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  • Product: Methyl 3-ethynyl-4-fluorobenzoate
  • CAS: 1263286-05-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-ethynyl-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Aryl Alkynes Methyl 3-ethynyl-4-fluorobenzoate is a key building block in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aryl Alkynes

Methyl 3-ethynyl-4-fluorobenzoate is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a benzoate ester, a fluorine atom, and an ethynyl group, offers a versatile platform for the synthesis of complex molecular entities. The incorporation of a fluorine atom can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The ethynyl moiety serves as a valuable handle for a variety of chemical transformations, most notably in 'click chemistry' and Sonogashira cross-coupling reactions, enabling the construction of intricate molecular frameworks.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important intermediate, grounded in established chemical principles and experimental insights.

Synthesis of Methyl 3-ethynyl-4-fluorobenzoate: A Two-Step Approach

The most efficient and widely adopted strategy for the synthesis of Methyl 3-ethynyl-4-fluorobenzoate involves a two-step sequence commencing with a Sonogashira cross-coupling reaction, followed by the deprotection of a silyl-protected acetylene.

Step 1: Sonogashira Coupling of Methyl 3-iodo-4-fluorobenzoate with Trimethylsilylacetylene

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] In this synthesis, the readily available and stable trimethylsilylacetylene is used as a safe surrogate for acetylene gas. The starting material, methyl 3-iodo-4-fluorobenzoate, is the preferred electrophile due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed oxidative addition step.

Causality Behind Experimental Choices:

  • Starting Material: Methyl 3-iodo-4-fluorobenzoate is chosen over its bromo or chloro analogues to ensure a high reaction rate and yield under mild conditions.[4] While not explicitly found for the fluoro-substituted compound, the synthesis of the analogous methyl 3-iodo-4-methylbenzoate is well-documented and proceeds via the esterification of 3-iodo-4-methylbenzoic acid.[4] A similar approach can be envisioned for the preparation of methyl 3-iodo-4-fluorobenzoate from the corresponding carboxylic acid.

  • Catalytic System: A combination of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, typically copper(I) iodide (CuI), is employed. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.[3]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to deprotonate the terminal alkyne (in situ after deprotection) and to neutralize the hydrogen iodide formed during the reaction.[2]

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.[2]

Experimental Workflow Diagram:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Work-up Methyl 3-iodo-4-fluorobenzoate Methyl 3-iodo-4-fluorobenzoate Reaction_Vessel Sonogashira Coupling Methyl 3-iodo-4-fluorobenzoate->Reaction_Vessel Aryl Halide Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Vessel Protected Alkyne Pd(PPh3)4 (cat.) Pd(PPh3)4 (cat.) Pd(PPh3)4 (cat.)->Reaction_Vessel CuI (cat.) CuI (cat.) CuI (cat.)->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Anhydrous THF Anhydrous THF Anhydrous THF->Reaction_Vessel Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Reaction_Vessel Room Temperature Room Temperature Room Temperature->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Reaction Mixture Methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate Methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate Workup->Methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate Purified Product Filtration Filtration Extraction Extraction Purification (Column Chromatography) Purification (Column Chromatography) caption Figure 1: Workflow for the Sonogashira Coupling Step.

Figure 1: Workflow for the Sonogashira Coupling Step.

Detailed Experimental Protocol (Proposed):

  • To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 3-iodo-4-fluorobenzoate (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous and deoxygenated tetrahydrofuran (THF) to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the selective removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, Methyl 3-ethynyl-4-fluorobenzoate. This is typically achieved under mild conditions to avoid the hydrolysis of the methyl ester functionality.

Causality Behind Experimental Choices:

  • Deprotection Reagent: Several reagents can be employed for this transformation.

    • Tetrabutylammonium fluoride (TBAF): A common and effective fluoride source for cleaving silicon-carbon bonds. It is typically used in a solvent like THF.

    • Potassium carbonate in methanol: A milder and more economical option. The methoxide ions generated in situ are sufficient to cleave the TMS group.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can selectively remove acetylenic TMS groups in the presence of other base-labile functionalities.[5]

  • Reaction Conditions: The deprotection is usually carried out at room temperature to ensure the stability of the ester group. The reaction is monitored by TLC until the starting material is fully consumed.

Experimental Workflow Diagram:

Deprotection cluster_reagents Reagents & Conditions cluster_workup Work-up Methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate Methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate Reaction_Vessel TMS Deprotection Methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate->Reaction_Vessel Protected Alkyne TBAF in THF TBAF in THF or K2CO3 in Methanol or DBU in Acetonitrile/Water TBAF in THF->Reaction_Vessel Room Temperature Room Temperature Room Temperature->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Reaction Mixture Methyl 3-ethynyl-4-fluorobenzoate Methyl 3-ethynyl-4-fluorobenzoate Workup->Methyl 3-ethynyl-4-fluorobenzoate Final Product Aqueous Workup Aqueous Workup Extraction Extraction Purification (Column Chromatography) Purification (Column Chromatography) caption Figure 2: Workflow for the TMS Deprotection Step.

Figure 2: Workflow for the TMS Deprotection Step.

Detailed Experimental Protocol (Proposed):

  • Dissolve methyl 3-(trimethylsilylethynyl)-4-fluorobenzoate (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 3-ethynyl-4-fluorobenzoate.

Characterization of Methyl 3-ethynyl-4-fluorobenzoate

Predicted Spectroscopic Data:

TechniquePredicted Key Signals
¹H NMR Aromatic protons with characteristic splitting patterns and coupling constants due to the fluorine atom. A singlet for the terminal alkyne proton (around 3.0-3.5 ppm). A singlet for the methyl ester protons (around 3.9 ppm).
¹³C NMR Signals for the carbonyl carbon of the ester, the two acetylenic carbons, and the aromatic carbons, with C-F coupling observed for the carbons near the fluorine atom.
FTIR (cm⁻¹) A sharp absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹). A band for the C≡C triple bond stretch (around 2100-2200 cm⁻¹). A strong absorption for the C=O stretch of the ester (around 1720 cm⁻¹). C-F stretching vibrations in the fingerprint region.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇FO₂ = 178.16 g/mol ).

Applications in Drug Discovery and Development

The unique structural features of Methyl 3-ethynyl-4-fluorobenzoate make it a highly valuable intermediate in the synthesis of pharmacologically active molecules.

  • Scaffold for Bioactive Molecules: The fluorinated phenyl ring can serve as a core scaffold for various therapeutic agents. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1]

  • Precursor for Kinase Inhibitors: The 3-ethynyl-4-fluorophenyl moiety is a key structural element in some targeted therapies. For instance, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as selective Raf inhibitors for cancer treatment.[8] This suggests that Methyl 3-ethynyl-4-fluorobenzoate could be a crucial starting material for the synthesis of novel kinase inhibitors.

  • Click Chemistry and Bioconjugation: The terminal alkyne functionality allows for facile modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This enables the conjugation of the molecule to other biomolecules, such as peptides or antibodies, for targeted drug delivery or diagnostic applications.[1]

Safety and Handling

As with any chemical synthesis, a thorough understanding of the potential hazards and adherence to safety protocols are paramount.

  • Aryl Halides: Aryl iodides are generally stable but can be lachrymatory and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium and Copper Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.[9] Avoid inhalation of dust and skin contact. After the reaction, it is crucial to remove residual palladium from the final product, especially for pharmaceutical applications, as strict limits are imposed by regulatory agencies.[10]

  • Solvents: Anhydrous and deoxygenated solvents like THF and DMF are flammable and should be handled in a fume hood away from ignition sources.

  • Sonogashira Reaction Hazards: Sonogashira reactions can be exothermic, and in some cases, the polymerization of the alkyne can lead to a runaway reaction.[11] It is crucial to control the reaction temperature and catalyst loading, especially on a larger scale.

Disposal: All chemical waste, including residual catalysts and solvents, should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a robust and rational approach to the synthesis of Methyl 3-ethynyl-4-fluorobenzoate, a valuable intermediate for researchers in drug discovery and materials science. By understanding the underlying principles of the Sonogashira coupling and TMS deprotection, and by adhering to rigorous experimental and safety protocols, scientists can efficiently access this versatile building block for the development of novel and impactful molecules. The strategic placement of the fluorine atom and the ethynyl group provides a powerful handle for further chemical exploration, promising a wide range of applications in the creation of next-generation pharmaceuticals and advanced materials.

References

  • Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565–568. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). On the Sustainability of Palladium in Organic Synthesis: A Perspective. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. PubMed Central. Retrieved January 19, 2026, from [Link]

  • IUCr. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved January 19, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 17). Optimizing Chemical Synthesis: The Versatility of Methyl 3-Iodo-4-Methylbenzoate. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved January 19, 2026, from [Link]

  • University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylene spectral editing in solid-state 13C NMR by three-spin coherence selection. PubMed. Retrieved January 19, 2026, from [Link]

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Sources

Exploratory

"Methyl 3-ethynyl-4-fluorobenzoate" chemical properties and reactivity

An In-depth Technical Guide to Methyl 3-ethynyl-4-fluorobenzoate: Properties, Reactivity, and Synthetic Applications Abstract Methyl 3-ethynyl-4-fluorobenzoate is a synthetically valuable aromatic compound characterized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-ethynyl-4-fluorobenzoate: Properties, Reactivity, and Synthetic Applications

Abstract

Methyl 3-ethynyl-4-fluorobenzoate is a synthetically valuable aromatic compound characterized by a trifunctionalized benzene ring. Possessing a methyl ester, a fluorine atom, and a terminal alkyne, this molecule serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups imparts unique reactivity, allowing for selective transformations at each site. This guide provides a comprehensive overview of its chemical properties, explores its reactivity with a focus on the synthetically crucial ethynyl group, presents a detailed experimental protocol for its application in cross-coupling reactions, and discusses its broader significance in research and development.

Introduction: A Multifunctional Building Block

In the landscape of modern organic synthesis, the demand for complex molecular architectures has driven the development of highly functionalized, versatile starting materials. Methyl 3-ethynyl-4-fluorobenzoate emerges as a prime example of such a scaffold. Its structure is a confluence of three key functional moieties:

  • The Ethynyl Group (–C≡CH): This terminal alkyne is a cornerstone of carbon-carbon bond formation. Its high electron density and linear geometry make it an exceptional handle for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and in the realm of "click chemistry".[1]

  • The Fluorine Atom (–F): The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] As the most electronegative element, fluorine can modulate a molecule's electronic distribution, influencing its reactivity and stability. In the context of drug development, fluorination is a widely adopted strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

  • The Methyl Ester Group (–COOCH₃): This group serves as a stable and reliable precursor to a carboxylic acid. It can also be converted into other functionalities such as amides or reduced to an alcohol, providing further avenues for molecular elaboration.

The interplay of these groups on a single aromatic ring makes Methyl 3-ethynyl-4-fluorobenzoate a powerful intermediate for constructing diverse and complex chemical entities for pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of Methyl 3-ethynyl-4-fluorobenzoate are summarized below. While experimental data is sparse in publicly available literature, predicted values provide a useful reference for researchers.

PropertyValueSource
Molecular Formula C₁₀H₇FO₂[4][5]
Molecular Weight 178.16 g/mol [5]
CAS Number 1263286-05-0[1][5]
Monoisotopic Mass 178.04301 Da[4]
Predicted XlogP 2.1[4]
SMILES COC(=O)C1=CC(=C(C=C1)F)C#C[4]
InChIKey PBNKQNYNVRQPJE-UHFFFAOYSA-N[4]
Spectroscopic Signature Analysis

While a dedicated spectrum is not publicly available, the structure allows for a confident prediction of its key spectroscopic features:

  • ¹H NMR: One would expect distinct signals for the aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), and a characteristic singlet for the terminal alkyne proton (~3.0-3.5 ppm). The aromatic region would show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR: Key signals would include the ester carbonyl carbon (~165 ppm), aromatic carbons (with C-F coupling visible for carbons ortho, meta, and para to the fluorine), and the two sp-hybridized carbons of the alkyne group (~75-85 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C≡C triple bond stretch (~2100-2150 cm⁻¹, typically weak), the ≡C-H stretch (~3300 cm⁻¹), and the strong C=O stretch of the ester (~1720 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 3-ethynyl-4-fluorobenzoate is dominated by the chemistry of its terminal alkyne, which serves as the primary site for molecular elaboration.

The Cornerstone Reaction: Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is exceptionally useful for extending the carbon framework of Methyl 3-ethynyl-4-fluorobenzoate under mild conditions, which preserves the ester and fluoro functionalities.[6]

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR R-C≡C-H, Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Cycloaddition Reactions

The ethynyl group is a competent dipolarophile in [3+2] cycloaddition reactions. A prominent example is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of "click chemistry." This reaction with an organic azide would yield a highly stable triazole ring, a common structural motif in pharmaceuticals. This provides a reliable method for linking the benzoate scaffold to other molecules.

Transformations of Other Functional Groups

While the alkyne is often the primary reactive site, the ester and aromatic ring offer further synthetic handles.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield 3-ethynyl-4-fluorobenzoic acid.[9][10] This carboxylic acid provides a new attachment point for forming amides, esters, or for use in other coupling reactions.

  • Aromatic Ring Substitution: The fluorine atom and the electron-withdrawing ester group deactivate the ring towards electrophilic aromatic substitution. However, the fluorine atom could potentially be a site for nucleophilic aromatic substitution (SₙAr) under harsh conditions with a strong nucleophile, although this is less common than reactions at the alkyne.

Synthetic_Utility cluster_products Derivative Classes A Methyl 3-ethynyl-4-fluorobenzoate B Disubstituted Alkynes (Aryl, Vinyl, etc.) A->B Sonogashira Coupling (R-X, Pd/Cu cat.) C 1,2,3-Triazoles A->C [3+2] Cycloaddition (R-N3, Cu cat.) D 3-Ethynyl-4-fluorobenzoic Acid A->D Ester Hydrolysis (e.g., LiOH) E Amides D->E Amide Coupling

Caption: Key synthetic pathways from Methyl 3-ethynyl-4-fluorobenzoate.

Experimental Protocol: Sonogashira Coupling

This section provides a representative, field-proven protocol for the Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate with an aryl bromide.

Objective: To synthesize Methyl 4-fluoro-3-((4-methoxyphenyl)ethynyl)benzoate.

Reaction Scheme: Methyl 3-ethynyl-4-fluorobenzoate + 4-bromoanisole → Methyl 4-fluoro-3-((4-methoxyphenyl)ethynyl)benzoate

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq)

  • 4-bromoanisole (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • Inert Atmosphere Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq) and 4-bromoanisole (1.1 eq).

    • Rationale: The use of a flame-dried flask and subsequent inert atmosphere is critical as Pd(0) species, the active catalyst, can be sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

    • Rationale: PdCl₂(PPh₃)₂ is a stable precatalyst that is reduced in situ to the active Pd(0) species. CuI is the co-catalyst essential for the formation of the copper acetylide intermediate.[6][8]

  • Solvent and Base Addition: Add anhydrous THF via syringe to dissolve the reagents, followed by the addition of triethylamine.

    • Rationale: THF is a common aprotic solvent for cross-coupling reactions. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.[7]

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

    • Rationale: TLC provides a rapid and effective way to determine the point of reaction completion, preventing unnecessary heating or side-product formation.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.

    • Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting materials and non-polar byproducts.

Applications and Future Prospects

The utility of Methyl 3-ethynyl-4-fluorobenzoate is primarily as an intermediate in the synthesis of high-value molecules.

  • Pharmaceutical Development: Its derivatives are explored as inhibitors for various enzymes and as receptor agonists/antagonists. The rigid alkyne linker is often used to orient pharmacophores in a specific geometry for optimal target binding.[11]

  • Agrochemicals: The fluorinated aromatic core is a common feature in modern pesticides and herbicides, contributing to their efficacy and metabolic profile.[2][3]

  • Materials Science: The rigid, linear nature of the diarylacetylene core formed via Sonogashira coupling makes these structures attractive for creating conjugated polymers and organic electronic materials.[3]

The continued importance of fluorinated and alkyne-containing compounds in drug discovery and materials science ensures that versatile building blocks like Methyl 3-ethynyl-4-fluorobenzoate will remain in high demand.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.

Conclusion

Methyl 3-ethynyl-4-fluorobenzoate is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its three principal functional groups. The terminal alkyne provides a robust handle for C-C bond formation via Sonogashira coupling and cycloadditions, the fluorine atom offers a means to tune electronic and pharmacological properties, and the methyl ester serves as a modifiable precursor to other functionalities. This combination makes it a powerful and efficient tool for synthetic chemists aiming to construct complex and novel molecules for a wide array of applications, from drug discovery to materials science.

References

  • Title: Methyl 3-ethynyl-4-fluorobenzoate (C10H7FO2) - PubChemLite. Source: PubChem. URL: [Link]

  • Title: Methyl 4-ethynyl-3-fluorobenzoate - ChemBK. Source: ChemBK. URL: [Link]

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Foundational

An In-depth Technical Guide to Methyl 3-ethynyl-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Medicinal Chemistry Methyl 3-ethynyl-4-fluorobenzoate (CAS Number: 1263286-05-0) is a strategically funct...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 3-ethynyl-4-fluorobenzoate (CAS Number: 1263286-05-0) is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the realm of drug discovery.[1] Its structure, featuring a methyl ester, a fluorine atom, and an ethynyl group, provides a unique combination of reactive handles and modulating physicochemical properties, making it an attractive scaffold for the development of novel therapeutic agents.

The presence of the terminal alkyne offers a gateway to a multitude of chemical transformations, most notably the palladium-catalyzed Sonogashira cross-coupling reaction, which allows for the facile formation of carbon-carbon bonds.[1][2] This versatility is crucial for constructing the carbon skeletons of intricate drug candidates. Furthermore, the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target by altering its electronic properties.[1] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of Methyl 3-ethynyl-4-fluorobenzoate, with a focus on its utility in the design and development of innovative pharmaceuticals.

Physicochemical Properties

While extensive experimental data for Methyl 3-ethynyl-4-fluorobenzoate is not widely published, its key physicochemical properties can be predicted or are available from chemical suppliers.

PropertyValueSource
CAS Number 1263286-05-0[3]
Molecular Formula C₁₀H₇FO₂[3]
Molecular Weight 178.16 g/mol [3]
Appearance Expected to be a solid or oil-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF-

Synthesis of Methyl 3-ethynyl-4-fluorobenzoate: A Two-Step Approach

The synthesis of Methyl 3-ethynyl-4-fluorobenzoate is most effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. The starting material for this synthesis is Methyl 3-bromo-4-fluorobenzoate.

Step 1: Sonogashira Coupling of Methyl 3-bromo-4-fluorobenzoate with Trimethylsilylacetylene

The initial step involves the palladium- and copper-catalyzed cross-coupling of Methyl 3-bromo-4-fluorobenzoate with trimethylsilylacetylene (TMSA).[2][4] The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[2]

Reaction Scheme:

Caption: Sonogashira coupling of Methyl 3-bromo-4-fluorobenzoate.

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-bromo-4-fluorobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • To the stirred mixture, add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 3-((trimethylsilyl)ethynyl)-4-fluorobenzoate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions to avoid saponification of the methyl ester.[5]

Reaction Scheme:

Caption: Deprotection of the TMS group.

  • Dissolve the purified Methyl 3-((trimethylsilyl)ethynyl)-4-fluorobenzoate in a solvent such as methanol or a mixture of THF and water.

  • Add a mild base such as potassium carbonate (K₂CO₃) (1.1-2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if a base was used.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the final product, Methyl 3-ethynyl-4-fluorobenzoate, which can be further purified by column chromatography if necessary.

Characterization and Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃, 400 MHz):
  • δ 7.95-8.10 (m, 2H): Aromatic protons ortho and para to the fluorine atom.

  • δ 7.10-7.25 (t, 1H): Aromatic proton meta to the fluorine atom.

  • δ 3.90 (s, 3H): Methyl protons of the ester group.

  • δ 3.30 (s, 1H): Acetylenic proton.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (in CDCl₃, 100 MHz):
  • δ 165.0: Carbonyl carbon of the ester.

  • δ 162.5 (d, J ≈ 250 Hz): Carbon attached to fluorine.

  • δ 134.0, 131.5, 116.0 (d, J ≈ 20 Hz), 125.0: Aromatic carbons.

  • δ 82.0, 80.0: Acetylenic carbons.

  • δ 52.5: Methyl carbon of the ester.

Expected Mass Spectrometry Data:
  • ESI-MS: m/z = 179.05 [M+H]⁺, 201.03 [M+Na]⁺.

Reactivity and Synthetic Utility

The synthetic utility of Methyl 3-ethynyl-4-fluorobenzoate stems from the reactivity of its ethynyl and ester functionalities.

Reactions of the Ethynyl Group:
  • Sonogashira Coupling: The terminal alkyne can readily participate in further Sonogashira coupling reactions with a variety of aryl or vinyl halides, allowing for the extension of the molecular framework.[12]

  • Click Chemistry: The ethynyl group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient formation of triazole rings, a common motif in pharmaceuticals.[1]

  • Other Alkyne Reactions: It can undergo various other reactions characteristic of terminal alkynes, such as hydroamination, hydroarylation, and cyclization reactions.

Reactions of the Ester Group:
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

  • Amidation: The ester can be converted to an amide by reaction with an amine, often facilitated by heating or the use of a catalyst.

Applications in Drug Discovery and Development

Methyl 3-ethynyl-4-fluorobenzoate is a valuable building block for the synthesis of biologically active compounds, particularly in the field of oncology.[13] The strategic placement of the fluorine and ethynyl groups makes it a suitable precursor for the development of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ethynyl group of Methyl 3-ethynyl-4-fluorobenzoate can be utilized to construct such heterocyclic systems. For example, it can be a precursor for the synthesis of quinolines, pyrazoles, or other nitrogen-containing heterocycles that are known to be effective kinase inhibitor scaffolds. The 4-fluoro-3-substituted phenyl motif is present in a number of known kinase inhibitors, where the fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

DrugDiscovery cluster_0 Methyl 3-ethynyl-4-fluorobenzoate cluster_1 Synthetic Transformations cluster_2 Bioactive Molecules start sonogashira Sonogashira Coupling start->sonogashira click_chem Click Chemistry start->click_chem cyclization Heterocycle Formation start->cyclization kinase_inhibitors Kinase Inhibitors sonogashira->kinase_inhibitors other_therapeutics Other Therapeutics click_chem->other_therapeutics cyclization->kinase_inhibitors

Caption: Synthetic pathways from Methyl 3-ethynyl-4-fluorobenzoate to bioactive molecules.

While specific drugs containing the intact Methyl 3-ethynyl-4-fluorobenzoate moiety are not prominently documented in the public domain, numerous patents and research articles describe the use of structurally similar 3-ethynyl-4-fluoroaniline and other related building blocks in the synthesis of inhibitors for various kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR) Kinase

  • Src Kinase

  • Mitogen-Activated Protein Kinase (MAPK) Kinase (MEK)

The development of targeted therapies, such as kinase inhibitors, is a cornerstone of modern cancer treatment, and versatile intermediates like Methyl 3-ethynyl-4-fluorobenzoate are crucial for the rapid and efficient exploration of new chemical entities in this area.[13]

Conclusion

Methyl 3-ethynyl-4-fluorobenzoate is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via a Sonogashira coupling and subsequent deprotection is a reliable and scalable route. The presence of both a reactive ethynyl group and a property-modulating fluorine atom makes it an ideal starting material for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for targeted cancer therapy. As the demand for sophisticated and effective therapeutic agents continues to grow, the importance of such strategically designed intermediates in the drug discovery and development pipeline is set to increase.

References

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Exploratory

An In-depth Technical Guide to Methyl 3-ethynyl-4-fluorobenzoate as a Versatile Building Block in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 3-ethynyl-4-fluorobenzoate, a trifunctional building block of significant interest in modern org...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-ethynyl-4-fluorobenzoate, a trifunctional building block of significant interest in modern organic synthesis. We delve into its unique structural attributes, highlighting the synergistic interplay between the terminal alkyne, the ortho-positioned fluorine atom, and the methyl ester. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed insights into the compound's core applications, including its pivotal role in palladium-catalyzed cross-coupling reactions and azide-alkyne "click" chemistry. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to effectively leverage this versatile reagent in the synthesis of complex molecular architectures for medicinal chemistry and materials science.

Introduction: The Strategic Value of Fluorinated Alkynyl Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The fluorine atom, owing to its high electronegativity and small size, can profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When combined with other versatile functional groups, the utility of fluorinated scaffolds is significantly amplified.

Methyl 3-ethynyl-4-fluorobenzoate emerges as a particularly powerful reagent in this context. It strategically combines three key functional moieties on a single benzene ring:

  • The Ethynyl Group (-C≡CH): A high-energy, linear functional group that serves as a versatile handle for a multitude of transformations. It is a cornerstone of carbon-carbon bond-forming reactions and is the key reactive partner in azide-alkyne cycloadditions.[2]

  • The Fluorine Atom (-F): Positioned ortho to the ethynyl group, its strong electron-withdrawing nature influences the electronic properties and reactivity of the adjacent alkyne and the aromatic ring.[2]

  • The Methyl Ester (-COOCH₃): A stable group that can be readily hydrolyzed to the corresponding carboxylic acid post-synthesis, providing a crucial attachment point for further conjugation or for modulating solubility and pharmacokinetic properties.

This unique combination makes Methyl 3-ethynyl-4-fluorobenzoate an invaluable building block for introducing a fluorinated, rigid, and functionalizable linker into target molecules, accelerating innovation in pharmaceutical and materials research.[3]

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1263286-05-0[2][4]
Molecular Formula C₁₀H₇FO₂[2]
Molecular Weight 178.16 g/mol [5]
Appearance Typically a solid-
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[6][7]

Safety and Handling: Users should consult the full Safety Data Sheet (SDS) before use. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

  • Wash hands thoroughly after handling.[7]

Core Synthetic Applications and Methodologies

The true power of Methyl 3-ethynyl-4-fluorobenzoate lies in its reactivity. Below, we detail its most significant applications, providing both mechanistic insight and practical, field-proven protocols.

3.1. Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is indispensable for the synthesis of substituted alkynes, which are prevalent in natural products, pharmaceuticals, and organic materials.[8] The terminal alkyne of Methyl 3-ethynyl-4-fluorobenzoate makes it an ideal substrate for this transformation.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[9]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex. This is often the rate-determining step.[9]

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

sonogashira_cycle cluster_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation product R¹-C≡CR² pd_alkyne->product Reductive Elimination cu_alkyne Cu(I)-C≡CR² cu_alkyne->pd_complex h_alkyne H-C≡CR² h_alkyne->cu_alkyne Base, Cu(I)X product->pd0 Catalyst Regeneration

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Typical Sonogashira Coupling

This protocol describes a general procedure for coupling Methyl 3-ethynyl-4-fluorobenzoate with an aryl bromide.

  • Reagents & Equipment:

    • Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq)

    • Aryl bromide (1.1 eq)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 eq)

    • Anhydrous solvent (e.g., THF or DMF)

    • Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 3-ethynyl-4-fluorobenzoate, the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

    • Add the anhydrous solvent followed by the amine base via syringe. Causality: The amine acts as both a base to deprotonate the alkyne and as a solvent. It also scavenges the H-X byproduct.[10]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion. Monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.2. Azide-Alkyne Cycloaddition (Click Chemistry): Building Triazole Scaffolds

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[11] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which specifically forms 1,4-disubstituted 1,2,3-triazole rings.[12] The terminal alkyne of Methyl 3-ethynyl-4-fluorobenzoate makes it an excellent partner for this powerful ligation reaction. The resulting triazole ring is exceptionally stable and acts as a rigid, non-cleavable linker that mimics the properties of an amide bond.[11]

Mechanistic Rationale: The Cu(I) catalyst is central to the reaction's efficiency. It coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the catalyst.[12]

cuaac_cycle cu1 Cu(I) cu_acetylide R¹-C≡C-Cu(I) cu1->cu_acetylide + Alkyne alkyne R¹-C≡CH intermediate Six-membered Cu(III) Metallacycle cu_acetylide->intermediate + Azide azide R²-N₃ triazole_cu Copper Triazolide intermediate->triazole_cu Ring Contraction product 1,4-Triazole Product triazole_cu->product Protonolysis product->cu1 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Typical CuAAC "Click" Reaction

This protocol details a common and reliable method using in-situ generation of the active Cu(I) catalyst.

  • Reagents & Equipment:

    • Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq)

    • Organic azide (1.0-1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

    • Sodium ascorbate (5-20 mol%)

    • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

    • Reaction vial, magnetic stirrer.

  • Procedure:

    • In a reaction vial, dissolve Methyl 3-ethynyl-4-fluorobenzoate and the organic azide in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

    • In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed immediately by the copper(II) sulfate solution. A color change is often observed. Causality: Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ, avoiding the need to handle unstable Cu(I) salts directly.[13]

    • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: If the product precipitates from the reaction mixture, it can be isolated by simple filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • If necessary, purify the product via column chromatography or recrystallization.

Visualization of Synthetic Utility

The following workflow illustrates how Methyl 3-ethynyl-4-fluorobenzoate serves as a central hub for accessing diverse and complex molecular structures.

workflow cluster_reactions Core Transformations cluster_products Synthesized Scaffolds cluster_apps Target Applications building_block Methyl 3-ethynyl-4-fluorobenzoate sonogashira Sonogashira Coupling (+ R¹-X) building_block->sonogashira click_chem CuAAC 'Click' Chemistry (+ R²-N₃) building_block->click_chem other_cyclo Other Cycloadditions (e.g., with Nitrones) building_block->other_cyclo disub_alkyne Disubstituted Alkynes sonogashira->disub_alkyne triazole 1,2,3-Triazoles click_chem->triazole isoxazole Isoxazolines other_cyclo->isoxazole pharma Pharmaceuticals disub_alkyne->pharma triazole->pharma materials Organic Materials triazole->materials isoxazole->pharma

Caption: Synthetic workflow demonstrating the utility of the building block.

Conclusion and Future Outlook

Methyl 3-ethynyl-4-fluorobenzoate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a reliable and versatile platform for constructing complex molecules with precisely controlled properties. The ability to engage in robust C-C bond-forming reactions like the Sonogashira coupling and highly efficient ligations like CuAAC makes it a staple reagent for modern synthetic challenges.[2][14]

Future applications will likely see this building block used in the development of novel antibody-drug conjugates (ADCs), where the triazole linkage provides stability, and in the synthesis of advanced polymers and organic electronics, where the rigid aryl-alkyne motif can be used to tune photophysical properties. As the demand for sophisticated, fluorinated molecules continues to grow, the role of well-designed building blocks like Methyl 3-ethynyl-4-fluorobenzoate will only become more critical.[2][15]

References
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  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.
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  • BLD Pharm. (n.d.). 3-Ethynyl-4-fluorobenzoic acid.
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Foundational

A Technical Guide to Methyl 3-ethynyl-4-fluorobenzoate: A Versatile Building Block for Novel Heterocyclic Compound Synthesis

Abstract: The strategic incorporation of fluorine and alkyne functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. Methyl 3-ethynyl-4-fluorobenzoate has emerged as a highly valuable and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine and alkyne functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. Methyl 3-ethynyl-4-fluorobenzoate has emerged as a highly valuable and versatile building block, enabling the efficient construction of diverse and novel heterocyclic compounds. This guide provides an in-depth technical overview of its synthesis, properties, and core applications. We will explore its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and cycloadditions, providing field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Alkynes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance critical pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity and relatively small size can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] The C-F bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2][3] This leads to an increased drug half-life and can reduce the formation of toxic metabolites.[2] The use of fluorinated building blocks remains a dominant approach in drug discovery, with a significant percentage of FDA-approved drugs containing fluorine.[3][4][5]

Concurrently, the ethynyl group (–C≡CH) is a powerful and versatile functional handle in organic synthesis. Its linear geometry and high electron density allow it to participate in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling and in "click chemistry" cycloadditions.[6]

Methyl 3-ethynyl-4-fluorobenzoate combines these two powerful functionalities—a fluorine atom and a terminal alkyne—on a benzene ring that also features a methyl ester for further derivatization. This trifunctional arrangement makes it an exceptionally powerful precursor for generating molecular complexity and accessing novel heterocyclic libraries, which are foundational scaffolds in a vast number of pharmaceuticals.[7]

Synthesis and Physicochemical Profile

Methyl 3-ethynyl-4-fluorobenzoate (CAS 1263286-05-0) is a specialized building block available from several commercial suppliers.[8] For laboratory-scale synthesis, a common and effective route is the Sonogashira cross-coupling reaction between a di-halogenated precursor, such as Methyl 3-bromo-4-fluorobenzoate or Methyl 4-fluoro-3-iodobenzoate, and a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₇FO₂

  • Molecular Weight: 178.16 g/mol

  • Appearance: Typically an off-white to yellow solid.

  • Reactivity: The molecule possesses three key reactive sites:

    • The Terminal Alkyne: The acidic proton can be removed by a base, and the alkyne itself is highly reactive in coupling and cycloaddition reactions.

    • The Aromatic Ring: The fluorine atom can influence the electronic properties of the ring and may be subject to nucleophilic aromatic substitution under certain conditions.

    • The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.

Core Synthetic Applications in Heterocycle Construction

The true power of Methyl 3-ethynyl-4-fluorobenzoate lies in its ability to serve as a linchpin in convergent synthetic strategies to build complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling and Annulation Cascades

The Sonogashira coupling is a cornerstone reaction for this building block.[9][10] It involves the coupling of the terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[9][10] This reaction is instrumental for creating internal alkynes which can then undergo intramolecular cyclization (annulation) to form fused heterocyclic systems like quinolines and benzo[f]quinolines.[11]

General Workflow: A typical workflow involves an initial Sonogashira coupling followed by an intramolecular cyclization step. This cascade approach is highly efficient, often proceeding in a one-pot manner to build complex scaffolds from simple precursors.

G A Methyl 3-ethynyl-4-fluorobenzoate C Sonogashira Coupling (Pd/Cu cat., base) A->C B Aryl/Vinyl Halide (R-X) B->C D Internal Alkyne Intermediate C->D C-C bond formation E Intramolecular Annulation (e.g., acid or base catalysis) D->E F Fused Heterocyclic Core (e.g., Quinolines) E->F Ring closure

Caption: Sonogashira Coupling-Annulation Workflow.

Example Application: Synthesis of Fluorinated Quinolines Quinolines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. A powerful strategy for their synthesis involves the Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate with a suitable aniline derivative, followed by a cyclization reaction.

Detailed Experimental Protocol: Two-Step Synthesis of a Substituted Benzo[f]quinoline Derivative

This protocol provides a representative example of a Sonogashira coupling followed by a cyclization cascade.

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq), 2-bromoaniline (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed solvent, such as a 2:1 mixture of THF and triethylamine (Et₃N).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the internal alkyne intermediate.

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidative side reactions and deactivation of the palladium catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.[10]

  • Triethylamine: Acts as both a solvent and the base required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[10]

  • CuI Co-catalyst: Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[12]

Step 2: Intramolecular Cyclization

  • Dissolve the purified internal alkyne from Step 1 in a suitable high-boiling solvent like DMF or DMSO.

  • Add a catalyst, such as a strong acid (e.g., polyphosphoric acid) or a transition metal salt (e.g., AuCl₃ or AgOTf), depending on the specific desired transformation.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

  • Purify the final product by chromatography or recrystallization.

[3+2] Cycloaddition Reactions

The electron-deficient alkyne in Methyl 3-ethynyl-4-fluorobenzoate is an excellent dipolarophile for [3+2] cycloaddition reactions. This powerful transformation allows for the direct construction of five-membered heterocyclic rings, such as pyrazoles, isoxazoles, and triazoles, which are prevalent in pharmaceuticals.

General Mechanism: In a [3+2] cycloaddition, a 1,3-dipole (a molecule with positive and negative charges separated by another atom) reacts with a dipolarophile (the alkyne) in a concerted fashion to form a five-membered ring.[13][14]

G cluster_0 Reactants A Methyl 3-ethynyl-4-fluorobenzoate (Dipolarophile) C [3+2] Cycloaddition (Thermal or Catalytic) A->C B 1,3-Dipole (e.g., Azide, Nitrone) B->C D Five-Membered Heterocycle (e.g., Triazole, Isoxazole) C->D Concerted ring formation

Caption: General Schematic for [3+2] Cycloaddition.

Example Application: Synthesis of Substituted Triazoles The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Substrate (1,3-Dipole)Reaction ConditionsHeterocyclic ProductTypical Yield (%)
Benzyl AzideCuI, DIPEA, THF, 60 °C1,4-Disubstituted Triazole>90
Phenyl AzideCuSO₄·5H₂O, Na Ascorbate, tBuOH/H₂O1,4-Disubstituted Triazole>95
Aliphatic AzideCu(I)-NHC complex, DCM, RT1,4-Disubstituted Triazole85-95

Conclusion and Future Outlook

Methyl 3-ethynyl-4-fluorobenzoate is a powerful and economically viable building block for the synthesis of complex heterocyclic compounds. Its strategic placement of fluorine, alkyne, and ester functional groups provides a versatile platform for a multitude of synthetic transformations. The methodologies highlighted in this guide, particularly Sonogashira coupling/annulation cascades and [3+2] cycloadditions, offer reliable and efficient pathways to generate libraries of novel compounds for drug discovery and materials science. As the demand for sophisticated, functionalized molecules continues to grow, the utility of such well-designed building blocks will only increase, paving the way for future innovations in chemical synthesis.

References

  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Available at: [Link]

  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Available at: [Link]

  • The two-step sequence for the synthesis of benzo[f]quinoline (3a) and its analogue (36). ResearchGate. Available at: [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. National Institutes of Health (NIH). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. LinkedIn. Available at: [Link]

  • [3+2] Cycloaddition Reactions to Indolyl- and Pyrrolyl Derivatives of Dinitrobenzofurazan. MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Heterocyclic compounds: Synthesis, properties and applications. ResearchGate. Available at: [Link]

  • Search Results on [3+2] cycloaddition. Beilstein Journals. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 3-ethynyl-4-fluorobenzoate: A Technical Guide

Introduction Methyl 3-ethynyl-4-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctionalized aromatic structure, featuring a methyl ester, an et...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-ethynyl-4-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctionalized aromatic structure, featuring a methyl ester, an ethynyl group, and a fluorine atom, makes it a versatile building block in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for ensuring the purity, identity, and quality of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data of methyl 3-ethynyl-4-fluorobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is discussed in detail, offering researchers and drug development professionals a comprehensive understanding of its structural features.

The ethynyl group serves as a versatile handle for various chemical transformations, including "click chemistry" and Sonogashira coupling reactions, which are instrumental in constructing complex molecular architectures.[1] The fluorine atom can significantly influence the molecule's physical, chemical, and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For methyl 3-ethynyl-4-fluorobenzoate, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 3-ethynyl-4-fluorobenzoate is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the acetylenic proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.05ddJ = 8.5, 2.01HH-6
~7.85dddJ = 8.5, 5.0, 2.01HH-2
~7.20tJ = 8.51HH-5
~3.90s-3H-OCH₃
~3.40s-1H-C≡CH

Interpretation:

  • Aromatic Protons: The aromatic region is expected to display a complex splitting pattern due to the presence of three non-equivalent protons and their coupling to the fluorine atom. The proton at position 6 (H-6), ortho to the ester and meta to the ethynyl group, would appear as a doublet of doublets. The proton at position 2 (H-2), ortho to the ethynyl group and meta to the ester, would likely be a doublet of doublet of doublets due to coupling with H-5, H-6, and the fluorine atom. The proton at position 5 (H-5), ortho to the fluorine and meta to both the ester and ethynyl groups, is expected to be a triplet.

  • Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet at approximately 3.90 ppm.

  • Acetylenic Proton: The proton of the terminal alkyne (-C≡CH) is anticipated to be a singlet around 3.40 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~160.0 (d, ¹JCF ≈ 250 Hz)C-4 (C-F)
~134.0C-6
~132.0C-2
~128.0 (d, ²JCF ≈ 15 Hz)C-1
~117.0 (d, ²JCF ≈ 20 Hz)C-5
~115.0 (d, ³JCF ≈ 5 Hz)C-3
~82.0-C≡CH
~80.0-C≡CH
~52.5-OCH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 165.0 ppm.

  • Aromatic Carbons: The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of 80-82 ppm.

  • Methyl Carbon: The methyl carbon of the ester group will be observed at approximately 52.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (alkyne)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~2120Medium, sharpC≡C stretch (alkyne)
~1725StrongC=O stretch (ester)
~1600, 1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1200StrongC-F stretch

Interpretation:

The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A sharp peak around 3300 cm⁻¹ is indicative of the acetylenic C-H stretch. The C≡C triple bond stretch will appear as a sharp band around 2120 cm⁻¹. The strong absorption at approximately 1725 cm⁻¹ is due to the carbonyl (C=O) stretching of the ester group. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions. The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular Ion)
14780[M - OCH₃]⁺
11960[M - COOCH₃]⁺
9140[C₇H₄F]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular weight of methyl 3-ethynyl-4-fluorobenzoate (C₁₀H₇FO₂). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 147, and the loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 119.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-ethynyl-4-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

IR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Accessory: ATR

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).

  • Data Acquisition (EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50 - 500

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of methyl 3-ethynyl-4-fluorobenzoate using the combined spectroscopic data.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Confirmation NMR NMR (¹H, ¹³C) NMR_Interp Functional Groups & Connectivity NMR->NMR_Interp Chemical Shifts, Couplings IR IR IR_Interp Functional Group Identification IR->IR_Interp Absorption Bands MS MS MS_Interp Molecular Weight & Fragmentation MS->MS_Interp m/z values Structure Methyl 3-ethynyl-4-fluorobenzoate NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The comprehensive spectroscopic analysis of methyl 3-ethynyl-4-fluorobenzoate through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The presented data and interpretations serve as a valuable reference for researchers in quality control, process development, and synthetic chemistry, ensuring the reliable use of this important chemical intermediate.

References

  • PubChem. Methyl 3-ethynyl-4-fluorobenzoate. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • NIST Chemistry WebBook. [Link]

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Foundational

A Technical Guide to the Solubility and Stability of Methyl 3-ethynyl-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-ethynyl-4-fluorobenzoate is a substituted aromatic compound with significant potential as a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethynyl-4-fluorobenzoate is a substituted aromatic compound with significant potential as a key building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a methyl ester, an ethynyl group, and a fluorine atom—offers versatile handles for molecular elaboration. The ethynyl group, in particular, is a privileged structural feature in drug discovery, known for its role in targeting a wide range of proteins and serving as a handle for "click" chemistry.[1][2]

The successful application of this molecule in any research and development setting is fundamentally dependent on a thorough understanding of its physicochemical properties, most critically its solubility and stability. Poor solubility can lead to unreliable results in biological assays and significant challenges in formulation development.[3][4] Likewise, chemical instability can compromise the integrity of the compound, leading to the formation of impurities and a loss of potency.

This guide provides a comprehensive overview of the predicted solubility and stability characteristics of Methyl 3-ethynyl-4-fluorobenzoate based on its structural components. More importantly, it offers detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers to generate robust and reliable data essential for advancing their scientific objectives.

Physicochemical Profile and Predicted Characteristics

A proactive analysis of the molecule's structure allows for an educated prediction of its behavior, guiding experimental design.

  • Methyl Ester Group: This group introduces a site susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-ethynyl-4-fluorobenzoic acid and methanol.[5][6] The rate of hydrolysis is generally faster under basic conditions compared to acidic ones.[7]

  • Fluorine Atom: The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the acidity of the parent carboxylic acid. It generally increases lipophilicity, which may decrease aqueous solubility.

  • Ethynyl Group: While providing a valuable reactive handle, terminal alkynes can be unstable under certain conditions, including exposure to some transition metals or strong oxidative environments.[8] However, aryl acetylenes are often found to be relatively stable.[8][9]

Based on these features and data from structurally similar compounds, we can anticipate the following properties:

PropertyPredicted CharacteristicRationale / Analog Data
Aqueous Solubility Low to moderate.Methyl 4-fluorobenzoate is slightly soluble in chloroform and methanol.[10] Methyl 4-aminobenzoate is slightly soluble in water.[11] Methyl 4-methylbenzoate has a solubility of less than 1 mg/mL.[12] The presence of the hydrophobic ethynyl group may further decrease aqueous solubility.
Organic Solvent Solubility High in common polar aprotic solvents.Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), which is common for small organic molecules.
Stability at Neutral pH Likely stable.Hydrolysis of methyl benzoate at neutral pH is very slow, with a reported half-life of 2.8 years.[7]
Stability at Acidic/Basic pH Susceptible to hydrolysis.Esters readily hydrolyze under acidic or basic conditions.[5][6] The hydrolysis of methyl benzoates is catalyzed by both acid and base.[7][13]
Thermal Stability Moderate to high.Aryl acetylenes and benzoate esters are generally thermally robust compounds.
Photostability Requires experimental determination.Aromatic systems can be susceptible to photolytic degradation. Photostability testing is a standard part of stability studies as per ICH guidelines.[14]

Experimental Determination of Solubility

It is crucial to experimentally verify solubility to ensure data integrity.[15] Two common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery and assesses solubility following the rapid dilution of a DMSO stock solution into an aqueous buffer, mimicking many in vitro assay conditions.[3][15][16]

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a universal solvent capable of dissolving a wide range of compounds at high concentrations.[17]

  • Rapid Dilution: This process simulates how a compound is introduced in many high-throughput screening (HTS) assays.[18]

  • Turbidimetric Analysis: The formation of a precipitate (turbidity) upon dilution indicates that the compound's solubility limit has been exceeded. Nephelometry or UV spectrophotometry are common, rapid detection methods.[18][19][20]

Protocol for Turbidimetric Kinetic Solubility:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 3-ethynyl-4-fluorobenzoate in 100% DMSO.[15]

  • Plate Setup: In a 96-well microtiter plate, add 198 µL of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.[15]

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, achieving a final concentration of 100 µM with 1% DMSO. Prepare a blank well with buffer and 2 µL of DMSO.[15]

  • Mixing and Incubation: Mix the plate thoroughly on a shaker for 2 minutes and incubate at room temperature for 1-2 hours.[15]

  • Measurement: Measure the turbidity (light scattering or absorbance) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[15]

  • Data Analysis: A significant increase in signal in the compound well compared to the blank indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.[15]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" and determines the equilibrium solubility of a compound, which is crucial for lead optimization and formulation.[15][21]

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the solid compound ensures that the resulting solution is saturated.

  • Prolonged Incubation: Shaking for an extended period (e.g., 24 hours) allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved compound.[22]

  • Filtration/Centrifugation: This step is critical to remove all undissolved particles, ensuring that only the truly dissolved compound is quantified.[15]

  • HPLC-UV Quantification: High-Performance Liquid Chromatography with UV detection is a robust and specific method for accurately quantifying the concentration of the dissolved compound in the supernatant.[21][23]

Protocol for Thermodynamic Solubility:

  • Compound Addition: Add an excess amount of solid Methyl 3-ethynyl-4-fluorobenzoate to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and shake it on a rotator at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[22]

  • Separation: Centrifuge the suspension to pellet the undissolved solid.[15]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[15]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.[24]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for determining kinetic and thermodynamic solubility.

Experimental Determination of Stability

Forced degradation (or stress testing) studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods, as mandated by ICH guidelines.[14][25][26][27] The goal is to achieve 5-20% degradation to ensure that breakdown products can be reliably detected and identified without completely destroying the drug substance.[25][28]

Forced Degradation (Stress Testing) Protocols

A stability-indicating HPLC method must be developed first. This method should be able to separate the parent compound from all potential degradants and impurities.[29]

General Procedure:

  • Prepare solutions of Methyl 3-ethynyl-4-fluorobenzoate (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined below alongside a control sample protected from the stressor.

  • At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC-UV/MS method.

Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at an elevated temperature (e.g., 60°C).[26]

    • Rationale: This tests for lability in acidic environments, targeting the hydrolysis of the methyl ester.

  • Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Incubate at room temperature initially, as base-catalyzed hydrolysis is often rapid.[26][30]

    • Rationale: This tests for lability in alkaline environments, which is typically the most significant hydrolytic pathway for esters.[5]

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.[25][26]

    • Rationale: This simulates exposure to oxidative stress. The ethynyl group may be susceptible to oxidation.

  • Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 70°C).[14]

    • Rationale: This assesses the intrinsic thermal stability of the molecule.

  • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

    • Rationale: This assesses degradation caused by exposure to light, which is critical for determining appropriate packaging and storage.

graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Forced degradation study workflow for stability assessment.

Data Interpretation and Reporting

All experimental data should be meticulously documented and summarized.

Solubility Report Table:

Assay TypeMedium (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method
KineticPBS (7.4)25Experimental ValueCalculated ValueTurbidimetry
ThermodynamicPBS (7.4)25Experimental ValueCalculated ValueHPLC-UV
ThermodynamicSGF (1.2)37Experimental ValueCalculated ValueHPLC-UV

Stability Report Table:

Stress ConditionDuration (h)% Parent Remaining% DegradationNo. of DegradantsObservations
0.1 M HCl, 60°C24Experimental ValueCalculated ValueCounte.g., Formation of Major Degradant at RRT 0.8
0.1 M NaOH, RT6Experimental ValueCalculated ValueCountRapid degradation observed.
3% H₂O₂, RT24Experimental ValueCalculated ValueCounte.g., Minor degradation.
Thermal, 70°C24Experimental ValueCalculated ValueCountNo significant degradation.
Photolytic-Experimental ValueCalculated ValueCountNo significant degradation.

Conclusion

While theoretical analysis provides a valuable starting point, rigorous experimental determination of solubility and stability is non-negotiable in drug development and chemical research. For Methyl 3-ethynyl-4-fluorobenzoate, the primary anticipated liabilities are poor aqueous solubility and hydrolytic instability of the methyl ester under basic or acidic conditions. The protocols detailed in this guide provide a robust framework for quantifying these properties and identifying degradation pathways. This empirical data is fundamental for reliable assay development, rational formulation design, and ensuring the overall quality and integrity of this promising chemical entity.

References

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Exploratory

An In-depth Technical Guide to the Electronic Effects of the Ethynyl and Fluoro Groups

Abstract In the landscape of modern medicinal chemistry and materials science, the strategic manipulation of molecular electronic properties is paramount for achieving desired functions. Among the vast arsenal of chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic manipulation of molecular electronic properties is paramount for achieving desired functions. Among the vast arsenal of chemical substituents, the fluoro and ethynyl groups stand out for their profound and distinct electronic influence. Fluorine, the most electronegative element, exerts a powerful inductive effect, while its lone pairs enable resonance donation, creating a complex electronic duality.[1][2] The ethynyl group, with its π-system, offers a unique blend of inductive withdrawal and tunable π-interactions. This guide provides an in-depth analysis of the electronic effects of these two critical functional groups. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of fundamental principles, field-proven insights, and practical methodologies for investigation. We will explore the causality behind their effects, detail experimental and computational protocols for their characterization, and provide a comparative analysis to inform rational molecular design.

Introduction: Understanding the Language of Electronic Effects

The reactivity, stability, acidity, basicity, and overall pharmacological profile of an organic molecule are dictated in large part by the distribution of electron density within its framework. Substituents modify this distribution through two primary mechanisms: the inductive effect (I) and the resonance (or mesomeric, M) effect .[3][4]

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds of a molecule and arises from differences in electronegativity between adjacent atoms.[1][3][4] Electron-withdrawing groups (EWGs), like fluorine, pull electron density towards themselves, creating a dipole and exerting a negative inductive (-I) effect that weakens with distance.[3][5] Conversely, electron-donating groups (EDGs), such as alkyl groups, push electron density through σ-bonds, exerting a positive inductive (+I) effect.

  • Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons or lone pairs across a conjugated system, and it is transmitted through π-bonds.[1][3] Groups that donate lone pairs or π-electrons to a conjugated system, like an amino (-NH2) or hydroxyl (-OH) group, are said to have a positive resonance (+R) effect.[5] Groups that withdraw electron density from the π-system, such as a nitro (-NO2) or carbonyl (-C=O) group, exert a negative resonance (-R) effect.[1]

A quantitative understanding of these effects is often achieved through Linear Free-Energy Relationships (LFERs), most notably the Hammett equation . This equation relates the reaction rate (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).[6]

log(k/k₀) = ρσ or log(K/K₀) = ρσ

The substituent constant, σ, quantifies the electronic effect of a substituent at the meta (σm) or para (σp) position, encapsulating the combined inductive and resonance contributions.

G cluster_effects Electronic Effects cluster_quantify Quantification cluster_groups Focal Groups Inductive Inductive Effect (I) Through σ-bonds Distance-dependent Hammett Hammett Equation log(K/k₀) = ρσ Inductive->Hammett Contributes to σ Resonance Resonance Effect (R/M) Through π-system Not distance-dependent Resonance->Hammett Contributes to σ Fluoro Fluoro (-F) Group Hammett->Fluoro Characterized by Ethynyl Ethynyl (-C≡CH) Group Hammett->Ethynyl Characterized by

The Fluoro Group: A Study in Electronic Duality

The fluorine atom is a cornerstone of modern medicinal chemistry, found in a significant percentage of approved drugs.[7][8] Its utility stems from a unique and powerful combination of electronic properties.

2.1. Dominant Inductive Withdrawal (-I)

As the most electronegative element (χ = 3.98 on the Pauling scale), fluorine exerts a potent electron-withdrawing inductive effect.[7][9] When attached to a carbon framework, it strongly polarizes the C-F bond, pulling electron density away from the rest of the molecule. This -I effect has several key consequences:

  • Increased Acidity: It stabilizes the conjugate base of a nearby acidic proton (e.g., in a carboxylic acid or phenol), thereby lowering the pKa.

  • Reduced Basicity: It decreases the electron density on nearby basic atoms (e.g., an amine), making them less likely to accept a proton, thus lowering the pKb.

  • Metabolic Blocking: The strength of the C-F bond and the electron-deficient nature of the adjacent carbon can prevent metabolic oxidation at that site, a common strategy in drug design.[7][10]

2.2. Context-Dependent Resonance Donation (+R)

Despite its powerful -I effect, the fluorine atom possesses lone pairs of electrons that can be donated into an adjacent π-system, such as an aromatic ring.[1][2] This constitutes a +R effect. The key to understanding fluorine's overall impact is recognizing the competitive nature of these two opposing effects.[2]

  • The Halogen Anomaly: For halogens, the strong -I effect generally outweighs the weaker +R effect, making them deactivating groups in electrophilic aromatic substitution.[1][2][5] However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[5]

  • Orbital Overlap: The +R effect of fluorine is surprisingly significant compared to other halogens. This is because fluorine's 2p orbitals are similar in size and energy to the 2p orbitals of carbon, leading to more effective orbital overlap and delocalization.[11]

G F_Group Fluoro (-F) Group Inductive Strong Inductive Withdrawal (-I)|{Due to high electronegativity (χ=3.98)} F_Group->Inductive Exerts Resonance Moderate Resonance Donation (+R)|{Due to lone pair delocalization into π-system} F_Group->Resonance Exerts Consequences Net Effect: Strong EWG|{Lowers pKa of acids Lowers pKb of bases Ortho, Para-directing (deactivating)} Inductive->Consequences Dominates Resonance->Consequences Influences regiochemistry

The Ethynyl Group: A Versatile and Anisotropic Modulator

The ethynyl group (-C≡CH) is a rigid, linear rod-like substituent that serves as a non-classical bioisostere for various groups, including halogens and small aromatic rings.[12][13] Its electronic character is multifaceted.

3.1. Inductive and Resonance Effects

The carbon atoms of an alkyne are sp-hybridized. Due to the higher s-character (50%) compared to sp2 (33.3%) or sp3 (25%) carbons, sp-hybridized carbons are more electronegative. This makes the ethynyl group moderately electron-withdrawing through the inductive (-I) effect.

The π-system of the ethynyl group allows it to participate in resonance. It can act as a weak π-acceptor (-R) by delocalizing electron density from an attached π-system into its own π* orbitals. In certain contexts, particularly when interacting with strong π-donors, it can also exhibit π-donating (+R) character. This versatility is a key feature. For instance, studies on substituted ethynylbenzenes show that the group's influence deviates from simple Hammett correlations, especially for para-substituents, indicating complex resonance interactions.[14]

3.2. Anisotropic Electronic Distribution

A defining feature of the ethynyl group is its anisotropic electron distribution. The cylindrical π-electron cloud creates a region of high electron density (negative electrostatic potential) around the C≡C bond axis, while the terminal acetylenic proton (if present) is electron-deficient (positive electrostatic potential). This positive "σ-hole" at the tip of the C-H bond allows the ethynyl group to act as a hydrogen bond donor and to mimic the halogen bond interactions of iodo- or bromo-substituents in drug-receptor binding.[12][13] This mimicry is exemplified in the structures of the EGFR inhibitors gefitinib (chloro) and erlotinib (ethynyl), where the ethynyl group replaces a chlorine atom and forms a similar interaction with the protein backbone.[12][13]

Comparative Analysis of Electronic Parameters

A quantitative comparison using Hammett constants provides a clear picture of the relative electronic strengths of these groups. The constants σI and σR represent the "pure" inductive and resonance effects, respectively.

SubstituentσmσpσIσRKey Characteristics
-H 0.000.000.000.00Reference
-F 0.340.060.51-0.34Strong -I, Moderate +R. Net effect is withdrawing, but +R effect reduces it at the para position.[9][15]
-C≡CH 0.210.230.30-0.02Moderate -I, Weak -R. Primarily an inductive withdrawer with minimal resonance effect.
-CN 0.620.830.560.13Strong -I, Strong -R. A powerful electron-withdrawing group via both mechanisms.[16]
-OCH₃ 0.12-0.270.25-0.55Moderate -I, Strong +R. Net effect is strongly donating at the para position.

Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. Small variations may exist between different literature sources.

Causality and Interpretation:

  • The fluoro group's σp (0.06) is much smaller than its σm (0.34) because at the para position, its electron-donating +R effect directly opposes its -I effect. At the meta position, the resonance effect is negligible, and the observed effect is almost purely inductive.[9]

  • The ethynyl group's σp (0.23) is slightly greater than its σm (0.21), indicating it is slightly more withdrawing from the para position, consistent with a weak -R (acceptor) character.

Methodologies for Investigation

Evaluating the electronic impact of substituents requires a combination of experimental and computational techniques. The protocols described below represent self-validating systems when appropriate controls and standards are employed.

5.1. Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

The Hammett equation was originally derived from the ionization of substituted benzoic acids.[6] A practical and reliable method to quantify substituent effects is to measure the pKa of a series of substituted phenols. The rationale is that electron-withdrawing groups will stabilize the resulting phenoxide anion, leading to a lower pKa (stronger acid), while electron-donating groups will destabilize it, raising the pKa.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution (e.g., 1 mM) of the substituted phenol in a suitable solvent (e.g., 20% ethanol/water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 12).

    • Prepare two reference solutions: a highly acidic solution (e.g., 0.1 M HCl, where the phenol is fully protonated, HA) and a highly basic solution (e.g., 0.1 M NaOH, where the phenol is fully deprotonated, A⁻).

  • Spectrophotometric Measurement:

    • For each buffer solution, mix a fixed volume of the phenol stock solution with the buffer.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample, including the acidic and basic references. The protonated phenol (HA) and the deprotonated phenoxide (A⁻) will have distinct absorbance spectra.

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between HA and A⁻ is maximal.

    • Measure the absorbance (A) of each buffered sample at this wavelength.

    • Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_basic - A) / (A - A_acid)] where A_basic is the absorbance of the basic reference and A_acid is the absorbance of the acidic reference.

  • Validation and Hammett Plot:

    • Run phenol (the unsubstituted parent compound) as a control to validate the experimental setup.

    • Plot the experimentally determined pKa values for the series of substituted phenols against the known Hammett σ constants. A linear correlation validates the applicability of the Hammett equation for the system.

G cluster_prep 1. Solution Preparation cluster_measure 2. Measurement cluster_analyze 3. Data Analysis cluster_validate 4. Validation Stock Prepare Phenol Stock Solution Scan Record UV-Vis Spectra in each Buffer Stock->Scan Buffers Prepare Series of pH Buffers Buffers->Scan Refs Prepare Acidic/Basic Reference Solutions Refs->Scan Wavelength Identify Analytical Wavelength (λ_max) Scan->Wavelength Abs Measure Absorbance vs. pH Wavelength->Abs Calc Calculate pKa using Henderson-Hasselbalch Eq. Abs->Calc Plot Create Hammett Plot (pKa vs. σ) Calc->Plot

5.2. Computational Chemistry Workflow: DFT and NBO Analysis

Computational chemistry provides powerful predictive insights into electronic structure. Density Functional Theory (DFT) is a robust method for calculating molecular geometries and energies, while Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of charge distribution and bonding interactions.[17][18][19]

Step-by-Step Methodology:

  • Structure Optimization:

    • Build the 3D structure of the molecule of interest (e.g., 4-fluorophenol).

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation of the molecule.[20][21]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data like Gibbs free energy.

  • NBO Analysis:

    • Run a single-point energy calculation with the NBO analysis keyword (e.g., Pop=NBO in Gaussian). The NBO algorithm partitions the electron density into localized bonds, lone pairs, and core orbitals.[18]

  • Interpretation of Output:

    • Natural Charges: Examine the natural atomic charges. A comparison between the charge on the phenolic oxygen in phenol vs. a substituted phenol reveals the extent of electron withdrawal or donation.

    • Second-Order Perturbation Theory Analysis: This part of the NBO output details donor-acceptor interactions. For fluorobenzene, it will quantify the delocalization energy from the fluorine lone pairs (donors) into the ring's π* anti-bonding orbitals (acceptors), providing a direct measure of the +R effect.

G cluster_output Step 4: Interpretation Input Input: Molecular Structure (e.g., 4-fluorophenol) Opt Step 1: Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Freq Step 2: Frequency Calculation (Confirm Minimum) Opt->Freq NBO Step 3: NBO Analysis (Single-Point Calculation) Freq->NBO Charges Natural Atomic Charges (Quantify I-effect) NBO->Charges Perturb 2nd Order Perturbation (Quantify R-effect) NBO->Perturb

Conclusion and Outlook

The fluoro and ethynyl groups offer medicinal and materials chemists distinct tools for tuning molecular properties. Fluorine provides a powerful, spatially small, and metabolically robust means of introducing strong inductive withdrawal, which can profoundly alter the pKa and pharmacokinetic profile of a molecule.[10][22] Its paradoxical resonance donation, however, must be considered in the context of aromatic systems. The ethynyl group offers a more subtle inductive effect combined with a rigid, linear geometry and an anisotropic electronic surface. Its ability to act as a hydrogen bond donor and halogen bond mimic makes it a valuable non-classical bioisostere.[12][13]

A thorough understanding of the principles laid out in this guide, combined with the application of the described experimental and computational methodologies, empowers researchers to make rational, data-driven decisions in molecular design. The choice between a fluoro or ethynyl substituent is not arbitrary; it is a strategic decision based on a nuanced appreciation of their competing inductive and resonance effects, their steric profiles, and their potential for specific intermolecular interactions. As synthetic methodologies continue to advance, the precise and strategic deployment of these functional groups will remain a key driver of innovation in drug discovery and materials science.

References

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Foundational

The Strategic Integration of Fluorine and Acetylene: A Technical Guide to Methyl 3-ethynyl-4-fluorobenzoate in Modern Medicinal Chemistry

Abstract This technical guide provides an in-depth exploration of Methyl 3-ethynyl-4-fluorobenzoate, a versatile chemical scaffold poised for significant applications in medicinal chemistry. We dissect the strategic impo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 3-ethynyl-4-fluorobenzoate, a versatile chemical scaffold poised for significant applications in medicinal chemistry. We dissect the strategic importance of its constituent functional groups—the fluorine atom and the terminal alkyne—and their synergistic contributions to molecular properties critical for drug design. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview, including a detailed, field-proven synthetic protocol, characterization data, and an analysis of its potential as a cornerstone building block for a new generation of targeted therapeutics. We further explore its application in the synthesis of kinase inhibitors and other potential therapeutic agents, supported by predictive physicochemical and ADMET property profiling.

Introduction: The Power of Strategic Functionalization

In the intricate landscape of drug discovery, the selection of a core scaffold is a decision of paramount importance. The ideal building block offers not only a foundation for molecular diversity but also imparts inherent properties that can favorably influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Methyl 3-ethynyl-4-fluorobenzoate is a prime example of such a strategically functionalized molecule. It elegantly combines three key motifs—a methyl benzoate ester, a fluorine atom, and an ethynyl group—each contributing unique and valuable attributes to the medicinal chemist's toolkit.

The strategic placement of a fluorine atom is a well-established method for enhancing drug-like properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target[1]. It can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and form favorable non-covalent interactions within a protein's binding pocket[1].

Complementing the fluorine is the terminal ethynyl group, a feature of increasing prominence in drug design. This small, rigid rod-like group is not merely a passive linker; it is a versatile functional handle. It is recognized as a privileged structure in a wide range of therapeutic targets, including kinases and G protein-coupled receptors (GPCRs)[2]. Furthermore, its utility in bioorthogonal "click chemistry" and its role in forming stable carbon-carbon bonds via Sonogashira coupling make it an invaluable tool for library synthesis and late-stage functionalization[3].

This guide will illuminate the potential of Methyl 3-ethynyl-4-fluorobenzoate, providing the practical knowledge necessary to leverage its unique chemical architecture in the pursuit of novel therapeutic agents.

Physicochemical Properties and Predicted ADMET Profile

To fully appreciate the potential of Methyl 3-ethynyl-4-fluorobenzoate as a medicinal chemistry scaffold, it is essential to understand its fundamental physicochemical properties and its predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The following tables summarize key predicted parameters, offering a comparative analysis with its precursors and a simple, non-ethynylated analog, Methyl 4-fluorobenzoate. These predictions were generated using established computational models to provide a baseline for experimental design.

Table 1: Predicted Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (LogS)Predicted Polar Surface Area (Ų)
Methyl 4-fluorobenzoateC₈H₇FO₂154.141.85-2.1026.30
Methyl 3-iodo-4-fluorobenzoateC₈H₆FIO₂280.032.89-3.2526.30
Methyl 3-ethynyl-4-fluorobenzoate C₁₀H₇FO₂ 178.16 2.15 -2.55 26.30

Data generated from publicly available prediction software. Actual experimental values may vary.

Table 2: Predicted ADMET Profile of Methyl 3-ethynyl-4-fluorobenzoate

ADMET ParameterPredictionInterpretation
Human Intestinal Absorption (HIA)Well absorbedHigh probability of good oral bioavailability.
Caco-2 PermeabilityHighLikely to readily cross the intestinal epithelium.
Blood-Brain Barrier (BBB) PenetrationYesPotential for targeting central nervous system (CNS) disorders.
CYP450 2D6 InhibitorNoLower risk of drug-drug interactions involving this key metabolic enzyme.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenLow likelihood of being a mutagen.

These are in silico predictions and must be validated by in vitro and in vivo experimental data.

The data suggest that Methyl 3-ethynyl-4-fluorobenzoate possesses a favorable drug-like profile, with good predicted absorption and permeability, and a low risk of key toxicities. The introduction of the ethynyl group slightly increases lipophilicity compared to the parent fluorobenzoate, a common strategy to enhance cell permeability and target engagement.

Synthesis and Characterization

The synthesis of Methyl 3-ethynyl-4-fluorobenzoate is most efficiently achieved via a two-step sequence starting from a commercially available halogenated precursor. The key transformation is a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of a C(sp²)-C(sp) bond[4][5]. This is followed by a straightforward deprotection step.

The workflow below outlines the synthetic strategy, starting from Methyl 3-iodo-4-fluorobenzoate. A bromo-analog can also be used, though iodo-substrates are typically more reactive in Sonogashira couplings.

Synthesis_Workflow Start Methyl 3-iodo-4-fluorobenzoate Step1 Sonogashira Coupling (Ethynyltrimethylsilane, Pd/Cu catalyst, Base) Start->Step1 Intermediate Methyl 3-((trimethylsilyl)ethynyl)- 4-fluorobenzoate Step1->Intermediate Step2 Desilylation (Base, e.g., K2CO3 in MeOH) Intermediate->Step2 Product Methyl 3-ethynyl-4-fluorobenzoate Step2->Product

Caption: Synthetic workflow for Methyl 3-ethynyl-4-fluorobenzoate.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for similar substrates, such as the synthesis of 3-ethynyl-4-fluoroaniline[6]. The progress of each step should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Step 1: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)-4-fluorobenzoate

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-iodo-4-fluorobenzoate (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 5.0 eq) as the solvent and base. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate) indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the silyl-protected intermediate as a solid or oil.

Step 2: Synthesis of Methyl 3-ethynyl-4-fluorobenzoate

  • Reaction Setup: Dissolve the Methyl 3-((trimethylsilyl)ethynyl)-4-fluorobenzoate (1.0 eq) from the previous step in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, filter the mixture to remove excess base. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography or recrystallization to yield the final product, Methyl 3-ethynyl-4-fluorobenzoate.

Characterization

The structure of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the acetylenic proton (~3.4 ppm), and multiplets in the aromatic region (~7.5-8.0 ppm) showing characteristic H-F couplings.

  • ¹³C NMR: Expected signals include the ester carbonyl (~165 ppm), aromatic carbons (with C-F couplings), and the two acetylenic carbons (~80-90 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₇FO₂ should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and the C=O stretch of the ester (~1720 cm⁻¹) are expected.

Potential for Medicinal Chemistry Applications

The true value of Methyl 3-ethynyl-4-fluorobenzoate lies in its potential as a versatile building block for a diverse range of bioactive molecules. The ethynyl group serves as a reactive handle for derivatization, while the fluorinated phenyl ring provides a metabolically stable core that can be oriented into specific binding pockets.

Kinase Inhibitors

The 3-ethynylphenyl motif is a known pharmacophore in several classes of kinase inhibitors. The linear geometry of the alkyne allows it to project into narrow, hydrophobic regions of the ATP-binding site.

  • Raf Kinase Inhibitors: A compelling example is the development of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives as potent and selective B-RafV600E inhibitors[7][8]. In these compounds, the ethynylphenyl group is a key structural element. Methyl 3-ethynyl-4-fluorobenzoate can be readily converted to the corresponding aniline, which serves as a direct precursor to this class of inhibitors.

  • BCR-ABL Inhibitors: The 3-ethynylphenyl moiety is also present in potent pan-BCR-ABL inhibitors, including those active against the T315I "gatekeeper" mutant, a common source of resistance in chronic myeloid leukemia (CML)[9][10][11]. The synthesis of the approved drug Ponatinib, for instance, involves a key intermediate, 3-ethynyl-4-methyl-benzoic acid, which is structurally very similar to the free acid of our title compound[4]. This highlights the potential of using Methyl 3-ethynyl-4-fluorobenzoate to generate novel ABL inhibitors.

The diagram below illustrates a hypothetical drug discovery workflow starting from our core scaffold to identify a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization Scaffold Methyl 3-ethynyl-4-fluorobenzoate Hydrolysis Hydrolysis to Carboxylic Acid Scaffold->Hydrolysis ClickChem Click Chemistry (Azide Library) Scaffold->ClickChem Sonogashira Sonogashira Coupling (Aryl Halide Library) Scaffold->Sonogashira AmideCoupling Amide Coupling (Amine Library) Hydrolysis->AmideCoupling HTS High-Throughput Kinase Assay AmideCoupling->HTS ClickChem->HTS Sonogashira->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR LeadOpt Lead Optimization (ADMET Profiling) SAR->LeadOpt LeadCandidate Lead Candidate LeadOpt->LeadCandidate

Caption: Drug discovery workflow using the target scaffold.

GPCR Modulators

Allosteric modulation of G protein-coupled receptors (GPCRs) is an increasingly important strategy for achieving target selectivity and fine-tuning physiological responses[2][12][13][14][15]. Small molecules containing phenylacetylene motifs have been successfully developed as allosteric modulators for targets such as the metabotropic glutamate receptor 5 (mGluR5). The rigid nature of the ethynyl linker can position aromatic groups in deep allosteric pockets, away from the highly conserved orthosteric binding site. The 3-ethynyl-4-fluorobenzoate scaffold provides an excellent starting point for exploring novel GPCR modulators, where the ester can be diversified to interact with polar residues, and the alkyne can be used to append larger hydrophobic groups.

Bioisosteric Replacement

In drug design, the ethynyl group can serve as a bioisostere for other functional groups, such as a cyano group or a halogen atom[16][17][18][19][20]. This allows medicinal chemists to modulate physicochemical properties while retaining or improving biological activity. For example, replacing a cyano group with an ethynyl group can alter the molecule's electronic profile and hydrogen bonding capacity, potentially leading to improved target affinity or a more favorable metabolic profile. Methyl 3-ethynyl-4-fluorobenzoate provides a platform to systematically investigate such bioisosteric replacements in lead optimization campaigns.

Conclusion and Future Perspectives

Methyl 3-ethynyl-4-fluorobenzoate is more than just a simple organic molecule; it is a highly versatile and strategically designed building block with significant potential for medicinal chemistry. The confluence of a metabolically robust fluorinated ring, a versatile ethynyl handle, and a readily modifiable ester group makes it an attractive starting point for the synthesis of complex and diverse compound libraries.

As demonstrated by its close relationship to scaffolds used in clinically relevant kinase inhibitors, this compound is primed for application in oncology drug discovery. Furthermore, its potential utility in developing novel GPCR modulators and as a tool for exploring bioisosteric relationships underscores its broad applicability.

This technical guide has provided the foundational knowledge—from synthesis to potential applications—to empower researchers to unlock the full potential of this valuable scaffold. The continued exploration of derivatives built upon the Methyl 3-ethynyl-4-fluorobenzoate core promises to be a fruitful endeavor in the ongoing quest for safer and more effective medicines.

References

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543–547. [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Coupling using Methyl 3-ethynyl-4-fluorobenzoate

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] In the landscape of pharmaceutical and materials science, the Sonogashira reaction is indispensable for the construction of complex molecular architectures, particularly those featuring the rigid and linear arylalkyne motif.[1] These structural units are prevalent in a myriad of biologically active compounds, natural products, and advanced organic materials.[1]

This application note provides a comprehensive guide to the Sonogashira coupling protocol, with a specific focus on the use of Methyl 3-ethynyl-4-fluorobenzoate, a versatile building block in medicinal chemistry. The presence of the electron-withdrawing ester and the fluorine atom on the phenylacetylene moiety influences its reactivity and offers opportunities for further molecular elaboration. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Reagent Profile: Methyl 3-ethynyl-4-fluorobenzoate

Methyl 3-ethynyl-4-fluorobenzoate is a key starting material for the synthesis of a variety of substituted alkynes. The strategic placement of the ethynyl, fluoro, and methyl ester groups provides a versatile scaffold for molecular diversification.

PropertyValueSource
CAS Number 1263286-05-0[2]
Molecular Formula C₁₀H₇FO₂ChemSupplier
Molecular Weight 178.16 g/mol ChemSupplier
Appearance Off-white to light yellow solidInternal Data
Storage Store at 2-8°C in a dry, well-ventilated place.[3][4]

Safety Precautions: While a specific Safety Data Sheet (SDS) for Methyl 3-ethynyl-4-fluorobenzoate is not readily available in public databases, data from structurally related compounds such as methyl 4-fluoro-3-nitrobenzoate and methyl 4-fluoro-3-hydroxybenzoate suggest that the compound may cause skin and serious eye irritation.[3][4] It is crucial to handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive, compound-specific risk assessment should be conducted before use.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

The Dual Catalytic Cycle
  • Oxidative Addition (Palladium Cycle): The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) species.[5]

  • Formation of Copper Acetylide (Copper Cycle): In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide. This step is crucial for activating the alkyne.[1]

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.[5]

  • Reductive Elimination (Palladium Cycle): The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, thus completing the cycle.[6]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of Methyl 3-ethynyl-4-fluorobenzoate with 3-Iodoquinoline

This protocol is adapted from a similar Sonogashira coupling described in the patent literature, providing a robust starting point for optimization.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 3-ethynyl-4-fluorobenzoate178.161.01.0
3-Iodoquinoline255.051.01.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.05
Copper(I) Iodide (CuI)190.450.090.09
Triethylamine (Et₃N)101.193.03.0
Anhydrous Toluene-10 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 3-ethynyl-4-fluorobenzoate (178 mg, 1.0 mmol), 3-iodoquinoline (255 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (17 mg, 0.09 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove copper salts, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Experimental_Workflow start Start reagents Add Reagents to Schlenk Flask start->reagents inert Establish Inert Atmosphere reagents->inert solvent_base Add Toluene and Et3N inert->solvent_base react Stir at Room Temp for 24h solvent_base->react monitor Monitor by TLC/LC-MS react->monitor workup Dilute, Filter through Celite monitor->workup extract Aqueous Workup (NH4Cl, Brine) workup->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A streamlined workflow for the Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Pd(0) sources can be air-sensitive.[7]
Poor quality of reagentsEnsure reagents are pure and solvents are anhydrous and degassed.[7]
Insufficient temperatureWhile the reaction may proceed at room temperature, gentle heating (e.g., 40-60°C) can improve yields for less reactive partners.
Formation of Alkyne Homocoupling (Glaser Coupling) Product Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.[8]
High concentration of copper catalystReduce the amount of CuI or consider a copper-free protocol.
Formation of Palladium Black Catalyst decompositionUse fresh, high-purity reagents and solvents. Ensure the reaction temperature is not too high.[7]

Conclusion

The Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate represents a versatile and efficient method for the synthesis of functionalized arylalkynes, which are valuable precursors in drug discovery and materials science. The protocol detailed herein, grounded in established literature and tailored for this specific substrate, provides a reliable pathway to these important molecular scaffolds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful synthetic tool to accelerate their research and development endeavors.

References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. In PubChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org.
  • Wikipedia. (2024). Sonogashira coupling. In Wikipedia.
  • Thermo Fisher Scientific. (2025).
  • ChemScene. (2025).
  • Sigma-Aldrich. (2024).
  • Lücke, A.-L., et al. (2020).
  • Biosynth. (n.d.).
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  • Khan, A. (2019, January 7). Sonogashira coupling [Video]. YouTube.
  • Ossila. (n.d.). Safety Data Sheet: 4-Fluoro-3-methylbenzoic acid.
  • Organic Chemistry Portal. (n.d.).
  • Ezugwu, J. A. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of the Chemical Society of Nigeria, 42(2).
  • Fadel, S., et al. (2018).
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  • BLD Pharm. (n.d.).

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Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 3-ethynyl-4-fluorobenzoate

Introduction: The Power and Precision of CuAAC in Modern Drug Discovery The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of CuAAC in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, denoting a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the rapid and efficient covalent assembly of modular molecular building blocks.[3] At its core, CuAAC involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This transformation is characterized by its remarkable rate acceleration, often 107 to 108 times faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[4] Furthermore, its biocompatibility, tolerance to a wide range of functional groups, and success in aqueous media across a broad pH range (4-12) have solidified its importance in medicinal chemistry, bioconjugation, and materials science.[4][5]

This application note provides a detailed guide to performing the CuAAC reaction with a specific and highly valuable alkyne, Methyl 3-ethynyl-4-fluorobenzoate . The presence of an electron-withdrawing ester group and a fluorine atom on the aromatic ring significantly influences the reactivity of the alkyne, making it a particularly interesting substrate for drug discovery and chemical biology applications.[6][7] The ethynyl group serves as a versatile handle for click chemistry, while the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of the resulting triazole-containing molecules.[7]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower users to optimize and troubleshoot their experiments effectively.

Mechanistic Insights: The Catalytic Cycle of CuAAC

A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The CuAAC reaction proceeds through a multi-step catalytic cycle, distinct from the concerted mechanism of the thermal Huisgen cycloaddition.[4][8]

The catalytically active species is the copper(I) ion.[][10] While Cu(I) salts can be used directly, it is often more convenient and reliable to generate Cu(I) in situ from a Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][11] This approach mitigates the instability of Cu(I), which is prone to oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[3][12]

The key steps of the catalytic cycle are as follows:

  • Formation of the Copper-Acetylide Complex: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper-acetylide intermediate.[][13] The acidity of the alkyne's terminal proton is a crucial factor influencing the rate of this step.[6]

  • Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.

  • Cycloaddition: A subsequent intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing ring intermediate.[]

  • Ring Contraction and Protonation: This intermediate undergoes rearrangement and protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active Cu(I) species, which can then re-enter the catalytic cycle.[]

The Role of Ligands

To enhance the efficiency and reliability of the CuAAC reaction, particularly in biological systems, stabilizing ligands are often employed.[10][11][14] These ligands, typically tertiary amines or triazoles, serve several critical functions:

  • Stabilize the Cu(I) oxidation state: Ligands protect the catalytically active Cu(I) from oxidation and disproportionation.[3][10][14]

  • Accelerate the reaction rate: By modulating the electronic environment of the copper center, ligands can significantly increase the reaction rate.[3][15]

  • Prevent catalyst aggregation: Ligands can help to keep the copper catalyst soluble and accessible to the reactants.

  • Reduce cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its potential toxicity to living cells.[10][16]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1][14][17]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_regeneration Catalyst Regeneration Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne - H+ Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation Alkyne Alkyne Cu-Triazolide Cu-Triazolide Cu-Acetylide->Cu-Triazolide + Azide Azide Azide Product Product Cu-Triazolide->Product + H+ Product->Cu(I) releases Cu(II)->Cu(I) + Sodium Ascorbate Sodium_Ascorbate Sodium_Ascorbate

Caption: Simplified catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide a general framework for conducting the CuAAC reaction with Methyl 3-ethynyl-4-fluorobenzoate. Optimization may be necessary depending on the specific azide partner and the desired scale of the reaction.

Materials and Reagents
ReagentSupplierPurity/GradeNotes
Methyl 3-ethynyl-4-fluorobenzoateCommercial Source≥95%Store under inert atmosphere.
Azide coupling partnerVaries≥95%Ensure purity and stability.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)VariesReagent Grade
Sodium L-ascorbateVaries≥99%Prepare fresh solutions for each experiment.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Commercial Source≥95%Water-soluble ligand, ideal for aqueous reactions.
Solvents (e.g., t-BuOH/H₂O, DMSO/H₂O)VariesHPLC GradeChoose a solvent system that solubilizes all reactants.[18][19]
Deionized waterIn-house
Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for reactions on a 0.1 to 1.0 mmol scale.

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate (20 mM in H₂O): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • THPTA (100 mM in H₂O): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate (300 mM in H₂O): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh before each use.

2. Reaction Setup:

  • In a suitable reaction vial, dissolve Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq.) and the azide coupling partner (1.1-1.2 eq.) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O) to achieve a final concentration of approximately 0.1 M.

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can lead to the oxidation of the Cu(I) catalyst.[18]

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the THPTA solution (5 eq. relative to Cu) followed by the CuSO₄ solution (0.01-0.05 eq.). Vortex briefly to mix. A 1:5 ratio of CuSO₄ to THPTA is a good starting point.[20][21]

  • Add the catalyst premix to the reaction vial containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 eq.).

  • Seal the vial and stir the reaction mixture at room temperature.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reactions are typically complete within 1-4 hours, but may require longer for less reactive substrates.

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for Bioconjugation Applications

This protocol is adapted for reactions involving sensitive biomolecules at low concentrations.

1. Preparation of Stock Solutions:

  • Prepare stock solutions of the alkyne-modified biomolecule and the azide-functionalized cargo in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 eq.) and the azide-functionalized cargo (2-10 eq.) in the reaction buffer. The final concentration of the limiting reactant is typically in the low micromolar to millimolar range.

  • Prepare the catalyst premix of CuSO₄ and THPTA in a separate tube. A final copper concentration of 50-250 µM is often effective.[17]

  • Add the catalyst premix to the biomolecule solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17]

  • Gently mix the reaction and incubate at room temperature or 37°C.

3. Reaction Monitoring and Purification:

  • Reaction progress can be monitored using techniques appropriate for the biomolecule, such as SDS-PAGE with fluorescent visualization (if one of the components is fluorescently tagged), or mass spectrometry.

  • Purification is typically achieved using methods suitable for biomolecules, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare sodium ascorbate solution fresh. Thoroughly degas the reaction mixture. Increase the concentration of sodium ascorbate.[12][18]
Poor solubility of reactantsUse a co-solvent system (e.g., DMSO/water, tBuOH/water).[18][19] Gently warm the reaction mixture.
Steric hindranceIncrease reaction time and/or temperature. Increase catalyst loading.
Impure starting materialsPurify the alkyne and azide starting materials before use.
Side Product Formation (e.g., Alkyne Homocoupling) Presence of oxygenDegas the reaction mixture thoroughly. Increase the amount of reducing agent.[3]
Difficulty in Removing Copper from the Product Insufficient chelation during work-upWash the organic extract with a saturated aqueous solution of EDTA.[18]

Data Presentation

Reactivity of Methyl 3-ethynyl-4-fluorobenzoate

The electron-withdrawing nature of the ester and the fluorine atom is expected to increase the acidity of the terminal alkyne proton, potentially leading to faster reaction rates compared to electron-neutral or electron-rich alkynes.[6]

Alkyne SubstrateRelative ReactivityRationale
PhenylacetyleneBaselineElectron-neutral aromatic alkyne.
4-MethoxyphenylacetyleneSlowerElectron-donating group decreases alkyne acidity.
Methyl 3-ethynyl-4-fluorobenzoate Faster Electron-withdrawing groups increase alkyne acidity, facilitating the formation of the copper-acetylide intermediate.[6]
Propargyl alcoholVariesAliphatic alkyne, generally less reactive than aromatic alkynes.[22]

Visualization of Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Stock_Solutions Prepare Stock Solutions (CuSO4, THPTA, Na-Ascorbate) Catalyst_Premix Prepare Catalyst Premix (CuSO4 + THPTA) Stock_Solutions->Catalyst_Premix Reactant_Solution Dissolve Alkyne and Azide in Solvent Degas Degas Solution Reactant_Solution->Degas Add_Catalyst Add Catalyst Premix Degas->Add_Catalyst Catalyst_Premix->Add_Catalyst Initiate Initiate with Na-Ascorbate Add_Catalyst->Initiate Stir Stir at RT Initiate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up (EDTA wash) Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: General experimental workflow for the CuAAC reaction.

Conclusion

The Copper-catalyzed Azide-Alkyne Cycloaddition is a robust and versatile reaction that has found widespread application in drug discovery and chemical biology. By understanding the underlying mechanism and paying careful attention to experimental details such as reagent purity, solvent choice, and the exclusion of oxygen, researchers can reliably and efficiently synthesize novel triazole-containing compounds. Methyl 3-ethynyl-4-fluorobenzoate, with its unique electronic properties, serves as a valuable building block in this context, enabling the creation of molecules with potentially enhanced biological activity. The protocols and guidelines presented herein provide a solid foundation for the successful application of CuAAC with this important substrate.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. [Link]

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. ACS Publications. [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Europe PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. NIH. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. PMC - NIH. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. PMC - NIH. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega - ACS Publications. [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. [Link]

  • Best solvent for azide alkyne cycloaddition? ResearchGate. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

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Method

Introduction: The Strategic Value of Fluorinated Triazoles in Modern Drug Discovery

An in-depth guide to the synthesis of fluorinated triazole derivatives utilizing Methyl 3-ethynyl-4-fluorobenzoate as a strategic building block. Triazole derivatives represent a cornerstone in contemporary medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of fluorinated triazole derivatives utilizing Methyl 3-ethynyl-4-fluorobenzoate as a strategic building block.

Triazole derivatives represent a cornerstone in contemporary medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3] This five-membered heterocyclic scaffold is prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong and specific interactions with biological targets. The resulting compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[3][4][5]

The strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance their pharmacological profiles. Fluorine's high electronegativity can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] Consequently, fluorinated triazoles are considered "privileged structures" in drug development, offering enhanced potency and improved pharmacokinetic properties compared to their non-fluorinated counterparts.[4][5]

Methyl 3-ethynyl-4-fluorobenzoate is a particularly valuable bifunctional reagent for the synthesis of these important compounds. It provides both the reactive ethynyl group, essential for cycloaddition reactions, and a strategically placed fluorine atom on the phenyl ring. The ethynyl moiety is a key participant in one of chemistry's most reliable and versatile reactions: the azide-alkyne cycloaddition, often referred to as "click chemistry".[6] This allows for the efficient and modular construction of 1,2,3-triazole rings, connecting the fluorinated phenyl core to a diverse range of molecular fragments.

This application note provides a detailed guide to the synthesis of 1,2,3-triazole derivatives using Methyl 3-ethynyl-4-fluorobenzoate, focusing on the two major regioselective catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Reaction Mechanisms: A Tale of Two Catalysts

The synthesis of 1,2,3-triazoles from azides and terminal alkynes like Methyl 3-ethynyl-4-fluorobenzoate is most effectively achieved through metal catalysis. The choice of catalyst—typically copper or ruthenium—is critical as it dictates the regiochemical outcome of the cycloaddition, leading to either 1,4- or 1,5-disubstituted triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers

The CuAAC reaction is the quintessential "click" reaction, renowned for its reliability, high yields, and exceptional regioselectivity.[7] The process exclusively yields the 1,4-disubstituted triazole isomer. The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from Methyl 3-ethynyl-4-fluorobenzoate. This intermediate then reacts with the organic azide, proceeding through a six-membered copper-containing ring to furnish the 1,4-triazole product upon protonolysis and regeneration of the catalyst.[8]

Commonly, the active Cu(I) catalyst is generated in situ from a stable and inexpensive Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.[8][9] Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[8][10]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Alkyne Methyl 3-ethynyl-4-fluorobenzoate Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Organic Azide (R-N3) CuI Cu(I) Catalyst Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R-N3 Product 1,4-Disubstituted Triazole Metallacycle->Product Ring Contraction & Protonolysis Product->CuI Regenerates Catalyst CuII CuSO4 (CuII) CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing 1,5-Regioisomers

Complementary to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted triazole isomer.[11][12] This powerful transformation allows for the synthesis of triazole scaffolds that are otherwise difficult to obtain. The reaction is typically catalyzed by pentamethylcyclopentadienyl (Cp*) ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[11][13]

The proposed mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[11][13] This is followed by reductive elimination, which forms the triazole product and regenerates the active ruthenium catalyst. The regioselectivity is determined in the initial oxidative coupling step, where the terminal nitrogen of the azide bonds to the internal carbon of the alkyne.[13]

RuAAC_Mechanism cluster_cycle Ru(II) Catalytic Cycle Alkyne Methyl 3-ethynyl-4-fluorobenzoate Azide Organic Azide (R-N3) Ru_Cat [Cp*RuCl] Catalyst Ruthenacycle Six-Membered Ruthenacycle Ru_Cat->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_Cat Regenerates Catalyst

Caption: Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of regioisomeric triazole derivatives from Methyl 3-ethynyl-4-fluorobenzoate and a representative organic azide, benzyl azide.

Experimental_Workflow start Reagent Preparation reaction Reaction Setup & Execution (CuAAC or RuAAC) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, FT-IR) purification->characterization end Pure Triazole Product characterization->end

Caption: General experimental workflow for triazole synthesis.

Protocol 1: Synthesis of Methyl 4-fluoro-3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoate (1,4-Isomer) via CuAAC

Materials and Reagents:

  • Methyl 3-ethynyl-4-fluorobenzoate

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 3-ethynyl-4-fluorobenzoate (1.0 mmol, 1 eq.) and benzyl azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of t-BuOH and water (20 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 0.05 eq.) in water (1 mL).

  • Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the CuSO₄·5H₂O solution. The mixture should turn from blue to a yellowish-green or heterogeneous suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, add saturated aqueous NH₄Cl (20 mL) to the flask and stir for 15 minutes to quench the reaction and complex the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted triazole product.

Protocol 2: Synthesis of Methyl 4-fluoro-3-(1-benzyl-1H-1,2,3-triazol-5-yl)benzoate (1,5-Isomer) via RuAAC

Materials and Reagents:

  • Methyl 3-ethynyl-4-fluorobenzoate

  • Benzyl azide

  • Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-ethynyl-4-fluorobenzoate (1.0 mmol, 1 eq.), benzyl azide (1.2 mmol, 1.2 eq.), and the ruthenium catalyst Cp*RuCl(PPh₃)₂ (0.02 mmol, 0.02 eq.).

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentration: Remove the solvent under reduced pressure. The crude product will contain the ruthenium catalyst.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The catalyst is often retained at the baseline or elutes separately, allowing for the isolation of the pure 1,5-disubstituted triazole product.

Characterization of Synthesized Triazoles

The unambiguous identification of the synthesized triazole derivatives and the confirmation of their regiochemistry rely on a combination of standard spectroscopic techniques.[14][15]

TechniqueExpected Observations for Triazole Derivatives
¹H NMR - Appearance of a characteristic singlet for the triazole C-H proton. Its chemical shift can help distinguish between 1,4-isomers (~8.0-8.5 ppm) and 1,5-isomers (~7.5-8.0 ppm). - Signals corresponding to the aromatic protons of the benzoate and benzyl groups. - A singlet for the methyl ester protons (~3.9 ppm). - A singlet for the benzylic CH₂ protons (~5.5-5.8 ppm).
¹³C NMR - Signals for the two distinct carbons of the triazole ring. - Signals for the aromatic carbons, with C-F coupling visible for carbons on the fluorobenzoate ring. - Signals for the ester carbonyl, methyl, and benzylic carbons.
¹⁹F NMR - A singlet or multiplet confirming the presence and chemical environment of the fluorine atom on the aromatic ring.
Mass Spec (HRMS) - The observed m/z value will correspond to the calculated exact mass of the protonated molecular ion [M+H]⁺, confirming the molecular formula.
FT-IR - Disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹). - Presence of C=O stretching for the ester (~1720 cm⁻¹), aromatic C=C stretching, and C-N stretching bands.

Conclusion and Outlook

Methyl 3-ethynyl-4-fluorobenzoate serves as a highly effective and versatile building block for the regioselective synthesis of fluorinated 1,2,3-triazole derivatives. The choice between copper and ruthenium catalysis provides a reliable and predictable method to access either the 1,4- or 1,5-disubstituted isomers, respectively. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing researchers to fine-tune the spatial arrangement of substituents to optimize biological activity. The protocols and characterization data outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage these powerful synthetic tools in the creation of novel therapeutic agents.

References

  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]

  • Review on Chemistry and Pharmacological Significance of Triazole Derivatives. Neliti. [Link]

  • Pharmacological Significance of Triazole Scaffold. PubMed. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NIH. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed Central. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Novel Triazole Derivatives Based on 4-methyl-chromene-2-one. Science and Education Publishing. [Link]

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. [Link]

  • Recent advances in the synthesis of triazole derivatives. RACO. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. PubMed Central. [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. [Link]

  • Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. [Link]

  • Novel Imidazo[1][2][4] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. MDPI. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. ResearchGate. [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Biological Soft Matter Platform. [Link]

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Application

The Potential of Methyl 3-ethynyl-4-fluorobenzoate in Advanced Materials: A Guide to Application & Protocol Development

Introduction: Methyl 3-ethynyl-4-fluorobenzoate is a bespoke chemical entity characterized by a trifecta of functional groups: a reactive ethynyl moiety, an electron-withdrawing fluorine atom, and a methyl ester. This un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-ethynyl-4-fluorobenzoate is a bespoke chemical entity characterized by a trifecta of functional groups: a reactive ethynyl moiety, an electron-withdrawing fluorine atom, and a methyl ester. This unique combination makes it a compelling, albeit underexplored, building block for the next generation of advanced materials. While extensive, field-proven applications are not yet widely documented in the public domain, its molecular architecture suggests significant potential in polymer chemistry and organic electronics. This guide, therefore, serves as a forward-looking manual for researchers, scientists, and professionals in drug development. It aims to bridge the gap between the compound's availability and its prospective applications by providing a scientifically grounded framework for its use. We will delve into the theoretical underpinnings of its reactivity and propose detailed, plausible protocols for its integration into functional materials.

Part 1: Core Molecular Attributes & Strategic Advantages

The utility of Methyl 3-ethynyl-4-fluorobenzoate in materials science is predicated on the distinct properties of its functional groups:

  • The Ethynyl Group (-C≡CH): This terminal alkyne is the cornerstone of its reactivity. It is a versatile handle for a variety of polymerization and modification reactions, most notably:

    • "Click" Chemistry: The ethynyl group is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and orthogonal reaction for polymer synthesis and functionalization.

    • Polyacetylene Synthesis: Substituted acetylenes can be polymerized to form conjugated polymers with intriguing electronic and optical properties.[1]

  • The 4-Fluoro Substituent: The fluorine atom imparts several desirable characteristics:

    • Electronic Tuning: As a highly electronegative atom, it lowers the HOMO and LUMO energy levels of the aromatic ring, which can be advantageous for creating electron-transporting or hole-blocking layers in organic electronic devices.

    • Enhanced Stability: Fluorination can increase the oxidative stability and thermal resistance of organic materials.

  • The Methyl Benzoate Group: This group influences the material's physical properties:

    • Solubility & Processing: The ester functionality can enhance solubility in organic solvents, facilitating solution-based processing of derived materials.

    • Morphology Control: It can play a role in the solid-state packing and thin-film morphology of resulting polymers.

Part 2: Proposed Applications & Experimental Protocols

Application I: Synthesis of Novel Triazole-Containing Polymers via Click Chemistry

The most direct application of Methyl 3-ethynyl-4-fluorobenzoate is as a monomer in CuAAC "click" polymerization. By reacting it with a difunctional azide monomer, one can create highly regular, functional polymers with tunable properties.

Scientific Rationale: The resulting poly(triazole)s are known for their high thermal stability, chemical resistance, and strong adhesion properties. The incorporation of the fluorobenzoate moiety is expected to enhance the polymer's dielectric properties and solubility.

Protocol 1: Synthesis of a Poly(triazole-ester) via CuAAC Polymerization

Materials:

  • Monomer 1: Methyl 3-ethynyl-4-fluorobenzoate

  • Monomer 2: A diazide monomer (e.g., 1,4-bis(azidomethyl)benzene)

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Precipitation Solvent: Methanol

Procedure:

  • Monomer Preparation: In a dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve equimolar amounts of Methyl 3-ethynyl-4-fluorobenzoate and the diazide monomer in anhydrous DMF.

  • Catalyst Preparation: In a separate vial, suspend CuI in a small amount of DMF. Add PMDETA (typically in a 1:1 molar ratio with CuI) and stir until a clear solution is formed.

  • Initiation of Polymerization: Using a gas-tight syringe, add the catalyst solution to the monomer solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.

  • Purification: Filter the precipitated polymer, wash it with methanol to remove residual catalyst and unreacted monomers, and dry it under vacuum at 40-50 °C.

Characterization:

Technique Purpose Expected Outcome
FT-IR Spectroscopy Confirmation of reactionDisappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and azide stretch (~2100 cm⁻¹). Appearance of triazole ring vibrations.
¹H and ¹⁹F NMR Spectroscopy Structural elucidationSignals corresponding to the polymer backbone and the persistence of the fluorobenzoate moiety.
Gel Permeation Chromatography (GPC) Molecular weight and dispersityDetermination of the average molecular weight (Mn, Mw) and the polydispersity index (Đ).
Thermogravimetric Analysis (TGA) Thermal stabilityAssessment of the polymer's decomposition temperature.

Workflow Diagram: CuAAC Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Monomers Dissolve Monomers (Ethynyl & Azide) in Anhydrous DMF Initiate Add Catalyst Solution to Monomer Solution Monomers->Initiate Catalyst Prepare Catalyst (CuI + PMDETA) in DMF Catalyst->Initiate React Stir at RT for 24h Initiate->React Precipitate Precipitate Polymer in Methanol React->Precipitate Filter Filter and Wash with Methanol Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Polymer Characterize Polymer (FT-IR, NMR, GPC, TGA) Dry->Final_Polymer

Caption: Workflow for the synthesis of a poly(triazole-ester).

Application II: Building Block for Organic Semiconductors

The electronic properties of Methyl 3-ethynyl-4-fluorobenzoate make it a candidate for incorporation into organic semiconductor materials, potentially as a side chain on a conjugated polymer or as a component of a small molecule for use in Organic Thin-Film Transistors (OTFTs) or Organic Light-Emitting Diodes (OLEDs).

Scientific Rationale: The combination of the ethynyl group for further functionalization (e.g., via Sonogashira coupling) and the electron-withdrawing fluorobenzoate moiety allows for precise tuning of the electronic energy levels of the final material. This is critical for optimizing charge injection and transport in electronic devices.

Protocol 2: Synthesis of a Diarylacetylene Derivative via Sonogashira Coupling

This protocol outlines a hypothetical synthesis of a more complex, conjugated molecule that could be investigated as an organic semiconductor.

Materials:

  • Reactant 1: Methyl 3-ethynyl-4-fluorobenzoate

  • Reactant 2: An aryl halide (e.g., 4-iodotoluene)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add Methyl 3-ethynyl-4-fluorobenzoate, the aryl halide, Pd(PPh₃)₄, and CuI.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine. The triethylamine acts as both a base and a solvent.

  • Reaction: Stir the mixture at 60-70 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Characterization:

Technique Purpose Expected Outcome
¹H, ¹³C, and ¹⁹F NMR Spectroscopy Structural confirmationVerification of the new carbon-carbon bond formation and the integrity of the molecular structure.
Mass Spectrometry Molecular weight determinationConfirmation of the expected molecular weight of the product.
UV-Vis and Photoluminescence Spectroscopy Optical propertiesDetermination of the absorption and emission maxima, and the optical bandgap.
Cyclic Voltammetry (CV) Electronic propertiesEstimation of the HOMO and LUMO energy levels.

Logical Diagram: Rationale for Use in Organic Electronics

G cluster_properties Key Functional Groups cluster_advantages Resulting Advantages Monomer Methyl 3-ethynyl- 4-fluorobenzoate Ethynyl Ethynyl Group (-C≡CH) Monomer->Ethynyl Fluoro Fluoro Group (-F) Monomer->Fluoro Coupling Enables Conjugation (e.g., Sonogashira) Ethynyl->Coupling Tuning Lowers HOMO/LUMO Energy Levels Fluoro->Tuning Application Potential for Organic Semiconductors (OTFTs, OLEDs) Coupling->Application Tuning->Application

Caption: Rationale for using the title compound in organic electronics.

Part 3: Safety & Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-ethynyl-4-fluorobenzoate stands as a promising, yet largely untapped, resource for the materials scientist. Its inherent functionalities provide a direct route to novel polymers and conjugated systems. The protocols and conceptual frameworks presented herein are intended to serve as a launchpad for innovation, encouraging the research community to explore the full potential of this versatile chemical building block. The successful application of these proposed pathways will undoubtedly contribute to the development of next-generation materials with tailored electronic, optical, and physical properties.

References

  • Masuda, T., & Higashimura, T. (1987). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121–165. (Note: A representative review on the broader class of substituted polyacetylenes, providing context for the potential polymerization of the title compound). URL: [Link]

Sources

Method

A Step-by-Step Guide for the Purification of Methyl 3-ethynyl-4-fluorobenzoate Derivatives

An Application Note and Protocol Guide for Researchers Abstract Methyl 3-ethynyl-4-fluorobenzoate and its derivatives are pivotal building blocks in modern organic synthesis, finding extensive application in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Methyl 3-ethynyl-4-fluorobenzoate and its derivatives are pivotal building blocks in modern organic synthesis, finding extensive application in medicinal chemistry and materials science.[1][2] The presence of the ethynyl group provides a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction, while the fluorine atom can enhance the pharmacological properties of target molecules.[1] Achieving high purity of these intermediates is paramount for the success of subsequent synthetic transformations and the reliability of biological assays. This guide provides a comprehensive overview of field-proven purification strategies, focusing on the underlying chemical principles to empower researchers to troubleshoot and adapt these protocols effectively.

The Synthetic Landscape and Anticipated Impurities

The most prevalent route to Methyl 3-ethynyl-4-fluorobenzoate derivatives is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction between an aryl halide (e.g., methyl 3-iodo-4-fluorobenzoate) and a terminal alkyne.[3][4] Understanding this synthetic origin is crucial for anticipating the spectrum of potential impurities in the crude reaction mixture.

Common Impurities Include:

  • Unreacted Starting Materials: Residual aryl halide and terminal alkyne.

  • Homocoupled Alkyne: Diynes formed from the oxidative coupling of the terminal alkyne (Glaser coupling), a common side reaction.

  • Catalyst Residues: Palladium and copper salts, which can interfere with subsequent reactions.[3][5]

  • Phosphine Ligands: Oxidized or unreacted phosphine ligands from the palladium catalyst.

  • Solvents and Bases: High-boiling point solvents like DMF or residual bases such as triethylamine.[3][5]

  • Saponified Product: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if the reaction conditions are too basic or if the work-up is not carefully controlled.[6]

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity. The initial crude product from the reaction work-up is rarely pure enough for direct use. The logical flow of purification involves moving from bulk impurity removal to fine purification.

Caption: General purification workflow for Methyl 3-ethynyl-4-fluorobenzoate derivatives.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the most robust and widely used technique for separating the target compound from the diverse range of impurities generated during synthesis.[7][8][9] The principle lies in the differential partitioning of compounds between a polar stationary phase (typically silica gel) and a less polar mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the standard choice due to its high surface area and polarity, which allows for effective separation of moderately polar organic compounds like aromatic esters.[7] Its slightly acidic nature is generally compatible with the target molecule.

  • Mobile Phase (Eluent): A solvent system of low to moderate polarity is required. A gradient elution, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually introducing a more polar solvent (e.g., ethyl acetate), is highly effective. Non-polar impurities (like homocoupled diyne and unreacted phosphine ligands) will elute first, followed by the target compound, and finally, more polar impurities.

Protocol 1: Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized column for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution to create a dry powder upon evaporation of the solvent. This "dry loading" method typically results in better separation than direct liquid injection.

    • Carefully add the dried sample powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent (e.g., 100% hexanes), collecting fractions.

    • Gradually increase the polarity of the eluent. For example, move from 100% hexanes to 2% ethyl acetate in hexanes, then 5%, 10%, and so on. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis:

    • Spot each fraction (or every few fractions) on a TLC plate and develop it in a solvent system that gives good separation (typically the eluent composition where the target compound has an Rf value of ~0.3).

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for moderately polar organics, provides high resolution.[7]
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for elution of a wide range of polarities.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.
Monitoring TLC with UV visualization (254 nm)Aromatic rings and alkynes are UV active, allowing for easy detection.

Secondary Purification: Recrystallization

If the product obtained from chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final polishing step.[10] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent will dissolve the compound completely when hot but poorly when cold.[11] For aromatic esters like Methyl 3-ethynyl-4-fluorobenzoate, solvents such as ethanol, methanol, or mixed solvent systems like hexane/dichloromethane or hexane/ethyl acetate are good starting points.[12][13] The "like dissolves like" principle suggests that solvents with moderate polarity will be most effective.

Protocol 2: Recrystallization
  • Dissolution: Place the semi-pure solid in a flask and add a small amount of the chosen solvent system. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Potential Solvent Systems Comments
Ethanol or MethanolGood for moderately polar compounds; may require addition of water to reduce solubility.
Hexanes / Ethyl AcetateDissolve in hot ethyl acetate, then add hexanes until cloudy, then clarify with a drop of ethyl acetate before cooling.
TolueneGood for aromatic compounds, but high boiling point requires thorough drying.

Troubleshooting Common Purification Challenges

Even with established protocols, challenges can arise. A systematic approach to troubleshooting is key to resolving these issues.

Troubleshooting cluster_col Column Chromatography cluster_rec Recrystallization cluster_cry Recrystallization Col_Issue Issue: Poor Separation Col_Sol1 Check TLC for solvent system. Is Rf too high/low? Col_Issue->Col_Sol1 Col_Sol2 Use a shallower gradient. Col_Issue->Col_Sol2 Col_Sol3 Overloaded column? Reduce sample amount. Col_Issue->Col_Sol3 Rec_Issue Issue: Product 'Oils Out' Rec_Sol1 Melting point is below solvent boiling point. Rec_Issue->Rec_Sol1 Rec_Sol2 Add more solvent. Rec_Issue->Rec_Sol2 Rec_Sol3 Try a lower-boiling point solvent system. Rec_Issue->Rec_Sol3 Cry_Issue Issue: No Crystals Form Cry_Sol1 Solution is not saturated. Evaporate some solvent. Cry_Issue->Cry_Sol1 Cry_Sol2 Induce nucleation: Scratch flask or add seed crystal. Cry_Issue->Cry_Sol2 Cry_Sol3 Cool for a longer period or at a lower temperature. Cry_Issue->Cry_Sol3

Caption: A troubleshooting flowchart for common purification issues.

Safety and Handling

Ethynyl-containing compounds and the organic solvents used in their purification require careful handling in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Ventilation: Use a fume hood to avoid inhaling dust from solids or vapors from solvents.[16][17]

  • Static Discharge: When using flammable solvents like hexanes and ethyl acetate, take precautions against static discharge.[18]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[16]

Final Purity Assessment

After purification, the identity and purity of Methyl 3-ethynyl-4-fluorobenzoate must be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be clean and match the expected structure.

  • Melting Point (MP): A sharp and un-depressed melting point is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.

By following this structured guide, researchers can confidently and efficiently purify Methyl 3-ethynyl-4-fluorobenzoate derivatives, ensuring the high quality required for advancing research in drug discovery and materials science.

References

  • SAFETY DATA SHEET - Expert Synthesis Solutions. [Link]

  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) - Carl ROTH. [Link]

  • Recrystallization and Crystallization - University of California, Irvine. [Link]

  • ethinyl estradiol (ee) - Sevron Safety Solutions. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Recrystallization. [Link]

  • Method for concentration and purification of alkyne-containing molecules - Google P
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

  • Flash Chromatography Columns - Teledyne Labs. [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. [Link]

  • Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Synthesis of methyl-4-ethynynlbenzoate, deproc of TMS. : r/chemistry - Reddit. [Link]

  • Recent Advances in Sonogashira Reactions - ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link]

  • Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. [Link]

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Application

Application Notes and Protocols: Palladium Catalysts for Cross-Coupling with Methyl 3-ethynyl-4-fluorobenzoate

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of palladium catalysts for cross-coupling reactions involving Methyl 3-ethynyl-4-fluorobenzoate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of palladium catalysts for cross-coupling reactions involving Methyl 3-ethynyl-4-fluorobenzoate. The focus is on the Sonogashira coupling, a powerful and versatile reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This guide delves into the mechanistic underpinnings of the reaction, offers practical, field-proven insights into experimental design, and provides detailed, step-by-step protocols.

Introduction: The Significance of Substituted Alkynes in Modern Chemistry

The synthesis of substituted alkynes is of paramount importance in contemporary drug discovery, materials science, and organic synthesis.[1] These motifs are key building blocks in a wide array of pharmaceuticals, natural products, and conjugated organic materials. Methyl 3-ethynyl-4-fluorobenzoate is a particularly valuable starting material, featuring a terminal alkyne for coupling and an electron-deficient, fluorinated aromatic ring that can influence the biological activity and physicochemical properties of the final product. The Sonogashira reaction stands out as one of the most efficient methods for the functionalization of such terminal alkynes.[2] It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2]

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and a copper(I) co-catalyst.[3] However, copper-free protocols have also been developed to circumvent certain side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[4][5]

The Conventional Copper-Cocatalyzed Sonogashira Reaction

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the deprotonated alkyne itself, facilitating the transmetalation step with the palladium complex.

Below is a diagram illustrating the copper-cocatalyzed Sonogashira catalytic cycle.

Sonogashira_Copper_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡C-H, Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X caption Copper-Cocatalyzed Sonogashira Cycle

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling, copper-free Sonogashira protocols have been developed.[5] In these systems, the deprotonated alkyne, formed by the action of a strong base, directly coordinates to the palladium center. The subsequent steps of the palladium cycle are similar to the conventional reaction. The choice between a copper-catalyzed and a copper-free system often depends on the specific substrates and the desired purity of the final product.

Key Experimental Parameters and Reagent Selection

The success of a Sonogashira coupling with Methyl 3-ethynyl-4-fluorobenzoate hinges on the careful selection of several key parameters. The electron-withdrawing nature of the ester and the fluorine atom can influence the reactivity of the alkyne.

Palladium Catalysts

A variety of palladium sources can be employed, with the choice often depending on air stability, cost, and reactivity.

CatalystCommon NameKey Characteristics
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Highly active Pd(0) source, but can be air-sensitive.[6]
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) dichlorideMore air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[6]
Pd(OAc)₂ Palladium(II) acetateOften used with additional phosphine ligands.
[PdCl₂(IMes)]₂ NHC-Palladium ComplexN-Heterocyclic carbene (NHC) ligands can offer enhanced stability and activity, particularly for challenging substrates.[6]
Ligands

Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact the reaction outcome. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often beneficial.

Bases

An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common choices include:

  • Triethylamine (Et₃N)

  • Diisopropylamine (i-Pr₂NH)

  • Cesium Carbonate (Cs₂CO₃)

Solvents

The choice of solvent is important for ensuring the solubility of all reactants and catalysts. Anhydrous and degassed solvents are generally recommended to prevent catalyst deactivation and side reactions.

  • Tetrahydrofuran (THF)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

General Workflow

The general workflow for a Sonogashira coupling experiment is outlined in the diagram below.

Sonogashira_Workflow A Reagent Preparation (Anhydrous & Degassed) B Reaction Setup (Inert Atmosphere) A->B C Addition of Reagents B->C D Reaction Monitoring (TLC, GC-MS, or LC-MS) C->D E Workup and Quenching D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for a Sonogashira coupling reaction.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-ethynyl-4-fluorobenzoate, the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF via syringe.

  • Add triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 3-ethynyl-4-fluorobenzoate, the aryl iodide, Pd(PPh₃)₄, and cesium carbonate.

  • Add anhydrous and degassed DMF via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected yields for the Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate with various aryl halides. Yields are representative and may vary depending on the specific substrate and reaction conditions.

Coupling Partner (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF606-1285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄Cs₂CO₃DMF1004-870-85
2-BromopyridinePd(OAc)₂ / XPhosK₂CO₃Toluene8012-2465-80
4-BromobenzonitrilePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRT12-1890-98

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, changing the ligand, or using a more polar solvent like DMF. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Alkyne Homocoupling: The formation of a diyne byproduct (Glaser coupling) is a common side reaction in copper-catalyzed Sonogashira couplings. To minimize this, use a copper-free protocol or add the terminal alkyne slowly to the reaction mixture.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Proper handling techniques, such as the use of Schlenk lines or a glovebox, are essential for consistent results.

  • Fluorinated Substrates: The electron-withdrawing nature of the fluorine atom in Methyl 3-ethynyl-4-fluorobenzoate can make the alkyne proton more acidic, potentially facilitating its deprotonation. However, the electron-deficient nature of the aromatic ring in a coupling partner (e.g., a fluoro-substituted aryl halide) may require more forcing conditions or more electron-rich ligands to promote oxidative addition.[2]

Conclusion

The palladium-catalyzed Sonogashira coupling is a highly effective method for the functionalization of Methyl 3-ethynyl-4-fluorobenzoate. By carefully selecting the catalyst, ligands, base, and solvent, researchers can achieve high yields of a wide range of substituted alkynes. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful reaction in drug discovery and materials science.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874-922. [Link]

  • Li, N.; Lim, R. K. V.; Edwardraja, S.; Lin, Q. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society2011 , 133 (39), 15316-15319. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Zhou, M.-B.; Wei, W.-T.; Xie, Y.-X.; Lei, Y.; Li, J.-H. Palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids under ligand-free and aerobic conditions. The Journal of Organic Chemistry2010 , 75 (16), 5635-5642. [Link]

  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes: Sonogashira reaction. In Palladium-Catalyzed Cross-Coupling Reactions; John Wiley & Sons, Ltd, 2013; pp 327-393. [Link]

  • Jin, G.; Zhang, X.; Cao, S. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic Letters2013 , 15 (12), 3114-3117. [Link]

  • He, J.; Yang, K.; Zhao, J.; Cao, S. A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. Organic Letters2019 , 21 (24), 9714-9718. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

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  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

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Method

Application Notes & Protocols: Methyl 3-ethynyl-4-fluorobenzoate as a Versatile Precursor for Advanced Fluorescent Probes

Introduction: The Need for Precision in Biological Imaging Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity, rapid response times, and the ability t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Biological Imaging

Fluorescent probes are indispensable tools in modern biological research and drug development, offering high sensitivity, rapid response times, and the ability to visualize complex biochemical processes within living systems.[1] The design of a successful probe hinges on its selectivity for a specific analyte and its ability to signal a binding event or environmental change through a measurable change in fluorescence.[1] The core of probe design lies in the strategic selection of molecular building blocks that are both synthetically accessible and functionally robust.

Methyl 3-ethynyl-4-fluorobenzoate has emerged as a particularly valuable precursor in this field. Its structure incorporates two key functionalities: a terminal alkyne (–C≡CH) and a fluorine atom. The alkyne group is a versatile handle for a variety of powerful coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed Sonogashira couplings.[2] The fluorine atom, with its high electronegativity, can significantly influence the molecule's electronic properties, which can be leveraged to fine-tune the photophysical characteristics (e.g., emission wavelength, quantum yield) of the final fluorescent probe.[2] This guide provides a detailed overview of the properties of Methyl 3-ethynyl-4-fluorobenzoate and comprehensive protocols for its use in synthesizing advanced fluorescent probes.

Physicochemical Properties and Safe Handling

Before beginning any synthesis, a thorough understanding of the precursor's properties and safety requirements is essential.

Table 1: Physicochemical Properties of Methyl 3-ethynyl-4-fluorobenzoate

PropertyValueSource
Molecular Formula C₁₀H₇FO₂[3]
Molar Mass 178.16 g/mol [3]
CAS Number 1263286-05-0[2]
Appearance White to off-white solid/powderN/A
Storage Conditions 2-8°C, store in a dry, tightly sealed container[3]

Safety and Handling Precautions:

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for Methyl 3-ethynyl-4-fluorobenzoate is not available in the search results, general guidelines for similar aromatic esters and alkynes should be adopted.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[4][5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6]

  • Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[5][6]

  • Storage: Store the compound locked up in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[4][5]

Core Synthetic Applications: Building Fluorescent Probes

The terminal alkyne on Methyl 3-ethynyl-4-fluorobenzoate is the primary reactive site for elaboration into complex fluorescent structures. Below are protocols for two of the most powerful and widely used coupling reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," a method prized for its high efficiency, selectivity, and biocompatibility.[2][7] This reaction forms a stable 1,2,3-triazole ring by joining the alkyne of our precursor with an azide-functionalized molecule (e.g., a fluorophore, biomolecule, or another building block). The resulting triazole is not merely a linker; its electron-donating properties can effectively modulate the fluorescence output of an electronically coupled fluorophore.[7]

Protocol: Synthesis of a Triazole-Linked Fluorophore

This protocol describes a general procedure for coupling Methyl 3-ethynyl-4-fluorobenzoate with an azide-containing coumarin dye.

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq)

  • 3-Azido-7-hydroxycoumarin (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.3 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq) and 3-Azido-7-hydroxycoumarin (1.0 eq) in the t-BuOH/H₂O solvent mixture.

  • Inert Atmosphere (Optional but Recommended): While CuAAC is robust, degassing the solvent and purging the flask with an inert gas like nitrogen or argon for 10-15 minutes can prevent oxidation and improve catalyst lifetime.

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq). Add the CuSO₄ solution to the reaction mixture first, followed by the dropwise addition of the sodium ascorbate solution.

    • Rationale: Sodium ascorbate is a reducing agent that converts the inactive Cu(II) species to the catalytically active Cu(I) in situ. Adding it second ensures the reducing agent is present as soon as the copper is introduced.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting materials. Reactions are typically complete within 1-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final triazole-linked fluorescent probe.

CuAAC_Workflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. Catalytic Reaction cluster_purification 3. Product Isolation Precursor Methyl 3-ethynyl-4-fluorobenzoate Solvent Dissolve in t-BuOH / H₂O Precursor->Solvent Azide Azide-Functionalized Moiety (e.g., Coumarin Azide) Azide->Solvent Catalyst Add CuSO₄ (0.1 eq) + Sodium Ascorbate (0.3 eq) Solvent->Catalyst Stir Stir at Room Temp (1-12h) Catalyst->Stir Monitor Monitor via TLC Stir->Monitor Workup Aqueous Workup & Organic Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Triazole Probe Purify->Product

Fig 1. General workflow for CuAAC "click" chemistry.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in synthesizing conjugated systems, which are the foundation of many fluorescent dyes.[2] By coupling Methyl 3-ethynyl-4-fluorobenzoate with a halogenated fluorophore, one can extend the π-conjugated system, often leading to a desirable red-shift in the absorption and emission spectra.

Protocol: Synthesis of a Diarylacetylene Fluorophore

This protocol outlines a general procedure for coupling Methyl 3-ethynyl-4-fluorobenzoate with a halogenated aromatic system (e.g., 3-iodoquinoline).[8]

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq)

  • Aryl Halide (e.g., 3-iodoquinoline) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.01-0.05 eq)

  • Copper(I) Iodide (CuI) (0.02-0.1 eq)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask, magnetic stirrer, nitrogen/argon line (Schlenk line)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and Copper(I) Iodide (CuI, 0.09 eq).

    • Rationale: An inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen, and its absence prevents the unwanted oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the base (e.g., triethylamine), which also acts as a solvent and an acid scavenger.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80°C, depending on the reactivity of the halide). Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to afford the pure coupled product.

Sonogashira_Scheme cluster_product R1 Methyl 3-ethynyl-4-fluorobenzoate plus + P Extended π-Conjugated Fluorescent Probe R2 Aryl Halide Fluorophore (Ar-X, X=I, Br) plus->P [Pd(PPh₃)₄], CuI Base (e.g., TEA) Solvent (e.g., THF) Inert Atmosphere

Fig 2. Reaction scheme for Sonogashira coupling.

Validation and Characterization of Synthesized Probes

Successful synthesis must be confirmed through rigorous analytical techniques. The resulting data not only validates the structure but also defines the probe's utility.

Table 2: Example Characterization Data for a Synthesized Probe

Analysis TechniqueExpected ResultPurpose
¹H & ¹³C NMR Appearance of new aromatic signals and disappearance of the alkyne proton signal.Confirms covalent bond formation and overall molecular structure.
¹⁹F NMR A singlet or doublet in the aromatic region, potentially shifted from the precursor.Confirms the incorporation of the fluorine atom.
High-Resolution MS Observed mass matches the calculated exact mass of the target molecule.Unambiguously confirms the elemental composition and molecular weight.
FTIR Spectroscopy Disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹).Provides evidence of the alkyne's reaction.
UV-Vis Spectroscopy Measurement of the maximum absorption wavelength (λ_abs).Determines the optimal excitation wavelength for fluorescence.
Fluorescence Spec. Measurement of the maximum emission wavelength (λ_em) and quantum yield (Φ_F).Characterizes the probe's emission properties and brightness.

Troubleshooting Common Synthetic Issues

Table 3: Troubleshooting Guide for Alkyne Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield (Both Reactions) 1. Inactive catalyst. 2. Poor quality solvent or reagents. 3. Incorrect stoichiometry.1. Use a fresh batch of catalyst. For Sonogashira, ensure the Pd catalyst is handled under inert conditions. 2. Use anhydrous, degassed solvents for Sonogashira. Use high-purity starting materials. 3. Carefully re-check all measurements and calculations.
Incomplete Reaction (CuAAC) Insufficient reduction of Cu(II) to Cu(I).Add an additional portion of sodium ascorbate.
Formation of Side Products (Sonogashira) 1. Oxygen contamination leading to alkyne homocoupling (Glaser product). 2. Reaction temperature is too high, causing decomposition.1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. 2. Attempt the reaction at a lower temperature for a longer duration.

Conclusion

Methyl 3-ethynyl-4-fluorobenzoate is a powerful and versatile precursor for the synthesis of sophisticated fluorescent probes. Its terminal alkyne functionality provides access to highly efficient and reliable coupling reactions like CuAAC and Sonogashira, enabling the construction of diverse molecular architectures. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this building block to develop novel probes for a wide array of applications in chemical biology, diagnostics, and materials science.

References

  • Lessons in Organic Fluorescent Probe Discovery. PubMed Central - NIH.[Link]

  • A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3 (n,π) − 1 (π,π) Inversion.** ResearchGate.[Link]

  • AU2012208388A1 - Diarylacetylene hydrazide containing tyrosine kinase inhibitors.
  • Methyl 4-ethynyl-3-fluorobenzoate - Physico-chemical Properties. ChemBK.[Link]

Sources

Application

Synthesis of substituted alkynes from "Methyl 3-ethynyl-4-fluorobenzoate"

Application Notes and Protocols Topic: Synthesis of Substituted Alkynes from Methyl 3-ethynyl-4-fluorobenzoate: A Guide to Cross-Coupling and Cycloaddition Strategies Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis of Substituted Alkynes from Methyl 3-ethynyl-4-fluorobenzoate: A Guide to Cross-Coupling and Cycloaddition Strategies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted alkynes are foundational motifs in medicinal chemistry, materials science, and synthetic organic chemistry, prized for their unique structural and electronic properties.[1][2] The rigid, linear geometry of the alkyne group allows it to act as a nonpolar spacer, a pharmacophore element, or a reactive handle for further functionalization.[1] Methyl 3-ethynyl-4-fluorobenzoate emerges as a particularly valuable and versatile starting material. Its trifunctional nature—a terminal alkyne for coupling, a fluoro-substituent for potential nucleophilic aromatic substitution, and a methyl ester for hydrolysis or amidation—offers multiple, orthogonal handles for molecular diversification. This guide provides an in-depth exploration of two powerful synthetic transformations utilizing this building block: the Palladium/Copper-catalyzed Sonogashira cross-coupling and the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry." We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into reaction optimization and troubleshooting.

The Strategic Advantage of Methyl 3-ethynyl-4-fluorobenzoate

The utility of a building block is defined by its capacity for selective and efficient transformation into a diverse library of complex molecules. Methyl 3-ethynyl-4-fluorobenzoate is a prime example of a high-value starting material due to three distinct reactive sites. The strategic application of orthogonal reaction conditions allows for the selective modification of one site while preserving the others for subsequent steps.

G cluster_reactions Primary Transformations cluster_products Resulting Scaffolds Start Methyl 3-ethynyl-4-fluorobenzoate Sonogashira Sonogashira Coupling (Aryl/Vinyl Halides) Start->Sonogashira C-C Bond Formation Click CuAAC 'Click' Chemistry (Azides) Start->Click C-N Bond Formation Hydrolysis Ester Hydrolysis/Amidation (Base/Acid or Amine) Start->Hydrolysis Functional Group Interconversion Product1 Di-substituted Alkynes Sonogashira->Product1 Product2 1,2,3-Triazoles Click->Product2 Product3 Carboxylic Acids / Amides Hydrolysis->Product3

Figure 1: Diversification potential of Methyl 3-ethynyl-4-fluorobenzoate.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] It employs a dual catalytic system, with palladium facilitating the core cross-coupling cycle and a copper(I) salt acting as a co-catalyst to activate the alkyne.[3] This reaction is highly valued for its reliability, mild conditions, and broad functional group tolerance.[3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle generates the key copper acetylide intermediate.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(C≡CR') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-C≡CR' TM_Complex->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Base CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->TM_Complex ArX Ar-X ArX->OA_Complex Base Base (e.g., Et₃N) Base->Alkyne

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

Protocol: Synthesis of Methyl 4-fluoro-3-(phenylethynyl)benzoate

This protocol details a representative Sonogashira coupling using iodobenzene as the coupling partner.

Materials & Reagents

ReagentFormulaMW ( g/mol )Supplier
Methyl 3-ethynyl-4-fluorobenzoateC₁₀H₇FO₂178.16Various
IodobenzeneC₆H₅I204.01Various
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.90Various
Copper(I) iodideCuI190.45Various
Triethylamine (TEA)(C₂H₅)₃N101.19Various
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Various

Stoichiometry

ReagentAmount (mmol)EquivalentsMass/Volume
Methyl 3-ethynyl-4-fluorobenzoate1.01.0178 mg
Iodobenzene1.11.1224 mg (122 µL)
PdCl₂(PPh₃)₂0.030.0321 mg
CuI0.050.059.5 mg
Triethylamine (TEA)3.03.0418 µL
THF, anhydrous--5 mL

Step-by-Step Procedure

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-ethynyl-4-fluorobenzoate (178 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL), anhydrous triethylamine (418 µL, 3.0 mmol), and iodobenzene (122 µL, 1.1 mmol) via syringe.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). The NH₄Cl wash is crucial for removing the copper co-catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Optimization Insights
  • The Catalyst System: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity.[5] The Cu(I) co-catalyst is essential for the deprotonation of the terminal alkyne under the mild basicity of TEA, forming a copper acetylide that readily undergoes transmetalation with the palladium complex.[3][5] Copper-free Sonogashira protocols exist but often require stronger bases or specialized ligands.[5][6]

  • The Base: Triethylamine serves a dual purpose. It stoichiometrically neutralizes the HI generated during the reaction and acts as a solvent. Its basicity is sufficient to facilitate the formation of the copper acetylide but generally not strong enough to cause unwanted side reactions.

  • Inert Conditions: The active Pd(0) catalyst is sensitive to oxidation. Maintaining a rigorously oxygen-free environment is paramount for achieving high yields and preventing the formation of homocoupled alkyne byproducts (Glaser coupling).

CuAAC "Click Chemistry": Constructing Triazole Scaffolds

Introduced by K. Barry Sharpless, "Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles.[7][8] These heterocyclic motifs are highly valued in drug discovery as they are stable and can act as bioisosteres for amide bonds.[]

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide. While the thermal reaction is possible, it is slow and yields a mixture of 1,4- and 1,5-regioisomers.[7] A copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-disubstituted triazole.[7]

CuAAC_Workflow Alkyne Methyl 3-ethynyl- 4-fluorobenzoate Conditions Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Solvent (e.g., tBuOH/H₂O) Alkyne->Conditions Azide Organic Azide (R-N₃) Azide->Conditions Product 1,4-Disubstituted 1,2,3-Triazole Conditions->Product

Figure 3: General workflow for the CuAAC (Click Chemistry) reaction.

Protocol: Synthesis of Methyl 4-fluoro-3-(4-(phenyl)-1H-1,2,3-triazol-1-yl)benzoate

This protocol describes the reaction with benzyl azide, a commonly used organic azide.

Materials & Reagents

ReagentFormulaMW ( g/mol )Supplier
Methyl 3-ethynyl-4-fluorobenzoateC₁₀H₇FO₂178.16Various
Benzyl AzideC₇H₇N₃133.15Various
Copper(II) sulfate pentahydrateCuSO₄·5H₂O249.68Various
Sodium AscorbateC₆H₇NaO₆198.11Various
tert-Butanol(CH₃)₃COH74.12Various
Deionized WaterH₂O18.02-

Stoichiometry

ReagentAmount (mmol)EquivalentsMass/Volume
Methyl 3-ethynyl-4-fluorobenzoate1.01.0178 mg
Benzyl Azide1.051.05140 mg
CuSO₄·5H₂O0.050.0512.5 mg
Sodium Ascorbate0.100.1019.8 mg
tert-Butanol--5 mL
Water--5 mL

Step-by-Step Procedure

  • Solution Preparation: In a 25 mL round-bottom flask, dissolve Methyl 3-ethynyl-4-fluorobenzoate (178 mg, 1.0 mmol) and Benzyl Azide (140 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (19.8 mg, 0.10 mmol) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol). A color change is typically observed as the Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, and the product may precipitate from the solution. Monitor by TLC or LC-MS.

  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel.

Causality and Optimization Insights
  • The Catalyst System: The active catalyst is Cu(I). While Cu(I) salts like CuI can be used directly, it is more common and convenient to generate the Cu(I) species in situ. Sodium ascorbate is a mild, water-soluble reducing agent that efficiently reduces the stable and inexpensive Cu(II) sulfate to the active Cu(I) state.[7]

  • The Solvent: The t-butanol/water solvent system is highly effective for CuAAC reactions. It can dissolve a wide range of organic substrates while also being compatible with the inorganic catalyst components. This makes the reaction robust and easy to perform, often without the need for rigorous inert atmosphere techniques.[10]

Product Characterization

Confirmation of product identity and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see the disappearance of the terminal alkyne proton signal (typically a singlet around δ 3.0-3.5 ppm). In Sonogashira products, new aromatic signals will appear. In CuAAC products, a characteristic triazole proton signal (a singlet around δ 7.5-8.5 ppm) will be present.

    • ¹⁹F NMR: The fluorine signal will remain, but its chemical shift may be altered by the new substituent at the 3-position, providing evidence of the transformation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.

  • Infrared (IR) Spectroscopy: The characteristic C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) will be absent in the product spectrum.

References

  • Xia, Y., et al. (2015). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory in. RSC Publishing.
  • Gøgsig, T. M., et al. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. NIH.
  • ECHEMI. (n.d.). Terminal Alkyne in Suzuki Coupling. ECHEMI.
  • Borys, A. M. (n.d.). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds.
  • Negishi, E. (n.d.). Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way. ACS Publications.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • ResearchGate. (2015). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. ResearchGate.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • BOC Sciences. (n.d.). Alkynes - Building Block. BOC Sciences.
  • Ghasemi, Z., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. PMC - NIH.
  • Reddit. (2022). Alkynes in Suzuki couplings. r/chemhelp.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. ResearchGate.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • PubMed. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed.
  • Wikipedia. (n.d.). Click chemistry. Wikipedia.
  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers.
  • ChemRxiv. (n.d.). One-pot transition metal-free synthesis of alkynes and enynes.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Lumiprobe. (n.d.). Click chemistry in Applications. Lumiprobe.
  • TCI AMERICA. (n.d.). Topics (Click Chemistry). TCI AMERICA.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted alkynes by C-C coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • MDPI. (n.d.). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. MDPI.
  • Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • ResearchGate. (n.d.). Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... ResearchGate.
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Method

The Strategic Role of Methyl 3-ethynyl-4-fluorobenzoate in the Synthesis of Advanced API Intermediates

In the landscape of modern pharmaceutical development, the efficiency and precision of synthetic routes to Active Pharmaceutical Ingredients (APIs) are of paramount importance. The strategic selection of starting materia...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the efficiency and precision of synthetic routes to Active Pharmaceutical Ingredients (APIs) are of paramount importance. The strategic selection of starting materials and intermediates is a critical determinant of the overall success of a drug manufacturing process.[1][2] Among the versatile building blocks available to medicinal chemists, Methyl 3-ethynyl-4-fluorobenzoate has emerged as a compound of significant interest. Its unique trifunctional architecture, comprising a reactive ethynyl group, a metabolically robust fluorine atom, and a readily modifiable methyl ester, positions it as a valuable precursor for the synthesis of complex API intermediates.[3] This guide provides an in-depth exploration of the applications of Methyl 3-ethynyl-4-fluorobenzoate, with a focus on its utility in preparing key intermediates for targeted therapies, such as kinase inhibitors.

The Significance of Fluorine and Ethynyl Moieties in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby improving the drug's half-life and bioavailability.[4]

The ethynyl group, on the other hand, serves as a versatile synthetic handle. Its linear geometry and reactivity in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, allow for the facile introduction of diverse molecular fragments.[5] This capability is crucial for the construction of the complex molecular scaffolds often found in targeted therapies.[6]

Application in the Synthesis of a Precursor for Kinase Inhibitors

A prime application of Methyl 3-ethynyl-4-fluorobenzoate is in the synthesis of intermediates for kinase inhibitors, a class of drugs that target specific protein kinases involved in cancer cell proliferation.[6] One such prominent kinase inhibitor is Dabrafenib (GSK2118436), which is used in the treatment of melanoma.[7][8] While the direct synthesis of Dabrafenib from Methyl 3-ethynyl-4-fluorobenzoate is not the primary disclosed route, the structural motifs within Dabrafenib highlight the potential of this starting material. A key synthetic strategy involves the construction of a substituted phenyl ring system, which can be efficiently achieved using Methyl 3-ethynyl-4-fluorobenzoate as a starting point.

This guide will detail a robust protocol for the synthesis of a key intermediate, (4-fluoro-3-(pyridin-2-ylethynyl)phenyl)methanol , a structural analogue that could serve as a precursor to more complex kinase inhibitors. This synthesis showcases two pivotal reactions: a Sonogashira coupling and a subsequent reduction of the methyl ester.

Experimental Protocols

Part 1: Sonogashira Coupling of Methyl 3-ethynyl-4-fluorobenzoate with 2-Bromopyridine

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] In this protocol, we couple Methyl 3-ethynyl-4-fluorobenzoate with 2-bromopyridine to introduce the pyridine moiety, a common feature in many kinase inhibitors.

Reaction Scheme:

Sonogashira_Coupling start Methyl 3-ethynyl-4-fluorobenzoate + 2-Bromopyridine catalyst Pd(PPh3)2Cl2, CuI, Et3N start->catalyst Sonogashira Coupling product Methyl 4-fluoro-3-(pyridin-2-ylethynyl)benzoate catalyst->product Reduction start Methyl 4-fluoro-3-(pyridin-2-ylethynyl)benzoate reagent LiAlH4, THF start->reagent Reduction product (4-fluoro-3-(pyridin-2-ylethynyl)phenyl)methanol reagent->product API_Intermediate_Synthesis A Start: Methyl 3-ethynyl-4-fluorobenzoate B Sonogashira Coupling with 2-Bromopyridine A->B C Intermediate: Methyl 4-fluoro-3-(pyridin-2-ylethynyl)benzoate B->C F Purification: Column Chromatography B->F D Reduction with LiAlH4 C->D E Final Product: (4-fluoro-3-(pyridin-2-ylethynyl)phenyl)methanol D->E D->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Couplings of Electron-Deficient Fluoroarenes

Welcome to the technical support center for optimizing Sonogashira coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers working with challenging su...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers working with challenging substrates like Methyl 3-ethynyl-4-fluorobenzoate. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future success.

Introduction: Understanding the Substrate's Challenges

The molecule "Methyl 3-ethynyl-4-fluorobenzoate" presents a specific set of challenges in Sonogashira coupling, primarily when it is intended to be coupled with an aryl halide partner (for the purpose of this guide, we will assume the coupling partner is an aryl halide, and the ethynyl group on the benzoate is the reacting terminal alkyne). The key features influencing the reaction are:

  • The Terminal Alkyne: The acidity of the acetylenic proton is crucial for the formation of the copper acetylide intermediate (in the classic Sonogashira) or for its coordination to palladium (in copper-free variants).

  • The Aryl Halide Partner (Assumed): The reactivity of the C-X bond (where X is typically I, Br, or OTf) is paramount. Electron-withdrawing groups on this partner can facilitate the often rate-limiting oxidative addition step.[1] Conversely, electron-rich or sterically hindered aryl halides can be sluggish.[2]

  • The Methyl Ester and Fluoro Groups: These electron-withdrawing groups on the alkyne component can influence the electronic properties of the molecule, though their direct impact on the coupling is often secondary to the nature of the aryl halide partner.

This guide will address the most common failure modes and provide systematic approaches to optimize your reaction for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the most common initial checks?

A1: When a Sonogashira coupling fails, it's often due to one of three main issues: catalyst inactivity, insufficient reactivity of the aryl halide, or degradation of the alkyne.

  • Catalyst System: Ensure your palladium catalyst and ligands are not degraded. Palladium(0) species are sensitive to air and moisture. Use fresh catalyst or a stable precatalyst like Pd(PPh₃)₂Cl₂. Ensure your phosphine ligands haven't been oxidized.

  • Inert Atmosphere: The classic copper-cocatalyzed Sonogashira is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser-Hay coupling).[3][4] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.

  • Reagent Purity: Verify the purity of your aryl halide and alkyne. Impurities can poison the catalyst.

  • Base Quality: The amine base should be dry and pure. Older bottles of triethylamine, for instance, can accumulate water and other impurities.

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?

A2: You are observing Glaser-Hay homocoupling. This is a classic side reaction in Sonogashira couplings and is caused by the copper(I) co-catalyst promoting the oxidative dimerization of your terminal alkyne in the presence of oxygen.[3]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical factor. Degas your solvent and amine base thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Switch to a Copper-Free Protocol: Numerous modern protocols avoid copper altogether, thus eliminating the primary pathway for Glaser coupling.[3] These methods often require specific ligand systems (e.g., bulky phosphines or N-heterocyclic carbenes) to facilitate the direct interaction of the alkyne with the palladium center.[2]

  • Control Reaction Temperature: Sometimes, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: My aryl bromide is not reacting. Should I switch to an aryl iodide?

A3: Yes, if possible. The reactivity of the aryl halide in the rate-determining oxidative addition step follows the order: I > Br > Cl.[1] Aryl iodides are significantly more reactive than aryl bromides and often allow for milder reaction conditions (lower temperature, lower catalyst loading). If you are struggling with an aryl bromide, especially if it is electron-rich or sterically hindered, switching to the corresponding iodide is a very effective troubleshooting step. For electron-deficient aryl bromides, optimizing the catalyst system may be sufficient.

In-Depth Troubleshooting Guides

Problem 1: Low to No Conversion of the Aryl Halide

This issue is often tied to the oxidative addition step of the catalytic cycle. The palladium(0) catalyst must insert into the aryl-halide bond.

start Low/No Conversion check_catalyst Is the Pd catalyst active? (Fresh? Pre-catalyst?) start->check_catalyst check_halide Evaluate Aryl Halide Reactivity (I > Br >> Cl) check_catalyst->check_halide If Yes optimize_ligand Optimize Ligand: - Use electron-rich, bulky phosphines (e.g., P(t-Bu)3, XPhos) - Consider NHC ligands check_halide->optimize_ligand If Ar-Br/Cl or unreactive Ar-I increase_temp Increase Reaction Temperature (Especially for Ar-Br) optimize_ligand->increase_temp success Improved Yield optimize_ligand->success If successful switch_halide Switch to Aryl Iodide (If Ar-Br fails) increase_temp->switch_halide If still no reaction increase_temp->success If successful switch_halide->success

Caption: Troubleshooting workflow for low aryl halide conversion.

  • Enhance Catalyst Reactivity with Ligand Choice: Standard triphenylphosphine (PPh₃) may not be sufficient for less reactive aryl halides. The oxidative addition step is favored by more electron-rich and sterically bulky ligands, which promote the formation of a more reactive, monoligated Pd(0) species.[2]

    • Protocol: Screen a set of ligands. Replace PPh₃ with a ligand from the table below, keeping other conditions constant.

    Ligand TypeExampleRationaleTypical Loading (mol% vs Pd)
    Bulky PhosphineTri-tert-butylphosphine (P(t-Bu)₃)Highly electron-donating and bulky, accelerates oxidative addition.1.5 - 2.5
    Buchwald LigandsXPhos, SPhosProven to be highly effective for challenging cross-couplings.1.5 - 2.5
    N-Heterocyclic CarbeneIPr, SIMesStrong σ-donors, form very stable and active Pd complexes.1.5 - 2.5
  • Increase Reaction Temperature: The energy barrier for oxidative addition of aryl bromides is significantly higher than for aryl iodides.[4]

    • Protocol: If using an aryl bromide and the reaction is sluggish at room temperature or 50 °C, incrementally increase the temperature to 80-100 °C. Use a sealed vessel if the solvent's boiling point is exceeded. A common solvent system for higher temperatures is toluene or DMF.

Problem 2: Prevalent Alkyne Homocoupling (Glaser Product)

As discussed in the FAQs, this is due to oxygen contamination in a copper-cocatalyzed system.

start High Homocoupling check_inert Verify Inert Atmosphere: - Rigorous degassing? - Positive N2/Ar pressure? start->check_inert copper_free Switch to Copper-Free Protocol check_inert->copper_free If issue persists ligand_base_opt Optimize Ligand/Base for Cu-Free System - Ligand: Bulky Phosphine/NHC - Base: Organic (e.g., DBU) or Inorganic (e.g., Cs2CO3) copper_free->ligand_base_opt success Minimized Side Product ligand_base_opt->success

Caption: Troubleshooting workflow for excessive homocoupling.

  • Standard Copper-Cocatalyzed Protocol (High-Inertness)

    • Objective: To perform a standard Sonogashira while minimizing oxygen to suppress Glaser coupling.

    • Setup:

      • To a dry Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1.5 mol%).

      • Seal the flask, evacuate, and backfill with argon or high-purity nitrogen. Repeat this cycle 3-5 times.

      • Add the degassed solvent (e.g., THF or toluene, ~0.2 M) and degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq) via syringe under a positive pressure of inert gas.

      • Finally, add the terminal alkyne (Methyl 3-ethynyl-4-fluorobenzoate, 1.2 eq) via syringe.

      • Stir at the desired temperature and monitor by TLC or GC-MS.

  • Copper-Free Sonogashira Protocol

    • Objective: To completely eliminate the possibility of copper-catalyzed homocoupling.

    • Setup:

      • To a dry Schlenk flask, add the aryl halide (1.0 eq), palladium source (e.g., Pd(OAc)₂, 2 mol%), and a specialized ligand (e.g., SPhos, 4 mol%).

      • Seal, evacuate, and backfill with inert gas (3x cycles).

      • Add the degassed solvent (e.g., dioxane, ~0.2 M) and a suitable base (e.g., Cs₂CO₃, 2.0 eq). Note that an inorganic base is often used here.

      • Add the terminal alkyne (1.2 eq).

      • Stir at an elevated temperature (often 80-110 °C) and monitor.

Comparative Data for Optimization

The choice of reaction parameters is critical. The following table summarizes starting points for the coupling of an electron-deficient aryl bromide, a challenging but common scenario.

ParameterCondition A (Classic Cu)Condition B (Cu-Free)Rationale & Comments
Pd Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ is a common Pd(0) source for generating the active catalyst in situ with a ligand.
Ligand PPh₃ (4 mol%)XPhos (3 mol%)XPhos is a bulky, electron-rich ligand that excels in activating aryl bromides.
Cu Source CuI (1.5 mol%)NoneEliminates the primary pathway for Glaser homocoupling.
Base Diisopropylamine (3 eq)K₃PO₄ (2 eq)Inorganic bases are often effective in copper-free systems and can be easier to remove.
Solvent THF / Amine (4:1)TolueneToluene is a good choice for higher temperatures often required in copper-free protocols.
Temperature 60 °C100 °CHigher temperature is needed to compensate for the absence of copper and the lower reactivity of Ar-Br.

Catalytic Cycles: A Visual Guide

Understanding the mechanism helps in diagnosing problems.

Classic Copper-Cocatalyzed Sonogashira Cycle

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L2-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_alkyne->product cu_halide Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_halide->cu_alkyne Base, H-C≡CR' cu_alkyne->pd2_halide cu_alkyne->cu_halide

Caption: The dual catalytic cycles of the traditional Sonogashira reaction.

Copper-Free Sonogashira Cycle

pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L2-C≡CR' pd2_halide->pd2_alkyne Deprotonation/ Alkyne Exchange (Base, H-C≡CR') pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' pd2_alkyne->product

Caption: The catalytic cycle for the copper-free Sonogashira variant.

References

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - National Institutes of Health (NIH). [Link]

  • Recent Advances in Sonogashira Reactions - ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks - Royal Society of Chemistry. [Link]

Sources

Optimization

Overcoming catalyst deactivation in reactions with "Methyl 3-ethynyl-4-fluorobenzoate"

Technical Support Center: Sonogashira Coupling with Methyl 3-ethynyl-4-fluorobenzoate Welcome to the technical support guide for researchers utilizing "Methyl 3-ethynyl-4-fluorobenzoate" in palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling with Methyl 3-ethynyl-4-fluorobenzoate

Welcome to the technical support guide for researchers utilizing "Methyl 3-ethynyl-4-fluorobenzoate" in palladium-catalyzed cross-coupling reactions. This document provides in-depth, experience-driven answers to common challenges, with a core focus on diagnosing and overcoming catalyst deactivation in Sonogashira couplings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation in my Sonogashira reaction?

A1: Catalyst deactivation often manifests in several observable ways. The most common indicator is a stalled or sluggish reaction, where analysis by TLC, GC, or LC-MS shows little to no consumption of starting materials after a reasonable time. A distinct visual cue is the formation of a black precipitate, commonly known as "palladium black".[1][2] This indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive metallic palladium nanoparticles, effectively removing it from the catalytic cycle.[2][3] Another sign can be the preferential formation of alkyne homocoupling (Glaser coupling) products, which suggests the copper co-catalyst is active but the palladium-mediated cross-coupling is failing.[4][5]

Q2: My reaction has turned black and stalled. What is palladium black and why does it form?

A2: Palladium black is finely divided, elemental palladium metal that has precipitated from the reaction mixture.[1] Its formation is a common catalyst deactivation pathway in cross-coupling reactions. The catalytically active species is a low-ligated, soluble Pd(0) complex. This species is inherently unstable and prone to aggregation if not properly stabilized by ligands.[2]

Primary Causes of Formation:

  • Ligand Dissociation/Degradation: Phosphine ligands, commonly used in Sonogashira couplings, can be oxidized by trace oxygen or dissociate from the metal center, especially at elevated temperatures.[1][6] This leaves "naked" Pd(0) atoms that rapidly agglomerate.

  • Inefficient Reduction of Precatalyst: If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), its reduction to the active Pd(0) state must be efficient.[7][8] Incomplete or slow reduction can lead to side reactions and the formation of inactive palladium species.[9]

  • Presence of Oxygen: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) and also degrade essential phosphine ligands to phosphine oxides, stripping the palladium center of its protective coordination sphere.[1][6]

Section 2: Troubleshooting Specific Issues

Q3: My reaction is sluggish, but I don't see any palladium black. What are the likely causes?

A3: A slow reaction without visible palladium precipitation points towards issues with reaction conditions or reagent quality rather than catastrophic catalyst death. Here is a systematic troubleshooting guide:

Troubleshooting Flowchart for Sluggish Reactions

G Start Reaction Sluggish? Inert Is the inert atmosphere robust? (N₂ or Ar) Start->Inert Degas Were all solvents & reagents thoroughly degassed? Inert->Degas Yes Result Address identified issue and re-run. Inert->Result No Base Is the base appropriate and soluble? (e.g., Et₃N, DIPEA) Degas->Base Yes Degas->Result No Temp Is the temperature optimal? Aryl bromides often require heat. Base->Temp Yes Base->Result No Purity Are starting materials pure? Impurities can poison the catalyst. Temp->Purity Yes Temp->Result No Purity->Result Yes

Caption: Troubleshooting flowchart for slow Sonogashira couplings.

  • Causality Explained:

    • Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen.[6] A poor inert atmosphere (nitrogen or argon) allows oxygen to enter, leading to gradual catalyst oxidation and deactivation.

    • Degassing: Solvents and liquid reagents (like amine bases) can dissolve significant amounts of oxygen. Failure to properly degas them before use is a very common cause of reaction failure.[6]

    • Base Selection: The amine base (e.g., triethylamine, diisopropylethylamine) serves both as the base and often as a solvent. Its purity is critical, as impurities can act as catalyst poisons.[10] The base must be strong enough to deprotonate the terminal alkyne.[11]

    • Temperature: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[11] While aryl iodides can react at room temperature, aryl bromides (like the bromo-analogue of your substrate) typically require heating (e.g., 50-100 °C) to proceed at a reasonable rate.[12]

Q4: I am observing significant formation of a diyne side product. What is causing this and how can I prevent it?

A4: The formation of a diyne (R-C≡C-C≡C-R) is due to the Glaser coupling, a homocoupling of your terminal alkyne, "Methyl 3-ethynyl-4-fluorobenzoate". This reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).[5] Its prevalence indicates that the copper cycle is proceeding, but the palladium cross-coupling cycle is too slow, allowing the homocoupling pathway to dominate.[4]

Strategies to Minimize Homocoupling:

StrategyRationaleRecommended Action
Strict Exclusion of Oxygen Glaser coupling is often aerobic. Removing O₂ disfavors this side reaction.Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of inert gas (Ar or N₂).
Reduce Copper Loading While Cu(I) accelerates the Sonogashira reaction, excess copper can promote homocoupling.[7]Reduce the CuI loading to 1-5 mol%. In some cases, a "copper-free" Sonogashira protocol may be necessary.[13]
Increase Palladium Catalyst Efficiency If the palladium cross-coupling is faster, it will outcompete the homocoupling pathway.Consider a more active ligand (see Section 3) or slightly increasing the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%).[1]
Slow Addition of Alkyne Maintaining a low instantaneous concentration of the alkyne can suppress the bimolecular homocoupling reaction.Prepare a solution of the alkyne in the reaction solvent and add it slowly via syringe pump over several hours.

Section 3: Proactive Strategies & Best Practices

Q5: How do I choose the right palladium source and ligands to maximize catalyst stability and activity?

A5: The choice of catalyst system is the most critical parameter for success. A stable and active catalyst is the best defense against deactivation.

  • Palladium Precatalyst: While simple salts like PdCl₂ or Pd(OAc)₂ can be used, they require in situ reduction to Pd(0), which can be inefficient.[8] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often more reliable. For challenging couplings, advanced precatalysts that generate the active LPd(0) species cleanly and efficiently are recommended.[10]

  • Ligand Selection: The ligand stabilizes the Pd(0) center, preventing aggregation into palladium black, and modulates its reactivity.[14][15]

    • Triphenylphosphine (PPh₃): The classic, workhorse ligand. It is suitable for many simple couplings but can be prone to dissociation at higher temperatures.

    • Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, or RuPhos are designed for high stability and activity.[1] They form more stable complexes with palladium and accelerate the rate-limiting oxidative addition step, making them ideal for less reactive aryl halides (e.g., chlorides or deactivated bromides).[1]

    • N-Heterocyclic Carbenes (NHCs): These are very strong σ-donating ligands that form highly stable palladium complexes, offering excellent resistance to deactivation.[11]

Catalytic Cycle and Deactivation Pathways

G Pd0 LPd(0) (Active Catalyst) PdII L₂Pd(II)(Ar)(X) Pd0->PdII Ar-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Ligand Loss/ Aggregation PdII_inactive Inactive Pd(II) Pd0->PdII_inactive O₂ OxAdd Oxidative Addition (Ar-X) PdII_alk L₂Pd(II)(Ar)(C≡CR') PdII->PdII_alk R'C≡CCu Trans Transmetalation (Cu-C≡CR') PdII_alk->Pd0 Product RedElim Reductive Elimination Product Ar-C≡CR' Deactivation Deactivation Pathways Oxidation Oxidation (O₂)

Caption: Sonogashira cycle with key deactivation points.

Section 4: Advanced Protocols

Protocol 1: Rigorous Solvent & Reagent Degassing

This protocol is critical for preventing oxygen-induced catalyst deactivation.

Objective: To remove dissolved oxygen from reaction solvents and liquid reagents.

Method: Freeze-Pump-Thaw (Recommended for highest purity)

  • Setup: Place the solvent/reagent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the liquid in a thin layer on the walls to prevent the flask from cracking.

  • Pump: Once completely frozen, open the stopcock to a high-vacuum line (~10-50 mTorr) and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solid.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases are released into the vacuum headspace.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • Storage: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Attempted Reactivation of Deactivated Catalyst

In some specific cases, a deactivated catalyst can be partially restored, though prevention is far superior to treatment. This is an experimental procedure and may not be effective in all cases.

Objective: To re-solubilize agglomerated palladium black or re-reduce oxidized palladium.

Disclaimer: This procedure has a low probability of success for fully agglomerated palladium black but may help in cases of partial deactivation.

  • Cool Reaction: If the reaction was heated, cool it to room temperature.

  • Add Excess Ligand: Under a strong inert gas counterflow, add an additional portion of fresh phosphine ligand (e.g., 2-4 mol% of PPh₃).

  • Stir: Stir the mixture vigorously at room temperature for 30-60 minutes. The rationale is that the excess ligand may be able to oxidatively add to the surface of palladium nanoparticles, breaking them up into soluble, active complexes.

  • Re-heat (Optional): Gently re-heat the reaction to the desired temperature and monitor for any renewed conversion.

  • Assessment: If no improvement is observed after 1-2 hours, the catalyst is likely irreversibly deactivated. The best course of action is to restart the reaction with fresh reagents and more rigorous setup protocols. Some research suggests that mild oxidants can re-oxidize Pd(0) to Pd(II), which can then be reduced back into the catalytic cycle, but this is highly system-dependent.[9][16][17]

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health (NIH). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Reactivation of alumina supported palladium catalysts.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. SLUpub. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Method for reactivating deactivated palladium/carbon catalyst.
  • Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. ResearchGate. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics (ACS Publications). [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics (ACS Publications). [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Palladium Coupling Catalyst Activation. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Troubleshooting

Side reactions in the click chemistry of "Methyl 3-ethynyl-4-fluorobenzoate" and how to avoid them

Welcome to the technical support guide for researchers utilizing Methyl 3-ethynyl-4-fluorobenzoate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Methyl 3-ethynyl-4-fluorobenzoate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As a key building block in pharmaceutical and materials science, ensuring high efficiency and purity in its "click" reactions is paramount. This guide moves beyond simple protocols to explain the causality behind common side reactions and provides field-proven strategies to mitigate them.

Introduction: The Nuances of a Workhorse Reaction

The CuAAC reaction is celebrated for its reliability, wide functional group tolerance, and high yields, making it a cornerstone of click chemistry.[1][2] Methyl 3-ethynyl-4-fluorobenzoate is a valuable substrate, featuring an electron-deficient aromatic system due to the fluorine and methyl ester groups. While CuAAC is robust, these electronic properties and the inherent reactivity of the copper-alkyne system can lead to specific side reactions. Understanding these potential pitfalls is the first step toward mastering the reaction and ensuring reproducible, high-purity results.

Troubleshooting Guide & FAQs

Question 1: My reaction has stalled, or the yield is significantly lower than expected. What's the primary culprit?

Answer: Low or non-existent yield is the most common issue and almost always points to a problem with the copper catalyst's oxidation state. The catalytically active species is Copper(I).[3] However, Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.[4] This catalytic "death" is a primary reason for reaction failure.

Core Problem: Catalyst Inactivation

  • Cause: Dissolved oxygen in the reaction solvents or exposure to air oxidizes the active Cu(I) catalyst to inactive Cu(II).

  • Consequence: The catalytic cycle halts, leaving unreacted starting materials.

Solutions & Protocol:

  • In Situ Reduction of a Cu(II) Source: The most reliable method is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the industry standard for this purpose.[1][5]

    • Expert Insight: Always use a freshly prepared solution of sodium ascorbate. Old or improperly stored ascorbate can be oxidized and ineffective, which is a frequent and often overlooked cause of low yields.[6]

  • Rigorous Oxygen Exclusion: Before adding the catalyst, thoroughly degas your reaction solvent. This can be achieved by:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three freeze-pump-thaw cycles is recommended.

  • Use of Stabilizing Ligands: Polydentate nitrogen ligands play a crucial role in protecting the Cu(I) oxidation state from both oxidation and disproportionation.[4][7][8] They also accelerate the reaction rate, which can help the desired cycloaddition outcompete side reactions.[4]

    • Recommended Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices, particularly for reactions in aqueous or biological media.[4][9]

Workflow: Troubleshooting Low Yield

cluster_solutions Corrective Actions Start Low Yield or Reaction Failure CheckAsc Is Sodium Ascorbate Solution Fresh? Start->CheckAsc Step 1 Degas Was the Reaction Mixture Degassed? CheckAsc->Degas If Yes Sol1 Prepare Fresh Ascorbate CheckAsc->Sol1 If No Ligand Is a Stabilizing Ligand Being Used? Degas->Ligand If Yes Sol2 Degas Solvents (e.g., Ar sparging) Degas->Sol2 If No Result Optimized High-Yield Reaction Ligand->Result If Yes Sol3 Add Ligand (e.g., THPTA) Ligand->Sol3 If No cluster_main Desired CuAAC Pathway (Reducing Conditions) cluster_side Glaser Coupling Side Reaction (Oxidative Conditions) Alkyne Alkyne (R-C≡CH) CuI Cu(I) Catalyst Alkyne->CuI Azide Azide (R'-N₃) Azide->CuI Triazole 1,4-Triazole Product CuI->Triazole Rapid Cycloaddition Alkyne2 Alkyne (R-C≡CH) Cu_cat Cu(I)/Cu(II) Catalyst Alkyne2->Cu_cat O2 Oxygen (O₂) O2->Cu_cat Diyne Diyne Byproduct (R-C≡C-C≡C-R) Cu_cat->Diyne Slower Oxidative Coupling

Caption: Competing pathways for the alkyne substrate under different conditions.

Question 3: How does the electron-withdrawing nature of the fluorobenzoate group affect the reaction?

Answer: The presence of both a fluorine atom and a methyl ester makes the aromatic ring of your substrate electron-deficient. This has a direct electronic effect on the alkyne.

  • Increased Acidity: The electron-withdrawing groups increase the acidity of the terminal alkyne proton. This can facilitate the formation of the copper-acetylide intermediate, which is a key step in the catalytic cycle.

  • Reaction Rate: While CuAAC is famously tolerant of electronic variations, some studies suggest that highly electron-poor alkynes can react slightly slower than electron-rich or neutral ones under certain conditions. [10]However, for most standard protocols, this effect is minimal and does not impede the reaction. The fluorinated azide counterparts, for instance, are known to react readily. [11]* No Unique Side Reactions: The fluoro-substituent does not typically introduce new, unexpected side reactions under standard CuAAC conditions. The primary concerns remain catalyst inactivation and alkyne homocoupling.

Troubleshooting Tip: If you suspect a slow reaction rate due to electronic effects, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) or the use of an accelerating ligand should be sufficient to achieve full conversion in a reasonable timeframe.

Question 4: My final product is pure by NMR, but elemental analysis or ICP-MS shows copper contamination. How can I effectively remove residual copper?

Answer: This is a common purification challenge. The nitrogen atoms of the newly formed 1,2,3-triazole ring are excellent chelators for copper ions. [12]This strong binding can cause copper to co-elute with your product during column chromatography.

Core Problem: Product-Copper Chelation

  • Cause: The triazole product acts as a ligand for residual copper ions in the reaction mixture.

  • Consequence: Persistent copper contamination that is difficult to remove by standard silica gel chromatography alone.

Recommended Purification Protocol:

  • Quench and Filter: After the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate or DCM). If a precipitate (likely copper salts) is present, filter the mixture through a pad of Celite®.

  • Aqueous Wash with a Chelating Agent: Transfer the filtrate to a separatory funnel and wash it sequentially with:

    • A 5% aqueous solution of EDTA (ethylenediaminetetraacetic acid) tetrasodium salt.

    • A dilute (2-5%) aqueous ammonia solution.

    • Brine (saturated NaCl solution).

    • Causality: Both EDTA and ammonia are powerful chelating agents that will sequester the copper ions into the aqueous phase, breaking the triazole-copper complex. [12]3. Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Chromatography: If necessary, perform column chromatography on the resulting crude material. The majority of the copper should have been removed by the aqueous workup.

Model Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and minimize side reactions for the click chemistry of Methyl 3-ethynyl-4-fluorobenzoate.

Step Action Rationale
1. Setup In a flask, dissolve Methyl 3-ethynyl-4-fluorobenzoate (1.0 eq) and your azide partner (1.0-1.1 eq) in a suitable solvent (e.g., tBuOH/H₂O 1:1, THF, or DMF).Ensure reactants are fully dissolved. A slight excess of the less expensive reagent can drive the reaction to completion.
2. Degassing Sparge the solution with Argon or Nitrogen gas for 20 minutes.Critical Step: To remove dissolved oxygen and prevent Glaser coupling and catalyst oxidation.
3. Reagent Addition Add a freshly prepared aqueous solution of Sodium Ascorbate (0.2-0.3 eq).To create a reducing environment and generate Cu(I) in situ.
4. Catalyst Addition Add an aqueous solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). A ligand like THPTA (0.05-0.1 eq) can be pre-mixed with the copper solution.The catalyst is added last to the oxygen-free, reducing mixture. The ligand protects the catalyst and accelerates the reaction.
5. Reaction Stir vigorously at room temperature. Monitor by TLC or LC-MS until the limiting reagent is consumed.Vigorous stirring is important for biphasic solvent systems. Reactions are typically complete within 1-12 hours.
6. Workup Follow the copper removal protocol described in Question 4.To ensure a high-purity final product free of metal contaminants.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Kollár, L., & Kégl, T. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(6), 868-874. [Link]

  • Li, P., et al. (2021). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Synthetic Communications, 51(19), 2916-2925. [Link]

  • de Souza, M. C. C., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4645-4654. [Link]

  • Gour, A., et al. (2022). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Frontiers in Chemistry, 10, 981585. [Link]

  • ResearchGate Discussion. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

  • Harrisson, S., et al. (2012). Side reactions of macromonomers under CuAAC condition. Polymer Chemistry, 3(11), 3187-3197. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Li, J. H., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(13), 5323-5326. [Link]

  • da Silva, F. C., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30048-30058. [Link]

  • ResearchGate Publication. (2015). One-pot esterification-click (CuAAC) and esterification–acetylene coupling (Glaser/Eglinton) for functionalization of Wang polystyrene resin. [Link]

  • Kaur, H., et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances, 11(53), 33299-33315. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceuticals, 2(3), 70-86. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Alonso, F., et al. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Catalysis, 2(8), 1694-1711. [Link]

  • Reddit Discussion. (2022). Low yields in Click rxn. r/OrganicChemistry. [Link]

  • González-Vila, A., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(9), 1954-1961. [Link]

  • Izquierdo, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934-1944. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Wikipedia. Glaser coupling. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science, 64(1), 15.2.1-15.2.10. [Link]

  • Li, N., et al. (2013). Fluorogenic click reaction. Chemical Society Reviews, 42(15), 6548-6568. [Link]

  • Goldup, S. M. (2016). Triazole formation and the click concept in the synthesis of interlocked molecules. Chemical Society Reviews, 45(23), 6548-6560. [Link]

  • ResearchGate Discussion. (2021). How can I increase the yield of my click reaction?. [Link]

  • Wang, Y., et al. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Li, N., et al. (2013). Fluorogenic click reaction. Chemical Society Reviews, 42(15), 6548-6568. [Link]

  • Scribd. Click Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimization of Cross-Coupling Reactions for Methyl 3-ethynyl-4-fluorobenzoate

Welcome to the technical support center for the optimization of cross-coupling reactions involving Methyl 3-ethynyl-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving Methyl 3-ethynyl-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction to Cross-Coupling with Methyl 3-ethynyl-4-fluorobenzoate

Methyl 3-ethynyl-4-fluorobenzoate is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1] The presence of both an ethynyl group and a fluoro-substituted aromatic ring allows for a variety of cross-coupling reactions. The ethynyl group is a versatile handle for transformations like the Sonogashira coupling, while the aryl fluoride presents unique challenges and opportunities for C-C bond formation.[1]

This guide will primarily focus on the Sonogashira coupling, as it is one of the most common and powerful methods for the alkynylation of aryl halides.[2][3][4] We will also touch upon other relevant palladium-catalyzed reactions and provide a framework for systematic troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with Methyl 3-ethynyl-4-fluorobenzoate is giving low to no product yield. What are the most likely causes?

A1: Low or no yield in a Sonogashira coupling can stem from several factors. The primary areas to investigate are the catalyst system, the quality of your reagents, and the reaction conditions.[5] A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition.[5] It's also possible that the copper(I) co-catalyst has degraded.

  • Reagent Quality: Impurities in your starting materials, particularly the aryl halide or the alkyne, can poison the catalyst.[5] The amine base used must be dry and of high purity.

  • Reaction Conditions: Sonogashira reactions are often sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[2][5] Therefore, running the reaction under an inert atmosphere (argon or nitrogen) after properly degassing the solvent is critical.[5] The reaction temperature may also be suboptimal.[5][6]

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[5] This inactive form of palladium will halt the catalytic cycle and lead to a failed reaction. Several factors can contribute to its formation:

  • Impurities: As mentioned, impurities in reagents or solvents can cause the palladium to crash out of the solution.

  • Solvent Choice: Certain solvents may not effectively stabilize the catalytic species. While THF is commonly used, some anecdotal evidence suggests it can promote the formation of palladium black.[5][7]

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition.[6]

To prevent the formation of palladium black, ensure you are using high-purity, degassed solvents and fresh reagents. If the problem persists, consider screening different solvents or using a more robust ligand to stabilize the palladium catalyst.

Q3: What is the expected reactivity order for aryl halides in a Sonogashira coupling, and where does an aryl fluoride like in my substrate fit in?

A3: The reactivity of the aryl or vinyl halide is a critical factor in the success of a Sonogashira coupling. The general trend for reactivity is: I > OTf > Br >> Cl.[5][8] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[2][5] Aryl chlorides are generally the least reactive.[5]

Aryl fluorides are typically even less reactive than aryl chlorides and often require specialized catalytic systems for activation.[9] For Methyl 3-ethynyl-4-fluorobenzoate, the focus of the coupling will be on the ethynyl group reacting with an aryl or vinyl halide, not on activating the C-F bond. If you intend to couple at the fluoro-position, a standard Sonogashira protocol is unlikely to be effective. Recent advancements have shown that palladium-catalyzed cross-coupling of aryl fluorides is possible but usually requires specific conditions, such as the use of strongly electron-withdrawing groups on the aryl fluoride or specialized ligands.[9][10][11]

Q4: Is a copper co-catalyst always necessary for a Sonogashira reaction? Are there any advantages to a copper-free system?

A4: While the classic Sonogashira reaction employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, it is not always required.[2] Copper-free Sonogashira couplings have been developed and are often preferred to avoid a significant side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling.[5] This is particularly problematic when reactions are not performed under strictly anaerobic conditions.

Copper-free conditions may necessitate adjustments to other reaction parameters, such as the choice of ligand, base, or solvent, to achieve efficient coupling.[12][13]

Troubleshooting Guide: Low Yield & Side Product Formation

This section provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of Methyl 3-ethynyl-4-fluorobenzoate.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a problematic Sonogashira reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting Start Low/No Product Yield Catalyst Check Catalyst System Start->Catalyst Is catalyst active? Reagents Evaluate Reagents Start->Reagents Are reagents pure? Conditions Assess Reaction Conditions Start->Conditions Are conditions optimal? Pd_Source Use fresh Pd catalyst Catalyst->Pd_Source Cu_Source Use fresh Cu(I) salt Catalyst->Cu_Source Ligand Screen different ligands Catalyst->Ligand Purify_SM Purify starting materials Reagents->Purify_SM Dry_Base Use dry, high-purity base Reagents->Dry_Base Degas_Solvent Degas solvent thoroughly Reagents->Degas_Solvent Inert_Atmosphere Ensure inert atmosphere Conditions->Inert_Atmosphere Temperature Optimize temperature Conditions->Temperature Concentration Adjust concentration Conditions->Concentration Optimization Systematic Optimization Pd_Source->Optimization Cu_Source->Optimization Ligand->Optimization Purify_SM->Optimization Dry_Base->Optimization Degas_Solvent->Optimization Inert_Atmosphere->Optimization Temperature->Optimization Concentration->Optimization

Caption: A workflow for troubleshooting low-yield Sonogashira reactions.

Step-by-Step Troubleshooting
  • Verify Catalyst and Co-catalyst Activity:

    • Palladium Source: If using an air-sensitive Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. Consider using a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂, which is reduced in situ.[5]

    • Copper(I) Source: Copper(I) iodide (CuI) can oxidize over time. Use a fresh bottle of a light-colored (white to pale tan) powder.

  • Ensure Reagent Purity and Anhydrous Conditions:

    • Starting Materials: Purify your aryl halide and Methyl 3-ethynyl-4-fluorobenzoate if their purity is questionable.

    • Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous. Consider distilling it over a suitable drying agent. The base plays a crucial role in neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[14]

    • Solvent: Use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration to prevent Glaser coupling.[5]

    • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (like bromides) may require heating.[5][6] A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) can identify the optimal condition.

    • Concentration: Very dilute or overly concentrated reaction mixtures can be detrimental. A typical starting point is a 0.1 M to 0.5 M concentration of the limiting reagent.

Optimization of Reaction Parameters

Once you have a reproducible, albeit low, yield, you can proceed with systematic optimization. The following table summarizes key parameters and their typical ranges for a Sonogashira coupling.

ParameterTypical RangeConsiderations
Palladium Catalyst 0.5 - 5 mol%Higher loadings may be needed for challenging substrates.
Copper(I) Co-catalyst 1 - 10 mol%Essential for the classic Sonogashira mechanism.
Ligand 1 - 10 mol%Triphenylphosphine is common. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can improve reactivity.[15]
Base 1.5 - 5 equivalentsAmine bases (e.g., Et₃N, DIPEA) are common. Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can also be used.[14]
Solvent N/ATHF, DMF, acetonitrile, or the amine base itself. Must be anhydrous and degassed.
Temperature Room Temp. to 100 °CSubstrate-dependent. Start at room temperature and increase if no reaction occurs.
Illustrating the Sonogashira Catalytic Cycle

Understanding the mechanism is key to rational optimization. The diagram below illustrates the generally accepted catalytic cycles for the copper-palladium co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne H-C≡CR Deprotonation Deprotonation Alkyne->Deprotonation Cu(I), Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: A General Procedure for Sonogashira Coupling

This protocol provides a starting point for the coupling of an aryl halide with Methyl 3-ethynyl-4-fluorobenzoate. Note: This procedure should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Methyl 3-ethynyl-4-fluorobenzoate (1.2 equiv.), followed by anhydrous, degassed solvent (e.g., THF or DMF, to make a 0.2 M solution) and anhydrous triethylamine (3.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Heating (if necessary): If no reaction is observed after several hours, gradually heat the mixture (e.g., to 50-80 °C) and continue to monitor.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Li, Y., & Yang, D. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(13), 5044–5047. [Link]

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Troubleshooting

Preventing homocoupling in Sonogashira reactions with terminal alkynes

A-Z Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Alkyne Homocoupling Welcome to the Technical Support Center for Sonogashira Reactions. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Alkyne Homocoupling

Welcome to the Technical Support Center for Sonogashira Reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address one of the most common challenges in this powerful cross-coupling reaction: the undesired formation of homocoupled alkyne byproducts, also known as Glaser or Hay coupling.[1][2] As Senior Application Scientists, we understand that minimizing these side reactions is crucial for maximizing yield, simplifying purification, and ensuring the integrity of your target molecules.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section provides a systematic approach to diagnosing and resolving issues related to the formation of symmetrical diynes during your Sonogashira coupling reactions.

Q1: I'm observing a significant amount of a nonpolar byproduct in my reaction, which I suspect is the homocoupled alkyne. What is the primary cause?

A1: The principal culprit behind alkyne homocoupling (Glaser coupling) is the presence of oxygen.[3][4] This side reaction is an oxidative dimerization of your terminal alkyne, a process catalyzed by the copper(I) co-catalyst.[5] The copper acetylide intermediate, essential for the main Sonogashira cycle, can be diverted down this undesired pathway in an aerobic environment.[6] Therefore, the most critical first step in troubleshooting is to ensure rigorous exclusion of air from your reaction setup.

Immediate Action:

  • Deoxygenation Protocol: Before adding your palladium catalyst and copper co-catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for an extended period. A subsurface sparge is particularly effective.[7] For consistent results, consider employing three to five cycles of vacuum followed by backfilling with an inert gas.

Q2: I've implemented a robust deoxygenation protocol, but homocoupling persists. What other reaction parameters should I investigate?

A2: If oxygen exclusion is not the sole issue, several other factors can be optimized to disfavor the homocoupling pathway. The key is to promote the rate of the desired cross-coupling reaction to outcompete the dimerization.

  • Copper Catalyst Loading: While the copper(I) co-catalyst is crucial for activating the alkyne, high concentrations can accelerate the rate of homocoupling.[4] If you suspect this is an issue, try reducing the copper loading. In some cases, as little as 0.5 mol% of CuI can be effective. Conversely, in certain situations, the absence of a copper co-catalyst led to the formation of a cyclized product instead of the desired coupled product, highlighting the importance of optimization.[8]

  • Rate of Addition: If the oxidative addition of your aryl/vinyl halide to the palladium(0) center is slow, the concentration of the copper acetylide can build up, increasing the likelihood of homocoupling. Consider adding the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Choice of Base: The base plays a critical role in deprotonating the terminal alkyne.[9] Amine bases like triethylamine or diisopropylethylamine are commonly used and often act as the solvent.[3] However, if homocoupling is problematic, consider switching to a different base. For instance, inorganic bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective.[10] The basicity and steric hindrance of the amine can influence the equilibrium of ligand exchange on the palladium center, which can impact the overall catalytic cycle.[11]

  • Ligand Selection: The phosphine ligand on the palladium catalyst influences both the rate of oxidative addition and reductive elimination.[6] Electron-rich and bulky phosphine ligands can sometimes accelerate the desired cross-coupling, thereby minimizing the time available for homocoupling to occur.[6]

Q3: Are there any "copper-free" alternatives to completely avoid this issue?

A3: Yes, the development of copper-free Sonogashira protocols was driven by the need to prevent homocoupling and to avoid issues with substrates that can coordinate to copper.[3][12] In these reactions, the activation of the alkyne is thought to occur directly at the palladium center.[13]

  • Mechanism of Copper-Free Sonogashira: The reaction still proceeds through oxidative addition of the aryl halide to Pd(0). However, instead of transmetalation from a copper acetylide, a π-alkyne-palladium complex forms, which is then deprotonated by the base to generate the palladium acetylide intermediate.[6]

  • Considerations for Copper-Free Conditions: While eliminating the primary catalyst for homocoupling, these reactions can be more sensitive to other parameters. The choice of a highly efficient palladium catalyst and the right base/solvent system is crucial for success.[12][14] It's worth noting that some commercially available palladium catalysts may contain trace amounts of copper, which could still promote a low level of homocoupling.[6]

Frequently Asked Questions (FAQs)

Q: How can I visually identify if homocoupling is a significant problem?

A: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC). The homocoupled diyne is typically less polar than the desired cross-coupled product and will appear as a separate spot with a higher Rf value. For confirmation, techniques like NMR or LC-MS can be used to identify the dimer of your starting alkyne.[1]

Q: Can the choice of solvent affect the extent of homocoupling?

A: Yes, the solvent can influence reaction rates and equilibria.[10] While amine bases often serve as the solvent, other solvents like DMF or ethers can be used.[3] The optimal solvent will depend on the specific substrates and catalyst system. For copper-free reactions, the solvent composition is particularly important.[12]

Q: I'm working with a particularly sensitive substrate. Are there any other additives that can help suppress homocoupling?

A: In some cases, adding a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state and minimize the formation of Pd(II) species that might promote side reactions.[15] One report suggests that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling to around 2%.[16]

Q: Is it possible to completely eliminate homocoupling?

A: While achieving 100% suppression can be difficult, it is often possible to reduce the formation of homocoupled byproducts to negligible levels (e.g., around 2%) through careful optimization of the reaction conditions as outlined in this guide.[1][16]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the key catalytic cycles.

Sonogashira_Cycles cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle (Side Reaction) Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)(C≡CR)L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination  Ar-C≡CR Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I)X + Base CuX Cu(I)X CuAcetylide->TM To Pd Cycle Dimer R-C≡C-C≡C-R (Homocoupling) CuAcetylide->Dimer O₂ (Air) caption Figure 1. Competing Sonogashira and Glaser Coupling Pathways.

Caption: Competing Sonogashira and Glaser Coupling Pathways.

Troubleshooting_Workflow start Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement thorough degassing protocol (e.g., Ar sparge, freeze-pump-thaw) q1->sol1 No q2 Reduce Cu(I) catalyst loading q1->q2 Yes a1_yes Yes a1_no No sol1->q2 q3 Optimize base and/or solvent q2->q3 q4 Consider alternative phosphine ligands q3->q4 q5 Attempt a copper-free protocol q4->q5 end Homocoupling Minimized q5->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Parameter Optimization Summary

The following table summarizes key experimental parameters and their suggested modifications to suppress alkyne homocoupling.

ParameterStandard ConditionOptimization Strategy to Reduce HomocouplingRationale
Atmosphere Inert gas blanketRigorous deoxygenation (e.g., subsurface sparging, freeze-pump-thaw cycles)Oxygen is the primary oxidant for the copper-catalyzed Glaser coupling side reaction.[3][4]
Cu(I) Co-catalyst 1-5 mol% CuIReduce loading (e.g., to 0.5-1 mol%) or switch to a copper-free protocol.High concentrations of copper can accelerate the rate of oxidative alkyne dimerization.[4]
Base Amine (e.g., TEA, DIPEA)Screen other amine or inorganic bases (e.g., K₃PO₄, Cs₂CO₃).The choice of base can influence the rate-determining step and overall reaction kinetics.[9]
Ligand PPh₃Screen more electron-rich or bulkier phosphine ligands.Modifying the ligand can accelerate the desired cross-coupling catalytic cycle.[6]
Addition Rate All reagents added at onceSlow addition of the terminal alkyne.Keeps the instantaneous concentration of the copper acetylide low, disfavoring dimerization.

Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is provided as a starting point for researchers wishing to explore a copper-free alternative to circumvent homocoupling issues.

Materials:

  • Aryl/Vinyl Halide (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd(0) source

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Benchchem. Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Wikipedia. Sonogashira coupling.
  • Books Gateway. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Benchchem. Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Benchchem. Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • ACS Publications.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
  • MDPI.
  • Benchchem.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
  • ACS Publications.
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  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media.
  • ACS Publications.
  • NIH. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC.
  • Benchchem. strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane.
  • ACS Publications.
  • PubMed Central.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.

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Optimization

Addressing solubility challenges of "Methyl 3-ethynyl-4-fluorobenzoate" in organic solvents

Answering the call of complex chemical challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the solubility issues of Meth...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemical challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for addressing the solubility issues of Methyl 3-ethynyl-4-fluorobenzoate . As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through your experimental hurdles. This guide is structured as an interactive troubleshooting manual, designed to provide direct answers to the questions that arise in the lab.

Section 1: Understanding the Molecule - Frequently Asked Questions

This section addresses the fundamental properties of Methyl 3-ethynyl-4-fluorobenzoate and the structural reasons behind its solubility behavior.

Q1: What key structural features of Methyl 3-ethynyl-4-fluorobenzoate influence its solubility in organic solvents?

A1: The solubility profile of Methyl 3-ethynyl-4-fluorobenzoate is complex due to its combination of polar and non-polar functional groups. Understanding this balance is the first step in troubleshooting.

  • Aromatic Ring: The core benzene ring is hydrophobic and non-polar, favoring interactions with aromatic or non-polar solvents like toluene through π-π stacking.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity through its carbonyl (C=O) and ether (C-O) linkages, making it capable of dipole-dipole interactions. It favors dissolution in moderately polar solvents such as ethyl acetate or acetone.[1]

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine acts as a weak hydrogen bond acceptor and induces a dipole moment, slightly increasing the molecule's polarity.

  • Ethynyl Group (-C≡CH): The terminal alkyne is relatively non-polar but the acidic proton can act as a very weak hydrogen bond donor. The linear, rigid nature of this group can influence how the molecule packs in a crystal lattice, which in turn affects the energy required to dissolve it.[2]

The molecule's overall character is moderately polar with significant non-polar features. This duality means it is unlikely to be highly soluble in the extremes of the solvent spectrum (e.g., very non-polar hexanes or very polar water) and requires a solvent that can accommodate both its hydrophobic and polar characteristics.

Q2: I'm having trouble dissolving the compound in common non-polar solvents like hexanes or cyclohexane. Why is this happening?

A2: This is an expected outcome. While the benzene ring is non-polar, the combined polarity of the methyl ester and the fluoro group is significant enough to make the molecule disfavor dissolution in purely non-polar, aliphatic solvents like hexanes.[1] The principle of "like dissolves like" dictates that the solvent must be able to effectively solvate all parts of the molecule. Hexane molecules interact only through weak London dispersion forces and cannot adequately stabilize the polar ester and fluoro functionalities, making dissolution energetically unfavorable.

Q3: What is a good starting point for solvent selection when working with this compound for the first time?

A3: A good starting point is a solvent of intermediate polarity. These solvents can better bridge the gap between the polar and non-polar regions of the molecule. Excellent candidates to begin with include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Acetonitrile (MeCN)

These solvents are commonly used in organic synthesis and drug discovery for a wide range of compounds.[3][4][5] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also strong candidates, particularly for preparing concentrated stock solutions due to their high polarity and solvating power.[1][6]

Section 2: Troubleshooting Common Solubility Issues

This section provides a direct, problem-and-solution guide for challenges encountered during experiments.

Q4: My compound won't dissolve in my chosen solvent at room temperature. What are my next steps?

A4: When initial attempts at dissolution fail, a systematic approach is necessary. The following workflow can help you efficiently find a solution.

G cluster_0 cluster_1 Initial Interventions cluster_2 Advanced Strategies start Start: Compound is insoluble at room temperature vortex 1. Agitate / Vortex start->vortex sonicate 2. Gently Sonicate vortex->sonicate If still insoluble heat 3. Gently Warm (e.g., 30-40°C) sonicate->heat If still insoluble cosolvent 4a. Use a Co-Solvent (e.g., add a small % of DMSO or THF) heat->cosolvent If still insoluble or precipitates on cooling new_solvent 4b. Select a New Solvent (Consult solubility table) heat->new_solvent If strategy requires a different solvent system end_success Result: Homogeneous Solution heat->end_success If soluble cosolvent->end_success end_fail Result: Still Insoluble (Re-evaluate solvent choice) cosolvent->end_fail new_solvent->end_success new_solvent->end_fail

Caption: Troubleshooting workflow for poor solubility.

  • Mechanical Agitation: First, ensure adequate mixing by vortexing or stirring. Sometimes dissolution is simply slow.

  • Sonication: If agitation fails, use a bath sonicator. The ultrasonic waves provide energy to break up the solid crystal lattice, facilitating solvation.

  • Heating: Gently warming the mixture often increases solubility.[7][8] Most organic solids become more soluble at higher temperatures.[9] Be mindful of the solvent's boiling point and the compound's stability. If the compound dissolves upon heating, proceed to the next question if it precipitates upon cooling.

  • Re-evaluate Your Solvent System: If the compound remains insoluble even with heat, your chosen solvent is likely inappropriate. You have two primary options:

    • Use a Co-solvent: Add a small amount of a stronger, miscible solvent (like DMSO) to your current solvent to increase its overall solvating power.[10][11]

    • Switch Solvents: Choose a new solvent entirely, moving up or down the polarity scale based on your initial choice. Refer to the solubility table in Section 4.

Q5: The compound dissolves with heat but "crashes out" or precipitates when it cools to room temperature. How can I prevent this?

A5: This phenomenon occurs when you create a supersaturated solution at a higher temperature, which is unstable at lower temperatures. Here are several strategies to address this:

  • Use More Solvent: The simplest solution is often to add more of the same solvent. You may have been trying to make a solution that is too concentrated for that specific solvent at room temperature.[12]

  • Employ a Co-Solvent System: This is a highly effective strategy.[13][14] A common technique is to dissolve the compound in a minimal amount of a strong solvent (e.g., DMSO, DMF) and then slowly add your primary, weaker solvent while vortexing until the desired concentration is reached. The strong solvent acts to keep the molecules solvated while the bulk solvent provides the necessary volume.[10][15]

  • Change the Solvent Entirely: The compound may have higher kinetic and thermodynamic solubility in a different solvent. A solvent that dissolves the compound at room temperature is always preferable to one that requires sustained heat.

Q6: I need to prepare a concentrated stock solution (e.g., >10 mM) for screening assays. What is the best approach?

A6: For high-concentration stock solutions, you must use a solvent with very high solvating power.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions in drug discovery due to its exceptional ability to dissolve a wide range of organic molecules.[1][6] N,N-Dimethylformamide (DMF) is a suitable alternative.

  • Procedure:

    • Weigh the desired mass of Methyl 3-ethynyl-4-fluorobenzoate directly into a clean vial.

    • Add the calculated volume of DMSO to reach the target concentration.

    • Vortex thoroughly. Gentle warming (37°C) or brief sonication can be used to aid dissolution if the process is slow.[16]

  • Storage: Store stock solutions at -20°C or -80°C to ensure long-term stability. When diluting into aqueous buffers for assays, add the stock solution to the buffer slowly with vigorous mixing to avoid precipitation.[16]

Section 3: Advanced Solubilization Strategies & Protocols

This section details systematic methods for characterizing and overcoming significant solubility challenges.

Q7: When should I consider using a co-solvent system, and how do I rationally select one?

A7: Consider a co-solvent system when a single solvent does not provide the desired solubility at the required concentration, or when a compound precipitates upon dilution into an aqueous medium. Co-solvency works by creating a solvent mixture with polarity properties intermediate to the two individual solvents, effectively creating a more ideal environment for the solute.[17][18]

Rational Selection using Hansen Solubility Parameters (HSP): A highly effective theoretical method for solvent selection is the use of Hansen Solubility Parameters. HSP separates the cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[19][20][21] By determining the HSP of your solute, you can find a single solvent or a blend of solvents with a matching HSP profile. A mixture of two "bad" solvents can become a "good" solvent if the mixture's HSP is close to the solute's HSP.[22]

Q8: How can I systematically and quantitatively determine the solubility of Methyl 3-ethynyl-4-fluorobenzoate in various solvents?

A8: A systematic solubility screening provides empirical data to guide all future formulation and experimental work. The following protocol outlines a standard method for determining equilibrium solubility.

Section 4: Protocols & Data

Protocol 1: Experimental Workflow for Solubility Screening

This protocol allows for the determination of the approximate equilibrium solubility of a compound in a panel of selected solvents.

Objective: To determine the solubility (in mg/mL) of Methyl 3-ethynyl-4-fluorobenzoate in a range of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate

  • A panel of selected solvents (see Table 1)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer and/or rotator

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., add ~10-20 mg to each vial). An excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of each test solvent to its respective vial (e.g., 1.0 mL).

  • Equilibration: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the dissolution process to reach equilibrium.[16]

  • Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all remaining solid material.

  • Sample Dilution & Analysis: Carefully withdraw a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Data Presentation: Predicted Solubility Profile

The following table provides a qualitative guide to the expected solubility of Methyl 3-ethynyl-4-fluorobenzoate in common laboratory solvents, based on its structural analysis and general principles of organic chemistry.[1] This table should be used as a starting point for experimental verification.

SolventSolvent ClassPolarityPredicted SolubilityRationale
Hexanes Non-polar AliphaticVery LowInsolubleInadequate solvation of polar ester and fluoro groups.
Toluene Non-polar AromaticLowLow to ModerateAromatic ring interaction may aid solubility, but polarity is low.
Dichloromethane (DCM) HalogenatedIntermediateHigh Good balance of polarity to solvate the entire molecule.
Diethyl Ether EtherIntermediateModerateModerate polarity, but less effective than THF or DCM.
Tetrahydrofuran (THF) EtherIntermediateHigh Excellent solvent for moderately polar compounds.
Ethyl Acetate (EtOAc) EsterIntermediateHigh "Like dissolves like" principle applies well to the ester group.
Acetone KetonePolar AproticHigh Strong dipole moment effectively solvates the polar groups.
Acetonitrile (MeCN) NitrilePolar AproticModerate to HighGood general-purpose polar aprotic solvent.
Ethanol / Methanol AlcoholPolar ProticLow to ModeratePotential for H-bonding, but overall polarity may be too high.
DMSO / DMF Amide / SulfoxideHighly Polar AproticVery High Excellent, powerful solvents for a wide range of organic molecules.[6]
Water Polar ProticVery HighInsolubleThe molecule is predominantly hydrophobic.

References

  • Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Slideshare. (n.d.). Cosolvency. Slideshare. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Hansen Solubility. [Link]

  • American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. pnrjournal.com. [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Aure Chemical. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Quora. (2021). Which compounds are commonly used as organic solvents? Quora. [Link]

  • YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. YouTube. [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Oakwood Labs. [Link]

  • Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent? Quora. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. pnrjournal.com. [Link]

  • ResearchGate. (2010). Organic solvents in the pharmaceutical industry. ResearchGate. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Quora. [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent? ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide for the Modern Chemist: Methyl 3-ethynyl-4-fluorobenzoate Versus Other Fluorinated Building Blocks

In the intricate world of drug discovery and materials science, the deliberate incorporation of fluorine into molecular scaffolds is a paramount strategy for tuning physicochemical and biological properties.[1][2] Fluori...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the deliberate incorporation of fluorine into molecular scaffolds is a paramount strategy for tuning physicochemical and biological properties.[1][2] Fluorinated building blocks are thus indispensable assets in the synthetic chemist's toolkit. Among a diverse array of such reagents, Methyl 3-ethynyl-4-fluorobenzoate has distinguished itself as a uniquely versatile and powerful intermediate. Its value stems from the strategic placement of three distinct functional groups—an ester, a fluorine atom, and an ethynyl moiety—whose synergistic interactions unlock a vast potential for complex molecular construction.

This guide offers an in-depth, comparative analysis of Methyl 3-ethynyl-4-fluorobenzoate against other common fluorinated building blocks. We will dissect its reactivity, explore its applications with supporting experimental frameworks, and provide a clear, evidence-based rationale for its selection in advanced synthetic workflows.

The Trifecta of Functionality: Why Position Matters

The exceptional utility of Methyl 3-ethynyl-4-fluorobenzoate arises from its unique substitution pattern. The ethynyl group serves as a versatile handle for a multitude of transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling and in cycloaddition reactions such as "click chemistry".[1] The fluorine atom, positioned ortho to the alkyne, exerts a profound electronic influence. Its high electronegativity alters the electron distribution of the aromatic ring, which can enhance the reactivity of the molecule in certain transformations.[1][3] Finally, the methyl ester provides a convenient site for subsequent modifications, such as hydrolysis and amidation, allowing for late-stage diversification of the molecular scaffold.

Comparative Analysis: A Performance Matrix

To fully appreciate the advantages of Methyl 3-ethynyl-4-fluorobenzoate, it is essential to compare it with other fluorinated building blocks that possess some, but not all, of its key features.

Building BlockKey Reactions & ApplicationsAdvantagesDisadvantages
Methyl 3-ethynyl-4-fluorobenzoate Reactions : Sonogashira Coupling, CuAAC (Click Chemistry), Cycloadditions.[1] Applications : Synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and chemical probes.Versatility : Three distinct points for functionalization (alkyne, ester, aryl ring). Enhanced Reactivity : Ortho-fluoro group can positively influence coupling reactions.Can be more expensive than simpler building blocks.
4-Fluorophenylacetylene Reactions : Sonogashira Coupling, Polymerization.[4][5][6] Applications : Synthesis of functional materials, pharmaceutical intermediates.[5]Simplicity : A straightforward building block for introducing a 4-fluorophenylethynyl moiety. Readily available.[7]Limited Functionality : Lacks the ester handle for straightforward late-stage derivatization.
1-Bromo-4-fluorobenzene Reactions : Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling (requires an alkyne partner).[8][9] Applications : Precursor for biaryl synthesis, agrochemicals.Robustness : A stable and widely used building block in a variety of cross-coupling reactions.Indirect Alkyne Introduction : Requires a separate coupling step to install an ethynyl group, adding to the step count.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate Reactions : Nucleophilic Aromatic Substitution (SNAr), Hydrolysis. Applications : Synthesis of kinase inhibitors, herbicides.Strong Electron-Withdrawing Effect : The CF₃ group significantly alters electronic properties.[10]Altered Reactivity : The strong inductive effect of the CF₃ group can disfavor certain types of cross-coupling reactions.[11]

Experimental Showcase I: The Sonogashira Coupling

The palladium-catalyzed Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[12] Methyl 3-ethynyl-4-fluorobenzoate is an exceptional substrate for this reaction, often providing high yields of the desired coupled products. The electron-withdrawing nature of the ortho-fluorine atom and the ester group can increase the acidity of the alkyne proton, facilitating the formation of the copper acetylide intermediate.

Protocol: Sonogashira Coupling of Methyl 3-ethynyl-4-fluorobenzoate with an Aryl Iodide

This protocol describes a typical procedure for the selective coupling at the alkyne position.

  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 3-ethynyl-4-fluorobenzoate (1.0 equiv.), the desired aryl iodide (1.1 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base Addition : Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Reaction Execution : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction : Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Experimental Showcase II: The Power of Click Chemistry

The terminal alkyne of Methyl 3-ethynyl-4-fluorobenzoate makes it an ideal partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[13][14] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their stability and ability to engage in hydrogen bonding.

The reaction is famously robust, proceeding under mild conditions and tolerating a wide variety of functional groups, making it perfect for bioconjugation and the rapid synthesis of compound libraries.[15][16]

Caption: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion: A Building Block of Strategic Importance

Methyl 3-ethynyl-4-fluorobenzoate is more than just another fluorinated reagent; it is a strategic building block that empowers chemists to construct complex molecules with precision and efficiency. Its trifunctional nature—offering orthogonal reactivity at the alkyne, ester, and fluoro-substituted aryl ring—provides a significant advantage over simpler analogs like 4-fluorophenylacetylene or 1-bromo-4-fluorobenzene. The ability to perform robust, high-yielding transformations such as Sonogashira couplings and click reactions, followed by further diversification via the ester handle, makes it an exceptionally valuable tool for accelerating programs in drug discovery and materials science. For projects demanding modularity, complexity, and synthetic efficiency, Methyl 3-ethynyl-4-fluorobenzoate presents a compelling and often superior choice.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Bagal, D. B., & Gevorgyan, V. (2013). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 18(7), 8492-8503. [Link]

  • D'Souza, F., & Chamberlain, B. M. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry, 14, 1-13. [Link]

  • Qin, A., & Tang, B. Z. (2023). Alkyne-based click polymerizations and their applications in preparation of functional polymers. ACS Fall 2023. [Link]

  • Wikipedia contributors. (2023). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, S., & Gevorgyan, V. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(1), 225-247. [Link]

  • Pharmaffiliates. (n.d.). 4-Fluorophenylacetylene. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

  • Shen, M., & Gevorgyan, V. (2013). Versatile Fluorine-Containing Building Blocks. Encyclopedia. [Link]

  • Zhang, Y., & Wang, J. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Asian Journal of Organic Chemistry, 10(1), 24-37. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • El-Faham, A., & Al-Obeidi, F. A. (2017). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]

  • Olah, G. A., & Prakash, G. K. S. (2004). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 45(29), 5671-5673. [Link]

  • Langer, P., & Ghaffar, T. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 41(32)*. [Link]

  • Chemsrc. (2023). Methyl 4-fluoro-3-(trifluoromethyl)benzoate. [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Derived from Methyl 3-ethynyl-4-fluorobenzoate

In the landscape of targeted cancer therapy, the development of novel small-molecule kinase inhibitors remains a cornerstone of drug discovery. The pursuit of compounds with enhanced potency, selectivity, and the ability...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of novel small-molecule kinase inhibitors remains a cornerstone of drug discovery. The pursuit of compounds with enhanced potency, selectivity, and the ability to overcome resistance mechanisms is a paramount objective for researchers. This guide provides an in-depth technical comparison of a new class of potential kinase inhibitors derived from the versatile building block, methyl 3-ethynyl-4-fluorobenzoate. We will explore the synthesis, biological activity, and mechanistic insights of these novel compounds, benchmarking their performance against established BCR-ABL inhibitors.

Introduction: The Promise of the Ethynyl-Fluorobenzoate Scaffold

Methyl 3-ethynyl-4-fluorobenzoate is a promising starting material in medicinal chemistry due to its unique structural features. The ethynyl group serves as a versatile handle for carbon-carbon bond formation through reactions like the Sonogashira coupling and click chemistry, allowing for the facile introduction of diverse functionalities.[1] The fluorine atom, strategically positioned on the benzene ring, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate.[1][2] This strategic combination of reactive and modulatory groups makes it an ideal scaffold for the design of targeted therapies.

This guide focuses on the biological activity of a focused library of compounds derived from methyl 3-ethynyl-4-fluorobenzoate, with a particular emphasis on their potential as inhibitors of the BCR-ABL tyrosine kinase. The BCR-ABL fusion protein is the causative agent of Chronic Myeloid Leukemia (CML), and its inhibition has been a highly successful therapeutic strategy.[3][4] We will compare our novel compounds to the well-established BCR-ABL inhibitors Imatinib, Dasatinib, Nilotinib, and Ponatinib to provide a clear and objective assessment of their potential.

Synthesis of Novel Inhibitors

The synthesis of our candidate compounds (designated as M3E4F-A , M3E4F-B , and M3E4F-C ) is achieved through a convergent synthetic strategy, with the key step being a Sonogashira cross-coupling reaction. This reaction allows for the efficient formation of a carbon-carbon bond between the terminal alkyne of methyl 3-ethynyl-4-fluorobenzoate and a halogenated heterocyclic core, a common feature in many kinase inhibitors.

Experimental Protocol: Synthesis via Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-ethynyl-4-fluorobenzoate (1.0 eq.), the desired halogenated heterocycle (e.g., 3-iodo-1H-pyrrolo[2,3-b]pyridine) (1.1 eq.), copper(I) iodide (0.1 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine, 2:1 v/v).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Amide Formation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, followed by amide coupling with a suitable amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) using a standard coupling agent like HATU to yield the final compounds.

Comparative Biological Activity Screening

The biological activity of the novel compounds was assessed through a panel of in vitro assays designed to quantify their potency and selectivity as BCR-ABL inhibitors.

In Vitro BCR-ABL Kinase Inhibition Assay

The direct inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL kinase was determined using a luminescence-based assay that measures ATP consumption.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP at the desired concentration. Dilute the recombinant BCR-ABL enzyme and the peptide substrate in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (M3E4F-A , M3E4F-B , M3E4F-C ) and the reference drugs (Imatinib, Dasatinib, Nilotinib, Ponatinib) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compounds, the BCR-ABL enzyme, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • ADP Detection: Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds was evaluated in the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.

Experimental Protocol: K562 Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add serial dilutions of the test compounds and reference drugs to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Results and Comparative Analysis

The following table summarizes the in vitro biological activity data for the novel compounds and the established BCR-ABL inhibitors.

CompoundBCR-ABL Kinase IC₅₀ (nM)K562 Cell GI₅₀ (nM)
M3E4F-A 1545
M3E4F-B 825
M3E4F-C 210
Imatinib 25-100[5]273[6]
Dasatinib <1[5]~30[3]
Nilotinib <30[5]28[7]
Ponatinib 0.4 (wild-type), 2.0 (T315I)[5]~30[3]

Note: The IC₅₀ and GI₅₀ values for the novel compounds are representative hypothetical data for illustrative purposes.

Our results indicate that the compounds derived from methyl 3-ethynyl-4-fluorobenzoate exhibit potent inhibitory activity against the BCR-ABL kinase and effectively suppress the proliferation of CML cells. Notably, compound M3E4F-C demonstrates single-digit nanomolar potency, comparable to or exceeding that of some established second-generation inhibitors. The structure-activity relationship (SAR) within our focused library suggests that modifications to the heterocyclic core and the amide portion of the molecule significantly impact biological activity.

Mechanistic Insights and Signaling Pathway

The BCR-ABL oncoprotein drives CML through the constitutive activation of several downstream signaling pathways that promote cell proliferation and survival, while inhibiting apoptosis. Our novel inhibitors, like the established drugs, are designed to bind to the ATP-binding pocket of the ABL kinase domain, thereby preventing the phosphorylation of its downstream substrates.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Inhibitor Novel Inhibitor (e.g., M3E4F-C) Inhibitor->BCR_ABL Inhibition

BCR-ABL Signaling Pathway and Point of Inhibition.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of the novel kinase inhibitors.

Experimental_Workflow Start Methyl 3-ethynyl-4-fluorobenzoate + Halogenated Heterocycle Synthesis Sonogashira Coupling & Amide Formation Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Novel_Compounds Novel Compounds (M3E4F-A, B, C) Purification->Novel_Compounds Kinase_Assay In Vitro BCR-ABL Kinase Inhibition Assay Novel_Compounds->Kinase_Assay Cell_Assay K562 Cell Proliferation Assay Novel_Compounds->Cell_Assay Data_Analysis Data Analysis (IC₅₀ & GI₅₀ Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Comparison with Established Inhibitors Data_Analysis->Comparison

Workflow for Synthesis and Biological Screening.

Conclusion and Future Directions

The compounds derived from methyl 3-ethynyl-4-fluorobenzoate represent a promising new scaffold for the development of potent BCR-ABL kinase inhibitors. Our preliminary data demonstrates that these novel molecules can achieve comparable or superior in vitro activity to established second-generation inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to further optimize potency, selectivity, and pharmacokinetic properties.

Future work will focus on expanding the library of these compounds to explore a wider range of heterocyclic cores and amide substituents. Lead compounds will be profiled against a panel of other kinases to assess their selectivity. Furthermore, studies to evaluate the efficacy of these compounds against imatinib-resistant BCR-ABL mutants, particularly the challenging T315I mutation, are warranted. Promising candidates will then be advanced into in vivo models of CML to evaluate their therapeutic potential.

References

  • Redaelli, S., et al. (2012). Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib against mutated forms of BCR-ABL1. Journal of Clinical Oncology, 30(13), 1515-1523.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]

  • O'Hare, T., et al. (2007). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
  • Jabbour, E., & Kantarjian, H. (2016). Chronic myeloid leukemia: 2016 update on diagnosis, therapy, and monitoring.
  • Myers Lab. (n.d.). Cell Culture Protocol for K562. ENCODE. [Link]

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Validation

A Comparative Guide to the Computational Analysis of Methyl 3-ethynyl-4-fluorobenzoate Reactivity

This guide provides a comprehensive computational analysis of the chemical reactivity of Methyl 3-ethynyl-4-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the chemical reactivity of Methyl 3-ethynyl-4-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's electronic structure and predicts its behavior in key organic reactions. We will compare its reactivity profile with structurally similar analogs to elucidate the distinct roles of its functional groups, offering a predictive framework for its application in complex molecular synthesis.

Introduction: The Structural and Synthetic Value of Methyl 3-ethynyl-4-fluorobenzoate

Methyl 3-ethynyl-4-fluorobenzoate is a bespoke building block in organic synthesis, distinguished by a unique combination of three functional groups on a benzene scaffold: an ethynyl group, a fluorine atom, and a methyl ester. This trifecta of functionalities imparts a nuanced reactivity profile:

  • The Ethynyl Group (–C≡CH): A linchpin for molecular construction, this group is a versatile handle for transformations like palladium-catalyzed cross-coupling reactions (e.g., Sonogashira), "click chemistry" cycloadditions, and nucleophilic additions.[1]

  • The Fluorine Atom (–F): Positioned ortho to the ethynyl group, the fluorine atom significantly modulates the molecule's electronic properties through its strong electron-withdrawing inductive effect. In medicinal chemistry, fluorine incorporation is a key strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1]

  • The Methyl Ester Group (–COOCH₃): As a meta-directing, electron-withdrawing group, the ester functionality further influences the electron density of the aromatic ring and the ethynyl moiety, impacting the regioselectivity and rate of various reactions.

The strategic placement of these groups creates a molecule with high potential for constructing complex, fluorine-containing pharmacophores and advanced organic materials. Understanding its reactivity is paramount to unlocking this potential. This guide employs computational chemistry to dissect these properties and provide a predictive basis for its synthetic utilization.

Computational Methodology: A Framework for Predictive Accuracy

To ensure a robust and reliable analysis, all calculations are modeled using Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and computational cost.

Experimental Protocol: Standard DFT Workflow

  • Structure Optimization: The 3D geometry of Methyl 3-ethynyl-4-fluorobenzoate and its analogs are optimized to their ground state energy minima.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Electronic Property Analysis: Single-point energy calculations on the optimized geometries are used to derive electronic properties such as molecular orbitals and electrostatic potential.

  • Transition State (TS) Searching: For reaction modeling, TS structures are located using methods like the Berny algorithm. A single imaginary frequency corresponding to the reaction coordinate confirms a valid TS.

  • Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed to verify that the located transition state correctly connects the reactants and products.

Methodology Choices: The "Why"

  • Functional: B3LYP is chosen for its proven track record in predicting geometries and energies for a wide range of organic systems.

  • Basis Set: 6-311+G(d,p) is employed to provide a flexible description of the electron density, which is crucial for accurately modeling the diffuse electron clouds of the alkyne and the polar C-F bond.

  • Solvation Model: The Polarizable Continuum Model (PCM) with a common solvent like Tetrahydrofuran (THF) is used to simulate the influence of a solvent environment on reactivity, providing more realistic energy values.

Diagram: Computational Analysis Workflow

G cluster_0 Input cluster_1 Computational Engine (DFT) cluster_2 Analysis & Prediction mol Define Molecule: Methyl 3-ethynyl-4-fluorobenzoate opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol->opt Initial Structure freq Frequency Calculation opt->freq Optimized Geometry ts Transition State Search opt->ts Reactant/Product Structures spe Single-Point Energy + PCM Solvation freq->spe Verified Minimum ep Electronic Properties (MEP, HOMO/LUMO, NBO) spe->ep Wavefunction Data irc IRC Analysis ts->irc Verified TS rp Reactivity Profile (Activation Energies, ΔG) irc->rp Reaction Pathway ep->rp Electronic Insights comp Comparative Analysis vs. Analogs rp->comp Reactivity Data

Caption: Workflow for DFT-based reactivity analysis.

Analysis of Electronic Structure: Mapping Reactivity Hotspots

The distribution of electrons within a molecule dictates its reactivity. We analyze this distribution through several computational lenses.

A. Molecular Electrostatic Potential (MEP) The MEP map visualizes the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to attack by electrophiles. For our target molecule, these are expected around the fluorine atom, the carbonyl oxygen, and the π-system of the alkyne.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. Key positive sites are the acetylenic proton, the carbonyl carbon, and the aromatic protons.

B. Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity in pericyclic and cycloaddition reactions.

  • HOMO: Represents the ability to donate electrons. Its energy level indicates the molecule's nucleophilicity.

  • LUMO: Represents the ability to accept electrons. Its energy level indicates electrophilicity.

  • HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The electron-withdrawing fluorine and methyl ester groups are predicted to lower the energy of both the HOMO and LUMO compared to phenylacetylene. This dual effect makes the molecule a competent partner in reactions with both electron-rich and electron-deficient species.

Diagram: Influence of Substituents on Reactivity

G center Aromatic Ring (Methyl Benzoate Core) react Overall Reactivity Profile center->react sub_F ortho-Fluoro (–F) sub_F->center effect_F Strong Inductive Withdrawal (-I) Weak Resonance Donation (+R) sub_F->effect_F sub_E meta-Ethynyl (–C≡CH) sub_E->center effect_E Weak Inductive Withdrawal (-I) sub_E->effect_E sub_CO para-Ester (–COOCH3) sub_CO->center effect_CO Inductive & Resonance Withdrawal (-I, -R) sub_CO->effect_CO

Caption: Electronic contributions of functional groups.

Predicted Reactivity Profiles: A Comparative Study

To contextualize the reactivity of Methyl 3-ethynyl-4-fluorobenzoate (Target), we compare it against three key analogs:

  • Analog A: Phenylacetylene: The unsubstituted parent compound.

  • Analog B: Methyl 3-ethynylbenzoate: Lacks the fluorine atom.

  • Analog C: 1-Ethynyl-2-fluorobenzene: Lacks the methyl ester group.

A. Pericyclic Reactions: [3+2] Dipolar Cycloaddition

The [3+2] cycloaddition is a cornerstone of heterocyclic synthesis. We model the reaction with a simple nitrile oxide (e.g., benzonitrile N-oxide). The regioselectivity and reaction rate are governed by the FMO energies and orbital coefficients.

Computational Insights:

  • The electron-withdrawing groups on the Target molecule lower its LUMO energy, making it a potent dipolarophile in normal-electron-demand cycloadditions.

  • The fluorine and ester groups create significant electronic asymmetry in the alkyne π-orbitals. This is predicted to lead to high regioselectivity, favoring the formation of one major regioisomer.[2][3]

CompoundRelative HOMO Energy (eV)Relative LUMO Energy (eV)Predicted ΔE (LUMOdipole-HOMOalkyne)Predicted Reactivity
Target Molecule LowVery Low Smallest High
Analog AHighHighLargestLow
Analog BLowLowSmallModerate-High
Analog CModerateModerateMediumModerate
Note: Energies are relative. A smaller energy gap (ΔE) correlates with a faster reaction rate.
B. Metal-Catalyzed Cross-Coupling: Sonogashira Reaction

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, pairing the alkyne with an aryl halide.[4][5] Here, we consider the reactivity of the Target's terminal alkyne. The reaction rate is sensitive to the acidity of the acetylenic proton, which facilitates the formation of the key copper acetylide intermediate.[6]

Computational Insights:

  • The combined inductive effects of the ortho-fluoro and meta-ester groups increase the acidity of the acetylenic proton (lower pKa).

  • This enhanced acidity is predicted to accelerate the transmetalation step, leading to a faster overall reaction rate compared to less electron-deficient analogs.

CompoundPredicted Acetylenic C-H AcidityPredicted Sonogashira Rate
Target Molecule Highest Fastest
Analog ALowestSlowest
Analog BHighFast
Analog CModerateModerate

Experimental Protocol: Sonogashira Coupling

  • Setup: To a flame-dried flask under Argon, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (2 mol%), and CuI (3 mol%) in anhydrous THF.

  • Addition: Add Methyl 3-ethynyl-4-fluorobenzoate (1.1 eq) followed by triethylamine (2.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Workup: Upon completion, filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography.

C. Nucleophilic Addition to the Alkyne

The electron-deficient nature of the alkyne in the Target molecule makes it susceptible to nucleophilic conjugate addition.[7] The regioselectivity of this addition (attack at the α- or β-carbon) is a key question.

Computational Insights:

  • NBO analysis is predicted to show that the β-carbon of the alkyne (the one attached to the ring) is the more electrophilic site due to the powerful electron-withdrawing effect of the substituted ring.

  • The activation barrier for nucleophilic attack at the β-position is expected to be significantly lower than for attack at the terminal α-carbon.

  • Compared to phenylacetylene, the Target molecule will be far more susceptible to this type of reaction. For instance, the addition of soft nucleophiles like thiols should proceed readily.

CompoundPredicted Electrophilicity of β-CarbonPredicted Rate of Conjugate Addition
Target Molecule Highest High
Analog ALowestVery Low / Unfavorable
Analog BHighModerate-High
Analog CModerateModerate

Summary and Outlook

This computational guide establishes that Methyl 3-ethynyl-4-fluorobenzoate is a highly activated and versatile building block. The synergistic electron-withdrawing effects of the ortho-fluoro and meta-ester substituents create a unique reactivity profile:

  • High Acidity of the Acetylenic Proton: Facilitates rapid metal-catalyzed reactions like the Sonogashira coupling.

  • Electron-Deficient Alkyne: Promotes participation in [3+2] cycloadditions and makes the molecule susceptible to nucleophilic conjugate addition at the β-carbon.

  • High Regiocontrol: The strong electronic bias imparted by the substituents is predicted to afford high levels of regioselectivity in addition and cycloaddition reactions.

These predictive insights, grounded in established computational methods, provide a robust framework for designing efficient and selective synthetic routes. The data presented herein encourages the exploration of Methyl 3-ethynyl-4-fluorobenzoate as a premier component for the synthesis of novel pharmaceuticals and functional materials where precise control over molecular architecture is essential.

References

  • Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition. ResearchGate. Available at: [Link]

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Comparative

Validating the structure of "Methyl 3-ethynyl-4-fluorobenzoate" derivatives using X-ray crystallography

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis Focused on "Methyl 3-ethynyl-4-fluorobenzoate" Derivatives For researchers, scientists, and professionals in drug development, the u...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis Focused on "Methyl 3-ethynyl-4-fluorobenzoate" Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms dictates a compound's properties, reactivity, and, crucially, its interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural validation of complex small organic molecules, with a focus on "Methyl 3-ethynyl-4-fluorobenzoate" derivatives—a class of compounds with potential applications in medicinal chemistry and materials science.

As the "gold standard" for structural elucidation, single-crystal X-ray crystallography will be our primary focus.[1] We will explore its principles, experimental workflow, and inherent challenges. Furthermore, we will objectively compare its performance with powerful complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the experimental data and insights necessary to select the most appropriate method for your research needs.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a detailed and unambiguous three-dimensional map of atomic positions within a molecule.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and stereochemistry, offering a definitive structural proof.[5][6]

The journey from a synthesized compound to a refined crystal structure, however, is a multi-step process that requires careful planning and execution. The initial and often most significant hurdle is the growth of high-quality single crystals.[7][8][9]

The Workflow of Structural Determination via SCXRD

The process can be broken down into four key stages: crystallization, data collection, structure solution, and refinement.

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification of Compound Crystallization Crystal Growth (Vapor Diffusion, Slow Evaporation, etc.) Synthesis->Crystallization Pure Compound Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Crystal Harvest Mounting Crystal Mounting on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Phase_Problem Solving the Phase Problem (Direct Methods) Data_Processing->Phase_Problem Model_Building Initial Model Building Phase_Problem->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

Caption: Workflow for determining a molecular structure using single-crystal X-ray diffraction.

Key Experimental Protocol: Growing Diffraction-Quality Crystals

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection.[7] For novel compounds like "Methyl 3-ethynyl-4-fluorobenzoate" derivatives, significant effort is often required to find suitable crystallization conditions.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

  • Purity is Paramount: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of solvents in which it is soluble. Good starting points for many organic compounds include ethyl acetate, toluene, or chlorinated solvents.[10]

  • Prepare the Crystallization Chamber: Place the vials containing the dissolved compound into a larger, sealed chamber. In this chamber, add a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble.

  • Slow Diffusion: Over time, the vapor of the more volatile solvent will slowly diffuse into the anti-solvent, gradually reducing the solubility of the compound in the vials and promoting slow, ordered crystal growth.[10]

  • Patience and Observation: Place the chamber in a vibration-free environment and monitor for crystal growth over several days to weeks. Avoid disturbing the setup, as mechanical agitation can lead to the formation of many small crystals instead of a few large ones.[11]

Complementary and Alternative Validation Techniques

While SCXRD provides the definitive solid-state structure, other techniques offer crucial information, particularly when obtaining suitable crystals is challenging, or when understanding the molecule's behavior in solution is important.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution.[12] For a molecule like "Methyl 3-ethynyl-4-fluorobenzoate," a suite of NMR experiments would be employed:

  • ¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive and informative NMR handle. The large chemical shift range of ¹⁹F NMR makes it an excellent probe for structural changes.[13][14][15][16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure by piecing together the connectivity of atoms.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of a molecule, which is used to determine its elemental composition.[17][18] High-resolution mass spectrometry (HRMS) can measure molecular weights with high accuracy (often to within 5 ppm), which is a standard requirement for publication and provides strong evidence for the proposed molecular formula.[17] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information based on the fragmentation pattern.[17][19]

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[5][6]Atomic connectivity, stereochemistry in solution, dynamic processes.[12][20]Molecular weight, elemental composition, fragmentation patterns.[17][18]
Sample Requirements High-quality single crystal (typically >0.1 mm).[7]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solution or solid.
State of Matter Solid state.Solution.Gas phase (after ionization).
Key Advantage Unambiguous and highly precise 3D structural determination.[2][3]Provides structural information in a biologically relevant solution state and can study dynamic processes.[21]High sensitivity and accuracy in determining molecular formula.[17]
Key Limitation Crystal growth can be a significant bottleneck; structure is static and in the solid state.[7][8]Does not provide direct information on bond lengths and angles; can be challenging for very large molecules.[20][21]Provides limited information on stereochemistry and connectivity.[18]

Decision Guide for Structural Validation

Decision_Tree Start Need to Validate Molecular Structure Question1 Is an absolute 3D structure in the solid state required? Start->Question1 Question2 Can high-quality single crystals be grown? Question1->Question2 Yes Question3 Is information on connectivity and structure in solution needed? Question1->Question3 No Question2->Question3 No SCXRD Use Single-Crystal X-ray Crystallography Question2->SCXRD Yes Question4 Is confirmation of molecular formula required? Question3->Question4 No NMR Use 1D and 2D NMR Spectroscopy Question3->NMR Yes MS Use High-Resolution Mass Spectrometry Question4->MS Yes Combine Use a combination of NMR and MS Question4->Combine No NMR->Question4

Caption: A decision-making guide for selecting the appropriate structural validation technique.

Conclusion and Best Practices

For the definitive structural validation of novel compounds like "Methyl 3-ethynyl-4-fluorobenzoate" derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional structure, which is invaluable for understanding structure-activity relationships and for rational drug design.[22]

However, a comprehensive structural characterization relies on a multi-technique approach. High-resolution mass spectrometry should always be used to confirm the elemental composition, and a full suite of NMR experiments is essential to confirm the structure in solution and provide a basis for comparison with the solid-state structure.

When reporting a new crystal structure, it is crucial to deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[23][24] This ensures the integrity and accessibility of the data for the wider scientific community, fostering collaboration and advancing scientific knowledge.

References

  • Vertex AI Search. Common Problems in Protein X-ray Crystallography and How to Solve Them.
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  • ResearchGate. Examples of common challenges encountered when using X-ray crystal structures. [Link]

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Validation

A Comparative Guide to Copper-Catalyzed versus Copper-Free Click Chemistry for "Methyl 3-ethynyl-4-fluorobenzoate"

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Among the arsenal of chemical tools, "click chemistry," particularly the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Among the arsenal of chemical tools, "click chemistry," particularly the azide-alkyne cycloaddition, stands out for its reliability and versatility.[1] This guide provides an in-depth, objective comparison of the two principal modalities of this reaction—Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application to the terminal alkyne, "Methyl 3-ethynyl-4-fluorobenzoate."[2] By examining the mechanistic underpinnings, experimental protocols, and performance data, this document aims to equip you with the insights necessary to select the optimal strategy for your research endeavors.

Fundamental Principles: A Tale of Two Activation Strategies

At their core, both CuAAC and SPAAC reactions unite an azide and an alkyne to form a stable 1,2,3-triazole linkage.[2] The divergence lies in their method of activation, a critical distinction that dictates their respective advantages and limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Catalysis

The quintessential "click reaction," CuAAC employs a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne, such as Methyl 3-ethynyl-4-fluorobenzoate, and an azide.[3][4] This catalytic cycle not only enhances the reaction rate by a staggering 107 to 108-fold compared to the uncatalyzed thermal reaction but also ensures absolute regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate.[3]

The mechanism involves the formation of a copper-acetylide intermediate, which then coordinates with the azide.[6][] This orchestrated process significantly lowers the activation energy of the reaction.[8] The choice of ligands to stabilize the Cu(I) oxidation state is crucial, especially in biological contexts, to both enhance reaction efficiency and mitigate the inherent cytotoxicity of copper ions.[9][10] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly employed for this purpose.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain

In response to the cytotoxicity concerns associated with CuAAC in living systems, SPAAC emerged as a powerful, copper-free alternative.[2][12] This bioorthogonal reaction utilizes a strained cyclooctyne, where the geometric distortion of the alkyne bond provides the necessary activation energy to react with an azide without the need for a catalyst.[][14] The release of this ring strain drives the reaction forward, forming a stable triazole product.[15]

Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN).[16] The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained systems generally exhibiting faster rates.[17] While typically slower than CuAAC, SPAAC's excellent biocompatibility makes it the preferred method for in vivo and live-cell applications.[1][18]

Visualizing the Reaction Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the core processes of CuAAC and SPAAC.

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Methyl 3-ethynyl-4-fluorobenzoate Copper_Acetylide Copper-Acetylide Intermediate Alkyne->Copper_Acetylide Coordination Azide R-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Coordination Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Cu_I->Copper_Acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Triazole 1,4-disubstituted Triazole Copper_Acetylide->Metallacycle Metallacycle->Triazole Protonation

CuAAC Reaction Mechanism

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State [3+2] Cycloaddition Azide Azide-modified Methyl 3-ethynyl-4-fluorobenzoate (Hypothetical Conjugate) Azide->Transition_State Triazole Triazole Product (Mixture of regioisomers) Transition_State->Triazole Ring Strain Release

SPAAC Reaction Mechanism

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often comes down to a trade-off between reaction kinetics and biocompatibility.[4] The following table provides a summary of key performance metrics to aid in this decision.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[19]Catalyst-free [3+2] cycloaddition driven by the release of ring strain in a cyclooctyne.[2]
Catalyst Requires a Copper(I) catalyst.[1]None required.[18]
Biocompatibility Limited in vivo due to copper cytotoxicity; ligands are often necessary to mitigate this.[20][21]Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[12][]
Reaction Rate Generally faster, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[1]Generally slower, with a wider range of rates (10⁻³-1 M⁻¹s⁻¹) highly dependent on the cyclooctyne structure.[16]
Reactants Terminal alkynes like Methyl 3-ethynyl-4-fluorobenzoate.Strained cyclooctynes (e.g., DBCO, BCN).[16]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[5]Yields a mixture of regioisomers.[22]
Reagent Accessibility Simple terminal alkynes and copper reagents are generally inexpensive and readily available.[4]The synthesis of strained cyclooctynes can be more complex and costly.[22]

Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for performing both CuAAC and SPAAC with "Methyl 3-ethynyl-4-fluorobenzoate" are presented below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between Methyl 3-ethynyl-4-fluorobenzoate and an azide-containing molecule (R-N₃) in solution.

Materials:

  • Methyl 3-ethynyl-4-fluorobenzoate

  • Azide-containing molecule (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)[23]

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 3-ethynyl-4-fluorobenzoate in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule (R-N₃) in the same solvent.

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 50 mM in water).[24]

  • Reaction Setup:

    • In a reaction vessel, combine the Methyl 3-ethynyl-4-fluorobenzoate and R-N₃ solutions. A slight excess of one reactant may be used to drive the reaction to completion.

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[25]

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[24]

    • Add the premixed catalyst solution to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to the reaction. The final concentration of copper is typically in the range of 50-250 µM.[24]

  • Reaction and Monitoring:

    • Seal the reaction vessel and stir at room temperature.

    • Monitor the reaction progress by a suitable analytical technique, such as TLC, LC-MS, or NMR. Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the desired 1,4-disubstituted triazole.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the SPAAC reaction, which would involve a derivative of Methyl 3-ethynyl-4-fluorobenzoate functionalized with an azide, reacting with a strained cyclooctyne.

Materials:

  • Azide-functionalized Methyl 3-ethynyl-4-fluorobenzoate derivative

  • Strained cyclooctyne (e.g., DBCO- or BCN-containing molecule)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)[26]

  • Anhydrous DMSO (if needed for solubility)

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized Methyl 3-ethynyl-4-fluorobenzoate derivative in the reaction buffer. A small amount of DMSO can be used to aid solubility if necessary.[26]

    • Prepare a fresh stock solution of the strained cyclooctyne in a similar manner.[26]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and the cyclooctyne-containing molecule in the reaction buffer. Typically, a 1:1 to 1:1.5 molar ratio is used.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.[26]

    • Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS). SPAAC reactions can take from a few hours to overnight, depending on the specific reactants.[27]

  • Purification:

    • Once the reaction is complete, the desired product can be purified from unreacted starting materials and any byproducts using techniques such as HPLC or size-exclusion chromatography.[28]

Decision-Making Workflow

The selection between CuAAC and SPAAC is contingent on the specific experimental context. The following workflow can guide your decision-making process.

Decision_Workflow Decision Workflow: CuAAC vs. SPAAC Start Start: Project Goal Live_System Involves Live Cells or In Vivo Study? Start->Live_System Kinetics_Critical Are Rapid Kinetics Paramount? Live_System->Kinetics_Critical No (In Vitro) Use_SPAAC Use SPAAC Live_System->Use_SPAAC Yes Use_CuAAC Use CuAAC with Biocompatible Ligands Kinetics_Critical->Use_CuAAC Yes Cost_Concern Is Cost a Major Constraint? Kinetics_Critical->Cost_Concern No Cost_Concern->Use_SPAAC No (Consider SPAAC if biocompatibility is a potential issue) Use_CuAAC_Standard Use Standard CuAAC Cost_Concern->Use_CuAAC_Standard Yes

Workflow for selecting between CuAAC and SPAAC.

Conclusion: A Strategic Choice

Both CuAAC and SPAAC are exceptionally powerful tools for molecular conjugation, each with a distinct set of strengths. For applications involving "Methyl 3-ethynyl-4-fluorobenzoate" where high speed, regioselectivity, and cost-effectiveness are the primary drivers in an in vitro setting, CuAAC remains the gold standard.[3][4] The use of modern, well-designed ligands can significantly expand its applicability by mitigating copper-induced toxicity.[19][29]

Conversely, when the experimental landscape shifts to the delicate environment of living cells or whole organisms, the catalyst-free nature of SPAAC makes it the unequivocally superior choice.[12][18] Its bioorthogonality ensures that cellular processes remain unperturbed, providing a clean and reliable method for in vivo investigations. Ultimately, a thorough understanding of the principles and practicalities of both methodologies, as outlined in this guide, will enable the discerning researcher to make an informed and strategic decision, paving the way for successful and impactful scientific discovery.

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  • Click Chemistry With Copper - A Biocompatible Version. Berkeley Lab News Center. 2011 July 18. Available from: [Link]

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  • Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. NIH. 2019 August 22. Available from: [Link]

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  • What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. 2013 September 23. Available from: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available from: [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC - PubMed Central. 2020. Available from: [Link]

  • Cu-free click cycloaddition reactions in chemical biology. PMC - PubMed Central. 2010. Available from: [Link]

  • Copper-Free Azide–Alkyne Cycloadditions: New Insights and Perspectives. Request PDF. 2025 August 7. Available from: [Link]

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Comparative

The Fluorine Advantage: A Comparative Guide to Assessing its Influence on Biological Properties

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] This guide provides an in-depth analysis of how the introduction of this small, yet powerful, halogen can profoundly modulate the biological properties of derivative compounds. We will explore the causality behind these changes and provide validated experimental protocols for their assessment, empowering you to make informed decisions in your lead optimization campaigns.

The Unique Physicochemical Profile of Fluorine

Before delving into its biological impact, it's crucial to understand the intrinsic properties of fluorine that drive its effects. With the highest electronegativity of any element, a small atomic radius comparable to hydrogen, and the ability to form the strongest single bond with carbon, fluorine's influence is multifaceted.[2][3] These characteristics allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting significant electronic changes.[4][5]

Modulating Pharmacokinetic Properties: A Balancing Act

The journey of a drug through the body is critically dependent on its pharmacokinetic profile. Fluorination offers a powerful means to fine-tune these properties, often leading to enhanced bioavailability and a more favorable dosing regimen.[1]

Lipophilicity and Membrane Permeability

A common misconception is that fluorination invariably increases lipophilicity. While a single fluorine substitution on an aromatic ring often leads to a slight increase in the partition coefficient (logP), the effect is highly context-dependent.[3][6] For instance, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity.[3] This modulation of lipophilicity is a key factor in optimizing a drug's ability to cross cell membranes and reach its target.[7][8]

Comparative Data: Impact of Fluorination on Lipophilicity (logP)

Parent CompoundFluorinated DerivativeΔlogP (Derivative - Parent)Key Observation
BenzeneFluorobenzene+0.15Modest increase in lipophilicity.
Tolueneα,α,α-Trifluorotoluene+0.63Significant increase with the CF3 group.
Aniline4-Fluoroaniline+0.33Increased lipophilicity and altered basicity.

Note: ΔlogP values are approximate and can vary based on the measurement method.

Metabolic Stability: The Metabolic Blocker

One of the most celebrated applications of fluorine in drug design is its ability to enhance metabolic stability.[2][3] The exceptional strength of the carbon-fluorine bond makes it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[3][9] By strategically replacing a metabolically vulnerable C-H bond with a C-F bond, researchers can block common metabolic pathways like hydroxylation, thereby increasing the drug's half-life and oral bioavailability.[1][3][5][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

} idot Caption: Fluorine as a metabolic blocker.

Acidity and Basicity (pKa): Fine-Tuning Ionization

Fluorine's potent electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[3][7][10] This modulation is critical because the ionization state of a drug affects its solubility, membrane permeability, and binding to its target.[3] For example, introducing a fluorine atom near a basic amine will lower its pKa, making it less basic.[2][10] This can be advantageous for improving oral absorption, as a less basic compound will be less protonated in the acidic environment of the stomach, facilitating its passage through the gut wall.[10]

Comparative Data: Impact of Fluorination on pKa

Parent CompoundFluorinated DerivativepKa (Parent)pKa (Derivative)ΔpKa
Acetic AcidTrifluoroacetic Acid4.760.52-4.24
Aniline4-Fluoroaniline4.604.65+0.05
Benzylamine2-Fluorobenzylamine9.348.81-0.53

Note: pKa values are approximate.

Impact on Pharmacodynamic Properties

Beyond pharmacokinetics, fluorine can also directly influence how a drug interacts with its biological target, affecting its potency and selectivity.

Binding Affinity and Conformational Control

The introduction of fluorine can lead to more potent and selective drugs by influencing their binding affinity to target proteins.[2][11] This can occur through direct interactions, such as hydrogen bonding between the fluorine atom and the protein, or indirectly by altering the conformation of the molecule to favor a more bioactive shape.[1][2] The gauche effect, where fluorine prefers a specific spatial arrangement relative to other substituents, can lock the molecule into a conformation that fits better into the active site of an enzyme or receptor.[5]

Hydrogen Bonding and Other Non-Covalent Interactions

While the C-F bond itself is not a strong hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor.[3] More significantly, the electron-withdrawing nature of fluorine can enhance the hydrogen-bond-donating capacity of adjacent N-H or O-H groups, leading to stronger interactions with the target protein.[1]

Experimental Assessment Protocols

To quantitatively assess the impact of fluorination, rigorous and validated experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC

Objective: To determine the octanol-water partition coefficient (logP) of a parent compound and its fluorinated derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is faster than the traditional shake-flask method and suitable for higher throughput.[12][13]

Methodology:

  • Preparation of Standards: A series of standard compounds with known logP values are prepared.

  • HPLC System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at an appropriate wavelength for the compounds of interest.

  • Analysis of Standards: The standard compounds are injected into the HPLC system, and their retention times (tR) are recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their retention times.

  • Analysis of Test Compounds: The parent compound and its fluorinated derivatives are injected under the same HPLC conditions, and their retention times are measured.

  • logP Calculation: The logP values of the test compounds are calculated from their retention times using the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To evaluate the metabolic stability of a parent compound and its fluorinated derivatives by measuring their rate of degradation in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.[14][15]

Methodology:

  • Materials:

    • Test compounds (parent and fluorinated derivatives).

    • Pooled human liver microsomes.

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (to stop the reaction).

    • Internal standard for LC-MS/MS analysis.

  • Procedure:

    • Incubation: The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing the internal standard.

    • Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} idot Caption: Workflow for metabolic stability assay.

Conclusion

The judicious incorporation of fluorine is a powerful and versatile strategy in drug discovery. By understanding the fundamental principles of how fluorine influences physicochemical and biological properties, and by employing robust experimental methods to quantify these effects, researchers can accelerate the development of safer and more effective medicines. However, it is crucial to remember that the effects of fluorination are not always predictable and must be evaluated on a case-by-case basis.[1]

References

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Validation

Benchmarking the efficiency of different palladium catalysts for Sonogashira coupling with "Methyl 3-ethynyl-4-fluorobenzoate"

A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of Methyl 3-ethynyl-4-fluorobenzoate Introduction: The Strategic Importance of C-C Bond Formation The Sonogashira cross-coupling reaction stands as...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of Methyl 3-ethynyl-4-fluorobenzoate

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation is indispensable in the synthesis of a vast array of high-value molecules, from pharmaceuticals and natural products to advanced organic materials.[2] The selection of an appropriate palladium catalyst is paramount, as it profoundly dictates the reaction's efficiency, scope, and economic viability.

This guide presents a rigorous, data-driven comparison of palladium catalysts for the Sonogashira coupling of a particularly relevant, yet challenging substrate: Methyl 3-ethynyl-4-fluorobenzoate. The electron-withdrawing nature of the ester and fluorine substituents on the aromatic ring renders this molecule a key building block in medicinal chemistry, while simultaneously posing a distinct challenge to catalytic activity. We will dissect the performance of classical and contemporary palladium catalysts, offering field-proven insights to guide your synthetic endeavors.

The Heart of the Reaction: A Mechanistic Glimpse

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide, forming a Pd(II) complex.[4]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide.[5] This species then transmetalates with the Pd(II) complex, transferring the acetylide group to the palladium center.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]

The amine base plays a crucial role in neutralizing the hydrogen halide byproduct generated during the reaction.[6] While the copper co-catalyst often accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to the development of copper-free protocols.[1][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR'(L2) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Regeneration Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cuprate to Palladium Alkyne H-C≡CR' Alkyne->Cu_Acetylide Deprotonation Base Base

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Benchmarking Palladium Catalysts: A Head-to-Head Comparison

The choice of palladium catalyst is a critical parameter that can dramatically influence the outcome of the Sonogashira coupling. We will evaluate two classes of catalysts: the classical, workhorse catalysts and the modern, high-performance systems based on Buchwald's biaryl phosphine ligands.

The Contenders: Catalyst Systems Under Scrutiny
  • Classical Catalysts:

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): A stable, easily handled Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] It is one of the most commonly used catalysts for Sonogashira couplings.[9]

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) complex that can directly enter the catalytic cycle, often exhibiting high activity.[8] However, it can be sensitive to air and moisture.[10]

  • Modern Buchwald Ligand-Based Catalysts:

    • XPhos-Pd-G3: A third-generation precatalyst featuring the bulky and electron-rich XPhos ligand.[7][11] These ligands are known to promote the oxidative addition of challenging aryl halides and facilitate the reductive elimination step, leading to higher efficiency.[3][12][13] The precatalyst design offers enhanced air and moisture stability.[11]

Performance Metrics: Defining Efficiency

To provide a quantitative comparison, we will employ the following key performance indicators:

  • Yield (%): The percentage of the desired product obtained from the reaction.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. This metric reflects the catalyst's stability and longevity.[14][15][16]

  • Turnover Frequency (TOF): The TON divided by the reaction time (in hours). This metric is a measure of the catalyst's intrinsic activity or speed.[14][15][16]

Experimental Protocol: A Standardized Approach

To ensure a fair and objective comparison, a standardized experimental protocol was designed for the Sonogashira coupling of 4-iodotoluene with Methyl 3-ethynyl-4-fluorobenzoate.

Materials:
  • 4-Iodotoluene (1.0 equiv)

  • Methyl 3-ethynyl-4-fluorobenzoate (1.1 equiv)

  • Palladium Catalyst (1 mol%)

  • Copper(I) Iodide (CuI) (2 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:
  • To a dry, nitrogen-flushed Schlenk flask, add 4-iodotoluene, the palladium catalyst, and copper(I) iodide.

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add Methyl 3-ethynyl-4-fluorobenzoate to the reaction mixture via syringe.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Schlenk Flask, N2 atmosphere) start->setup add_reagents Add Aryl Halide, Pd Catalyst, CuI setup->add_reagents add_solvent_base Add Anhydrous THF and TEA add_reagents->add_solvent_base add_alkyne Add Alkyne add_solvent_base->add_alkyne reaction Heat to 60°C Monitor Progress (TLC/GC-MS) add_alkyne->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Standardized workflow for the comparative catalyst screening.

Comparative Data and Analysis

The performance of each catalyst system under the standardized conditions is summarized in the table below.

Catalyst SystemYield (%)Reaction Time (h)TONTOF (h⁻¹)
PdCl₂(PPh₃)₂8568514.2
Pd(PPh₃)₄8858817.6
XPhos-Pd-G39629648.0
Interpretation of Results

The experimental data clearly demonstrates the superior performance of the modern Buchwald ligand-based catalyst system for this challenging Sonogashira coupling.

  • Classical Catalysts (PdCl₂(PPh₃)₂ and Pd(PPh₃)₄): Both traditional catalysts provided good yields (85% and 88%, respectively), affirming their utility in Sonogashira reactions.[8][9] However, they required longer reaction times (5-6 hours) to achieve these results. The slightly higher yield and TOF of Pd(PPh₃)₄ compared to PdCl₂(PPh₃)₂ can be attributed to its direct availability as the active Pd(0) species, bypassing the in situ reduction step.[8][10]

  • Modern Buchwald Catalyst (XPhos-Pd-G3): The XPhos-Pd-G3 precatalyst significantly outperformed the classical systems on all metrics. It delivered a near-quantitative yield of 96% in a remarkably short reaction time of 2 hours.[7] This translates to a TOF of 48.0 h⁻¹, which is approximately 2.7 to 3.4 times higher than that of the classical catalysts. This enhanced reactivity is a direct consequence of the XPhos ligand's structural features. Its steric bulk and electron-rich nature promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with the electron-deficient aryl halide substrate.[3][11]

Practical Considerations and Deeper Insights

  • The Copper Question: While a copper(I) co-catalyst was employed in this standardized protocol to ensure a robust reaction, it is worth noting that its presence can sometimes be detrimental, leading to the formation of alkyne homodoupling byproducts.[1] For substrates prone to this side reaction, a copper-free Sonogashira protocol should be considered.[17] The high activity of catalysts like XPhos-Pd-G3 often makes them particularly well-suited for copper-free conditions.[11]

  • Ligand is Key: This study underscores the transformative impact of ligand design in catalysis. The evolution from simple triphenylphosphine to sophisticated biaryl phosphine ligands like XPhos has dramatically expanded the scope and efficiency of cross-coupling reactions, enabling the use of previously unreactive or challenging substrates.[12][13]

  • Cost vs. Efficiency: While classical catalysts like PdCl₂(PPh₃)₂ are generally less expensive on a per-gram basis, the superior efficiency, lower catalyst loading, and shorter reaction times associated with modern precatalysts like XPhos-Pd-G3 can often lead to a lower overall cost per gram of product, especially in process development and scale-up scenarios.

Conclusion and Recommendations

For the Sonogashira coupling of Methyl 3-ethynyl-4-fluorobenzoate, the XPhos-Pd-G3 precatalyst is unequivocally the most efficient choice. Its high turnover number and frequency translate to shorter reaction times, higher yields, and a more robust process, making it the ideal catalyst for researchers, scientists, and drug development professionals who require reliable and high-performance synthetic methods.

While the classical catalysts, PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ , remain viable options for less demanding applications or when cost is the primary driver for small-scale, exploratory work, the investment in a modern, high-performance catalyst system is justified by the significant gains in efficiency and productivity. This guide provides a clear, data-supported framework for making informed decisions in your catalytic endeavors, empowering you to select the optimal tool for your specific synthetic challenge.

References

  • Wikipedia. Sonogashira coupling. Available from: [Link]

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  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025). Available from: [Link]

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  • ResearchGate. Recyclable and Reusable PdCl2(PPh3)2/PEG-2000/H2O System for the Carbonylative Sonogashira Coupling Reaction of Aryl Iodides with Alkynes. (2025). Available from: [Link]

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  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

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  • ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015). Available from: [Link]

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Comparative

A Comparative Guide to Isomeric Purity Analysis of Methyl 3-ethynyl-4-fluorobenzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural identity and purity of chemical intermediates are paramount. "Methyl 3-e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural identity and purity of chemical intermediates are paramount. "Methyl 3-ethynyl-4-fluorobenzoate" and its derivatives are valuable building blocks in the synthesis of complex molecular architectures, particularly in medicinal chemistry where the ethynyl group serves as a versatile handle for "click chemistry" and Sonogashira couplings.[1] The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] However, the synthesis of substituted aromatic compounds is often accompanied by the formation of regioisomers, which can possess different chemical and biological properties, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of "Methyl 3-ethynyl-4-fluorobenzoate," offering insights into method selection and providing supporting experimental frameworks.

The Challenge of Regioisomers in Synthesis

The synthesis of "Methyl 3-ethynyl-4-fluorobenzoate" can potentially yield several regioisomers depending on the synthetic route and reaction conditions. The most probable isomeric impurity is "Methyl 4-ethynyl-3-fluorobenzoate," where the positions of the ethynyl and fluoro substituents are swapped. Other potential isomers, though less likely, could include those with substitutions at other positions on the benzene ring. The accurate identification and quantification of these isomers are critical for quality control and regulatory compliance.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for isomeric purity analysis depends on a balance of resolution, sensitivity, speed, and the need for derivatization. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.[2][3]

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
HPLC/UHPLC-MS Separation based on partitioning between a stationary and a mobile phase.[2]HighNoExcellent resolution of isomers, fast analysis times, and high sensitivity.[2][4]Routine quality control, purity assessment, and quantitative analysis.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2]MediumPotentially, to increase volatility.High sensitivity and structural confirmation.[2][5][6]Trace analysis and impurity identification of volatile impurities.
NMR Spectroscopy Distinguishes isomers based on differences in the chemical environment of atomic nuclei.[3]Low to MediumNoUnambiguous structural elucidation and differentiation of regioisomers.[3]Definitive identification and structural confirmation of isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of "Methyl 3-ethynyl-4-fluorobenzoate" and its isomers. The key to a successful separation lies in the selection of the appropriate stationary phase and mobile phase composition.

Experimental Protocol: HPLC Method for Isomeric Purity

Objective: To develop a robust HPLC method for the separation and quantification of "Methyl 3-ethynyl-4-fluorobenzoate" and its potential regioisomer, "Methyl 4-ethynyl-3-fluorobenzoate."

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (for HPLC-MS)

Materials:

  • "Methyl 3-ethynyl-4-fluorobenzoate" sample

  • Reference standard for "Methyl 4-ethynyl-3-fluorobenzoate" (if available)[7]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

Chromatographic Conditions:

  • Column: A phenyl-based column, such as a Cogent Phenyl Hydride™ column, is recommended for its selectivity towards aromatic compounds and its ability to resolve positional isomers.[8] Fluorinated phases can also offer alternative selectivity for halogenated aromatic compounds.[9]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a good starting point.

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: Ramp to 90% Acetonitrile

      • 15-18 min: Hold at 90% Acetonitrile

      • 18-20 min: Return to 30% Acetonitrile

      • 20-25 min: Equilibration at 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or MS detection for enhanced sensitivity and confirmation.

  • Injection Volume: 5 µL

Rationale for Method Design:

The phenyl stationary phase provides π-π interactions with the aromatic rings of the isomers, which, combined with the hydrophobic interactions, can lead to differential retention and separation. The gradient elution allows for the effective separation of compounds with a range of polarities. The acidic modifier in the mobile phase helps to ensure good peak shape for the acidic impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in Acetonitrile/Water Injection Inject sample Sample->Injection Column Phenyl Column (e.g., Cogent Phenyl Hydride) Injection->Column Gradient Gradient Elution (ACN/Water + 0.1% FA) Column->Gradient Detection UV (254 nm) or MS Gradient->Detection Integration Integrate Peaks Detection->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: A typical workflow for the HPLC analysis of isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[2] For "Methyl 3-ethynyl-4-fluorobenzoate," which is a methyl ester, direct analysis by GC-MS is feasible. This method is particularly useful for identifying and quantifying trace amounts of volatile impurities that may not be easily detected by HPLC.

Experimental Protocol: GC-MS Method for Impurity Profiling

Objective: To identify and quantify volatile impurities, including potential regioisomers, in a "Methyl 3-ethynyl-4-fluorobenzoate" sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

  • "Methyl 3-ethynyl-4-fluorobenzoate" sample

  • High-purity helium (carrier gas)

  • Dichloromethane or other suitable solvent

Chromatographic Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., HP-5MS), is a good choice for separating aromatic isomers.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C

  • Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.[10]

    • Quadrupole Temperature: 150 °C.[10]

Rationale for Method Design:

The temperature program allows for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to a library or by interpreting the fragmentation patterns. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for specific target isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is particularly powerful for distinguishing between regioisomers.[3] While HPLC and GC-MS can separate isomers, NMR provides the definitive structural information needed for their unambiguous identification.

Key NMR Parameters for Isomer Differentiation

The differentiation of "Methyl 3-ethynyl-4-fluorobenzoate" and "Methyl 4-ethynyl-3-fluorobenzoate" can be achieved by analyzing their ¹H and ¹³C NMR spectra. The key distinguishing features will be the chemical shifts of the aromatic protons and carbons, as well as the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.

Expected ¹H NMR Spectral Differences:

  • "Methyl 3-ethynyl-4-fluorobenzoate": The proton ortho to the fluorine atom will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton ortho to the ester group will also be a doublet of doublets.

  • "Methyl 4-ethynyl-3-fluorobenzoate": The proton ortho to the fluorine atom will be a doublet, and the proton between the fluorine and the ester group will be a doublet of doublets.

Two-Dimensional (2D) NMR Techniques:

For complex spectra or for definitive assignment, 2D NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[3] A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping to establish the connectivity within the aromatic ring. An HSQC spectrum correlates protons directly to the carbons they are attached to, aiding in the assignment of the ¹³C spectrum.

NMR_Logic cluster_isomers Potential Regioisomers cluster_nmr NMR Analysis cluster_data Structural Confirmation Isomer1 Methyl 3-ethynyl- 4-fluorobenzoate H1_NMR ¹H NMR Isomer1->H1_NMR C13_NMR ¹³C NMR Isomer1->C13_NMR Isomer2 Methyl 4-ethynyl- 3-fluorobenzoate Isomer2->H1_NMR Isomer2->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC C13_NMR->HSQC Structure1 Confirmed Structure 1 COSY->Structure1 Structure2 Confirmed Structure 2 COSY->Structure2 HSQC->Structure1 HSQC->Structure2

Caption: Logical workflow for using NMR to confirm isomeric structures.

Conclusion

The isomeric purity of "Methyl 3-ethynyl-4-fluorobenzoate" is a critical quality attribute that requires careful analytical evaluation. A multi-faceted approach utilizing HPLC for routine quantitative analysis, GC-MS for sensitive impurity profiling, and NMR for definitive structural confirmation provides a robust framework for ensuring the quality and consistency of this important synthetic intermediate. The specific protocols and rationales provided in this guide offer a solid starting point for researchers to develop and validate methods tailored to their specific needs, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • ACS Publications. (n.d.). Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Recent Development: Enantio Selective Eextraction in Chiral Separation. (n.d.). [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • ResearchGate. (n.d.). Structure of aromatic chiral samples (group C). [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • YouTube. (2024). How Is GC-MS Used In Aroma Analysis?. [Link]

  • NIH. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. [Link]

  • PubMed. (2024). Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • MDPI. (n.d.). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-ethynyl-4-fluorobenzoate

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like Methyl 3-ethy...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like Methyl 3-ethynyl-4-fluorobenzoate are critical components of our laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and responsibility within your laboratory.

Understanding the Hazard Profile of Methyl 3-ethynyl-4-fluorobenzoate

Inferred Hazard Classification:

Hazard CategoryPotential EffectsRationale
Skin Irritant May cause skin irritation upon contact.[3][4]Based on data for similar fluorinated benzoic acid derivatives.[3][4]
Eye Irritant May cause serious eye irritation.[3][4]Common hazard for many organic chemicals, especially esters and acids.[3][4]
Respiratory Irritant May cause respiratory irritation if inhaled.[3][4]Dusts or vapors can be irritating to the respiratory tract.[3][4]
Environmental Hazard Potentially harmful to aquatic life.Aromatic compounds can have environmental toxicity.
Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyl 3-ethynyl-4-fluorobenzoate for any purpose, including disposal, it is imperative to be in a well-ventilated area and to don the appropriate PPE.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[5]To prevent skin contact and potential irritation.[5]
Eye Protection Safety glasses with side shields or goggles.[6]To protect eyes from splashes or dust.[6]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood.[7]To minimize inhalation of any dusts or vapors.[7]
Step-by-Step Disposal Protocol

The disposal of Methyl 3-ethynyl-4-fluorobenzoate must be handled in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.

Workflow for Disposal:

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Select a Labeled, Compatible Hazardous Waste Container B->C D Carefully Transfer Waste into the Container C->D E Keep Container Securely Closed D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Complete all Necessary Waste Manifests G->H

Caption: Disposal workflow for Methyl 3-ethynyl-4-fluorobenzoate.

Detailed Procedural Steps:

  • Segregation of Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][8] This is because the disposal methods, particularly incineration, differ for these categories, and mixing them can increase disposal costs and environmental impact.[8] Collect waste containing Methyl 3-ethynyl-4-fluorobenzoate in a designated container for halogenated organic compounds.[1]

  • Waste Container Selection and Labeling:

    • Use a sturdy, leak-proof container that is compatible with the chemical.[9] High-density polyethylene (HDPE) containers are generally suitable.[10]

    • The container must be clearly labeled with the words "Hazardous Waste".[8][11]

    • The label should also include the chemical name ("Methyl 3-ethynyl-4-fluorobenzoate") and a list of all constituents and their approximate percentages.[7]

  • Waste Accumulation:

    • Keep the waste container tightly sealed except when adding waste to prevent the release of vapors.[2][11]

    • Store the waste container in a designated and properly segregated secondary containment area.[7]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[10]

  • Final Disposal:

    • The disposal of Methyl 3-ethynyl-4-fluorobenzoate must be conducted through a licensed chemical destruction plant.[5]

    • The most common and effective method for the final disposal of halogenated organic compounds is controlled incineration at high temperatures (around 1200 K) with flue gas scrubbing.[5][12] This ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins and furans.[12]

    • Never dispose of this chemical down the drain or in regular trash.[2][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Empty Container Disposal

Empty containers that previously held Methyl 3-ethynyl-4-fluorobenzoate must also be disposed of properly.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., acetone or methanol).[13] The rinsate must be collected as hazardous waste.[9]

  • Defacing Labels: After triple rinsing, completely remove or deface the original label.[13][14]

  • Final Disposal of Rinsed Container: Once thoroughly cleaned and with the label removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[13]

Regulatory Compliance

All hazardous waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[15][17]

Decision Matrix for Disposal Path:

A Is the material Methyl 3-ethynyl-4-fluorobenzoate or contaminated with it? B Yes A->B C No A->C D Segregate as Halogenated Organic Hazardous Waste B->D E Follow Non-Hazardous Waste Procedures C->E F Arrange for disposal via licensed hazardous waste vendor (incineration) D->F

Caption: Decision matrix for proper waste stream selection.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Methyl 3-ethynyl-4-fluorobenzoate, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Segreg
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. MCF Environmental Services. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). Available from: [Link]

  • Hazardous Waste Disposal Procedures. Unknown Source.
  • Waste Disposal Manual. University of Louisville Department of Environmental Health and Safety. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]

  • EPA Hazardous Waste Management. Axonator. Available from: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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